N-Cyclohexyl-N-methylcyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-N-methylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCALZHGUWNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044727 | |
| Record name | N-Cyclohexyl-N-methylcyclohexanamine | |
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Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear slightly yellow liquid or white solid; [MSDSonline] | |
| Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N-Methyl dicyclohexylamine | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | N-Methyl dicyclohexylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7560-83-0 | |
| Record name | Methyldicyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-83-0 | |
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| Record name | N-Methyl dicyclohexylamine | |
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| Record name | N,N-Dicyclohexylmethylamine | |
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| Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |
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| Record name | N-Cyclohexyl-N-methylcyclohexanamine | |
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| Record name | N-cyclohexyl-N-methylcyclohexylamine | |
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| Record name | N,N-DICYCLOHEXYLMETHYLAMINE | |
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| Record name | N-METHYL DICYCLOHEXYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4370 | |
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Foundational & Exploratory
N-Cyclohexyl-N-methylcyclohexanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-Cyclohexyl-N-methylcyclohexanamine
This compound, also known by synonyms such as N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine, is a tertiary aliphatic amine with the chemical formula C₁₃H₂₅N.[1][2] Its structure, featuring two cyclohexyl rings and a methyl group attached to a central nitrogen atom, imparts a unique combination of steric hindrance and chemical reactivity.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. This molecule serves as a versatile intermediate and catalyst in various organic transformations.[1][4]
Chemical Identity and Physical Properties
Accurate identification and understanding of physical constants are foundational for the successful application of any chemical reagent. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7560-83-0 | [2][3][5] |
| Molecular Formula | C₁₃H₂₅N | [2][5] |
| Molecular Weight | 195.34 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | N,N-Dicyclohexylmethylamine, N-Methyldicyclohexylamine | [6] |
| Density | 0.912 g/mL at 25 °C | [4][7] |
| Boiling Point | 262.7 - 265 °C at 760 mmHg | [5][7] |
| Refractive Index (n20/D) | 1.49 | [7][8] |
| Flash Point | ~110 °C | [5][9] |
| Vapor Pressure | 0.01 - 0.02 mmHg at 25°C | [5][6] |
| Water Solubility | Limited; 740 mg/L at 25 °C | [1][3] |
| LogP (Octanol/Water) | 4.18 | [5] |
Synthesis Methodologies
The synthesis of this compound is typically achieved through the methylation of its secondary amine precursor, dicyclohexylamine. The choice of methodology is often dictated by scale, required purity, and available reagents.
Reductive Amination / Methylation
A prevalent industrial method involves the reaction of dicyclohexylamine with formaldehyde under high-pressure and temperature conditions, a variant of the Eschweiler-Clarke reaction.[1] This approach is favored for its high yield and purity.[1] Another common laboratory-scale approach is the methylation of dicyclohexylamine using reagents like dimethyl sulfate.[1]
The general workflow for synthesis via methylation is outlined below.
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 7560-83-0: Methyldicyclohexylamine | CymitQuimica [cymitquimica.com]
- 4. cyclohexylamine.net [cyclohexylamine.net]
- 5. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]
- 6. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Wholesale N-Methyldicyclohexylamine Cas#7560-83-0 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 9. volochem.com [volochem.com]
N-Cyclohexyl-N-methylcyclohexanamine CAS number 7560-83-0
An In-depth Technical Guide to N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as N-Methyldicyclohexylamine (CAS 7560-83-0), is a tertiary aliphatic amine with a unique molecular architecture comprising two cyclohexyl rings and a methyl group attached to a central nitrogen atom. This structure imparts a combination of steric bulk, hydrophobicity, and basicity, making it a valuable intermediate and catalyst in diverse chemical applications. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, detailed spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its utility in industrial and pharmaceutical contexts. Furthermore, it consolidates critical safety and toxicological data to ensure its responsible handling and application in research and development settings.
Physicochemical and Structural Properties
This compound (C₁₃H₂₅N) is a sterically hindered tertiary amine. The two bulky cyclohexyl groups shield the nitrogen atom, influencing its reactivity and nucleophilicity. These nonpolar rings also contribute significantly to its hydrophobic character and low solubility in water, while it remains soluble in many organic solvents.[1][2] The nitrogen's lone pair of electrons confers its character as a Brønsted base, allowing it to participate in proton transfer reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7560-83-0 | [1][3] |
| Molecular Formula | C₁₃H₂₅N | [1][3] |
| Molecular Weight | 195.34 g/mol | [1][3] |
| Boiling Point | ~262.7 °C at 760 mmHg | [1][3] |
| Density | ~0.9 g/cm³ | [1][3] |
| Flash Point | ~110.6 °C | [2][3] |
| Water Solubility | 740 mg/L at 25 °C (Low) | [1] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [3] |
| LogP | 4.18 | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the methylation of its secondary amine precursor, dicyclohexylamine. The choice of method often depends on the desired scale, purity, and available resources.
Key Synthetic Routes
-
High-Pressure Methylation with Formaldehyde: This common industrial method involves the reaction of dicyclohexylamine with formaldehyde under high pressure and temperature (e.g., 160 °C and 2.4 MPa).[1] This process, a variant of the Eschweiler-Clarke reaction, utilizes formaldehyde as the methyl source and typically results in high purity and yield. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced.
-
Classical Methylation: Dicyclohexylamine can also be methylated using traditional agents like dimethyl sulfate or through the Leuckart-Wallach reaction.[1] These methods, while effective at a lab scale, may involve more hazardous reagents or produce more byproducts compared to the high-pressure formaldehyde route.
Caption: High-pressure synthesis of this compound.
Experimental Protocol: High-Pressure Synthesis (Conceptual)
-
Objective: To synthesize this compound with high yield and purity.
-
Rationale: This method is chosen for its efficiency and scalability, which are critical for industrial production. The high pressure and temperature conditions facilitate the reaction kinetics.
-
Charging the Reactor: A high-pressure autoclave is charged with dicyclohexylamine and an aqueous solution of formaldehyde.
-
Pressurization and Heating: The reactor is sealed and pressurized (e.g., with an inert gas or hydrogen, depending on the specific catalytic system) and heated to the target temperature of approximately 160°C.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours while monitoring pressure and temperature to ensure stability and completion.
-
Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
Work-up and Purification: The crude product mixture is transferred from the reactor. The organic layer is separated from the aqueous layer. The product is then purified, typically via vacuum distillation, to remove any unreacted starting materials and byproducts, yielding the final high-purity product.
Spectroscopic and Analytical Characterization
Accurate structural elucidation and purity assessment are paramount. The combination of NMR, MS, and IR spectroscopy provides a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the 20 methylene protons of the two cyclohexyl rings. A distinct singlet for the N-methyl group (N-CH₃) would appear further downfield, typically in the 2.2-2.6 δ range, due to the deshielding effect of the adjacent nitrogen atom.[4] The two methine protons (N-CH) on the cyclohexyl rings will appear as a multiplet, also deshielded by the nitrogen.
-
¹³C NMR: In the carbon spectrum, the N-methyl carbon is expected around 33 ppm.[5] The carbons of the cyclohexyl rings will appear in the 25-60 ppm range. The methine carbon directly attached to the nitrogen (N-CH) will be the most deshielded of the ring carbons, absorbing at a chemical shift significantly downfield from the other ring carbons (e.g., ~58 ppm).[4][5]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 195.34 g/mol is expected.
-
Key Fragments: Common fragmentation pathways for such amines include alpha-cleavage. Expect to see significant fragments corresponding to the loss of a methyl group ([M-15]⁺) or the loss of a cyclohexyl radical ([M-83]⁺).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
C-H Stretching: Strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of the C-H bonds in the cyclohexyl and methyl groups.
-
Absence of N-H Stretching: As a tertiary amine, the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching bands seen for primary and secondary amines (3300-3500 cm⁻¹) will be absent.[4] This absence is a key confirmation of its tertiary amine structure.
-
C-N Stretching: A moderate absorption in the 1000-1250 cm⁻¹ region is expected for the C-N bond stretching.
Chemical Reactivity and Applications
The unique combination of steric hindrance and basicity defines the reactivity and utility of this compound.
Reactivity Profile
-
Basicity: It acts as a Brønsted base, readily accepting protons. This property is central to its role as a catalyst in reactions that require a non-nucleophilic base.
-
Oxidation: The nitrogen atom can be oxidized by agents like hydrogen peroxide or peracids to form the corresponding N-oxide.[1]
-
Nucleophilic Reactions: While it is a tertiary amine, the steric bulk of the cyclohexyl groups significantly hinders its ability to act as a nucleophile in substitution reactions.[1]
Key Applications
This compound is not just a laboratory curiosity; it is a functional molecule with established and emerging applications.
-
Polyurethane Catalyst: It is widely used as a low-odor tertiary amine co-catalyst, particularly for improving the skin setting and curing of both soft and rigid polyurethane foams.[2] It often works in conjunction with other foaming and gel catalysts to fine-tune the reaction profile.
-
Organic Synthesis: It serves as a catalyst or reagent in various organic transformations. It has been noted for its use in copper-catalyzed O-phenylation of alcohols and in Heck-type reactions.[1][3]
-
Pharmaceutical Intermediate: The compound is a valuable building block in drug development. It has been identified as a precursor for synthesizing potential Mps1 kinase inhibitors and antituberculosis agents, highlighting its relevance in medicinal chemistry.[1]
-
Industrial Reagent: It is also utilized in the preparation of other specialized nitrogen-containing compounds.[1]
Caption: Relationship between properties and applications of the compound.
Safety, Toxicology, and Handling
Understanding the hazardous properties of this compound is crucial for its safe handling in a laboratory or industrial setting.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified as hazardous.
-
Acute Toxicity: Harmful if swallowed. The oral LD50 in rats is reported as 446 mg/kg.[3][6] Toxic effects observed include somnolence and convulsions.[3][6]
-
Corrosivity: Causes severe skin burns and eye damage.[6] Contact requires immediate and thorough rinsing and medical attention.[6]
-
Reactivity: The compound is combustible and can form explosive mixtures with air upon intense heating. It is incompatible with strong oxidizing agents.[7]
Table 2: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
Source:
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: Wear a lab coat or chemical-resistant apron.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Conclusion
This compound is a functionally significant tertiary amine whose utility is derived directly from its unique structure. Its role as a specialty catalyst in the polymer industry, a versatile base in organic synthesis, and a promising scaffold in medicinal chemistry underscores its importance. While its synthesis is well-established, future research may focus on developing greener synthetic routes or expanding its application in asymmetric catalysis where its chiral potential could be exploited. For all applications, a thorough understanding of its physicochemical properties, reactivity, and safety profile, as outlined in this guide, is essential for innovation and safe practice.
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 3. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 6. N,N-Dicyclohexylmethylamine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-Cyclohexyl-N-methylcyclohexanamine
Abstract
This technical guide provides a comprehensive overview of N-Cyclohexyl-N-methylcyclohexanamine (CAS No. 7560-83-0), a tertiary amine of significant interest in various chemical and pharmaceutical applications. This document consolidates critical data regarding its molecular properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on providing actionable insights for laboratory and development settings. The guide includes detailed experimental protocols and highlights the compound's role as both a catalyst and a synthetic intermediate.
Core Molecular and Physical Properties
This compound, also known by synonyms such as N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine, is a tertiary amine featuring a central nitrogen atom bonded to two cyclohexyl rings and one methyl group.[1][2] This structure imparts specific physical and chemical properties that are foundational to its utility.
Molecular Formula: C₁₃H₂₅N[1][2][3][4]
Molecular Weight: 195.34 g/mol [1][2][3]
The compound typically presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its high boiling point and miscibility with common organic solvents make it a versatile reagent in a variety of reaction conditions.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7560-83-0 | [1][2][3] |
| Molecular Formula | C₁₃H₂₅N | [1][2][3][4] |
| Molecular Weight | 195.34 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~0.91 g/cm³ | [1] |
| Boiling Point | ~262.7 °C at 760 mmHg | [1][2] |
| Flash Point | 110.6 °C | [1] |
| Solubility | Low solubility in water; miscible with ethanol, ether | [1] |
| Refractive Index | n20/D 1.49 | [1] |
Molecular Structure
The spatial arrangement of the two bulky cyclohexyl groups and the methyl group around the central nitrogen atom is key to its function, influencing its steric hindrance and basicity.
References
An In-depth Technical Guide to the Structure and Isomerism of N-Cyclohexyl-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-Cyclohexyl-N-methylcyclohexanamine, also known as N,N-dicyclohexylmethylamine, is a tertiary amine with a unique molecular architecture that presents intriguing stereochemical considerations. Its utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals necessitates a thorough understanding of its structural nuances and isomeric forms.[1][2] This guide provides a comprehensive exploration of the structure, synthesis, and isomerism of this compound, offering field-proven insights and detailed methodologies for its preparation and characterization.
Section 1: Unraveling the Core Structure
This compound possesses the chemical formula C₁₃H₂₅N and a molecular weight of 195.34 g/mol .[3] The molecule features a central nitrogen atom bonded to a methyl group and two cyclohexyl rings. This deceptively simple structure gives rise to a fascinating world of stereoisomerism, which is pivotal to its chemical behavior and potential applications.
The core of its stereochemistry lies in the relative orientation of the two cyclohexyl groups attached to the nitrogen atom. This arrangement can lead to two distinct diastereomers: cis and trans. It is crucial to note that this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. This is due to the presence of a plane of symmetry in the molecule, regardless of the cis or trans configuration.
Section 2: A Deep Dive into Isomerism: Cis, Trans, and Conformational Dynamics
The isomerism of this compound is dominated by diastereomerism and conformational isomerism.
Diastereomers: The Cis and Trans Configurations
The two cyclohexyl rings can be positioned on the same side (cis) or on opposite sides (trans) of the plane defined by the C-N-C bonds. These are distinct molecules with different physical and chemical properties.
Conformational Isomerism: The Dance of the Cyclohexane Rings
Each cyclohexane ring in both the cis and trans isomers exists predominantly in a chair conformation to minimize steric strain. This leads to a variety of possible conformers for each diastereomer, with the relative stability of each being a critical factor. The substituents on the cyclohexane rings (in this case, the rest of the molecule) can occupy either axial or equatorial positions.
Key Principle: Substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.
For the trans-isomer, the most stable conformation will have both cyclohexyl groups attached to the nitrogen in an equatorial-like position relative to the other ring. This minimizes steric hindrance. The two primary chair conformations of the trans-isomer are in equilibrium, but the di-equatorial conformer is significantly more stable.
In the cis-isomer, one cyclohexyl group must be in an axial-like position while the other is in an equatorial-like position. Ring flipping will interconvert these positions. The two chair conformers of the cis-isomer are energetically equivalent.
Due to the significant steric strain associated with an axial cyclohexyl group, the trans-isomer is predicted to be the thermodynamically more stable diastereomer .
Section 3: Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The most common and reliable method is the Eschweiler-Clarke methylation of dicyclohexylamine.[4][5]
Primary Synthetic Route: Eschweiler-Clarke Methylation
This reaction provides a straightforward method for the N-methylation of secondary amines to tertiary amines using formic acid and formaldehyde.[4][5] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyclohexylamine (1.0 eq).
-
Reagent Addition: Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl to the mixture.
-
Extract the aqueous phase with dichloromethane (DCM) to remove any unreacted starting material.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the basified aqueous phase with DCM (3x).
-
-
Purification:
-
Combine the organic layers from the basic extraction.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Alternative Synthetic Routes
Other methods for the synthesis of this compound include:
-
Reductive Amination: The reaction of cyclohexanone with N-methylcyclohexylamine in the presence of a reducing agent.[6]
-
Direct Methylation: The use of a methylating agent such as dimethyl sulfate to methylate dicyclohexylamine.[7]
Section 4: Separation and Characterization of Isomers
The separation and characterization of the cis and trans diastereomers of this compound are critical for understanding their individual properties and for applications requiring isomeric purity.
Separation of Diastereomers
Due to their different physical properties, the cis and trans diastereomers can be separated using chromatographic techniques.
GC is a powerful technique for separating volatile compounds. The use of a suitable capillary column should allow for the separation of the cis and trans isomers based on their different boiling points and interactions with the stationary phase. A non-polar or medium-polarity column, such as a DB-5MS, would be a logical starting point for method development.[6]
Proposed GC-MS Protocol:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 290 °C) to ensure separation of the isomers.
-
MS Detector: Operated in electron ionization (EI) mode.
HPLC offers another robust method for the separation of diastereomers. Normal-phase HPLC on a silica gel column is often effective for separating diastereomers.[8][9]
Proposed HPLC Protocol:
-
Column: Silica gel column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or isopropanol). The ratio of the solvents would need to be optimized to achieve baseline separation.
-
Detector: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.
Characterization of Isomers
Once separated, the individual isomers can be characterized using spectroscopic techniques.
¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the cis and trans isomers. The different spatial arrangements of the cyclohexyl rings will result in distinct chemical shifts and coupling constants for the protons and carbons in each isomer.
-
¹H NMR: The chemical shifts of the methine protons on the cyclohexyl rings directly attached to the nitrogen will be particularly informative. In the more stable trans isomer (di-equatorial), these protons are expected to be in a different chemical environment compared to the cis isomer (axial-equatorial). The coupling constants of these protons will also differ due to their different dihedral angles with neighboring protons.
-
¹³C NMR: The chemical shifts of the carbons in the cyclohexyl rings will also be sensitive to the stereochemistry. The carbon atoms in the more sterically hindered cis isomer are expected to show different chemical shifts compared to the trans isomer.
The mass spectra of the cis and trans isomers are expected to be very similar, as they have the same molecular weight. However, subtle differences in the relative abundances of fragment ions may be observed due to the different stabilities of the molecular ions and fragment ions of the two isomers. The fragmentation pattern will likely involve cleavage of the C-N bonds and fragmentation of the cyclohexyl rings.
Expected Fragmentation:
-
Molecular Ion (M+): m/z = 195.
-
Alpha-Cleavage: Loss of a cyclohexyl radical to give a fragment at m/z = 112, or loss of a methyl radical to give a fragment at m/z = 180.
Section 5: Data Summary and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅N | [3] |
| Molecular Weight | 195.34 g/mol | [3] |
| Boiling Point | 265 °C (lit.) | [7] |
| Density | 0.912 g/mL at 25 °C (lit.) | [10] |
| Refractive Index | n20/D 1.49 (lit.) | [7] |
Conclusion
This compound, while achiral, presents a rich stereochemical landscape dominated by cis and trans diastereomerism and the conformational dynamics of its two cyclohexane rings. The Eschweiler-Clarke reaction provides an efficient synthetic route to this molecule. The separation and characterization of its diastereomers, achievable through standard chromatographic and spectroscopic techniques, are essential for any application requiring isomeric purity. This guide provides a foundational framework for researchers and drug development professionals to navigate the synthesis and stereochemical intricacies of this important chemical entity.
References
- 1. Page loading... [guidechem.com]
- 2. N,N-Dicyclohexylmethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. CN110749677A - Detection method of N, N '-dicyclohexylurea and N, N' -dicyclohexylcarbodiimide - Google Patents [patents.google.com]
- 7. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. volochem.com [volochem.com]
N-Cyclohexyl-N-methylcyclohexanamine physical properties (boiling point, density)
An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-N-methylcyclohexanamine
Introduction
This compound, also known by synonyms such as N-Methyldicyclohexylamine and N,N-Dicyclohexylmethylamine, is a tertiary aliphatic amine with the chemical formula C₁₃H₂₅N.[1][2] Its molecular structure, featuring a central nitrogen atom bonded to two cyclohexyl rings and one methyl group, gives rise to specific physicochemical properties that are critical for its application in various scientific and industrial domains. This compound serves as a valuable catalyst in organic synthesis, for instance in O-phenylation processes, and is explored as a building block in the development of novel pharmaceuticals.[1][3] An accurate understanding and precise measurement of its core physical properties, such as boiling point and density, are fundamental for process design, safety protocols, and quality control in these applications.
This guide provides a detailed examination of the boiling point and density of this compound, grounded in established chemical principles. It further outlines authoritative, step-by-step protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physical properties of this compound (CAS Number: 7560-83-0) are summarized below. These values are critical reference points for handling, reaction setup, and purification processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₅N | [1] |
| Molecular Weight | 195.34 g/mol | [1][4] |
| Boiling Point | 265 °C (at atmospheric pressure) | [1][2][3] |
| Density | 0.912 g/mL (at 25 °C) | [2][3][4] |
Scientific Rationale of Physical Properties
Boiling Point: The Influence of Molecular Structure
The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. This compound exhibits a relatively high boiling point of 265 °C.[2] This can be attributed to two primary factors:
-
High Molecular Weight: With a molecular weight of 195.34 g/mol , the molecule has a large surface area and a significant number of electrons, leading to substantial London dispersion forces—the primary intermolecular force at play.[1][4]
-
Tertiary Amine Structure: As a tertiary amine, the nitrogen atom is bonded to three carbon atoms and has no attached hydrogen atoms.[5] Consequently, it cannot act as a hydrogen bond donor, a powerful intermolecular force that significantly elevates the boiling points of primary and secondary amines of comparable molecular weight.[5][6] While the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, the absence of N-H bonds prevents self-association through hydrogen bonding.[6] Therefore, its boiling point is lower than a comparable alcohol but significantly higher than a non-polar alkane of similar mass due to its polarity and strong dispersion forces.
Density: A Function of Mass and Packing
The density of 0.912 g/mL at 25 °C reflects the efficiency of how individual molecules of this compound pack together in the liquid state.[2][4] The two bulky cyclohexyl groups influence this packing. The density is a critical parameter for mass-to-volume conversions in laboratory and industrial settings. It is essential to note that density is temperature-dependent; an increase in temperature will typically lead to a decrease in density due to increased kinetic energy and molecular motion.
Experimental Determination Protocols
The following sections detail validated, step-by-step methodologies for the precise determination of the boiling point and density of this compound.
Protocol 1: Boiling Point Determination via the Thiele Tube Method
This method is chosen for its high accuracy with small sample volumes (less than 0.5 mL), a common scenario in research and development where material may be scarce.[7] It relies on the principle of vapor pressure equaling the applied atmospheric pressure.
Methodology
-
Sample Preparation: Transfer approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.
-
Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), ensuring the sample is fully immersed in the oil bath.[7]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube ensures uniform heat distribution via convection currents.
-
Observation (First Stage): As the temperature rises, dissolved air will first exit the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
-
Equilibrium and Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[7] This moment signifies the precise point where the external atmospheric pressure equals the vapor pressure of the sample.
-
Record and Repeat: Record this temperature. For self-validation, allow the apparatus to cool sufficiently and repeat the determination to ensure reproducibility. Record the ambient barometric pressure, as boiling point is pressure-dependent.
Causality and Trustworthiness: The inversion of the capillary tube creates a small, trapped air pocket. The continuous stream of bubbles confirms that the sample is above its boiling point. The critical measurement is taken upon cooling because it represents a precise equilibrium point. This avoids the superheating errors that can occur during active heating.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for boiling point determination using the Thiele tube method.
Protocol 2: Density Determination Using a Vibrating Tube Densimeter
For high-precision density measurements, a vibrating tube densimeter is the authoritative standard in modern analytical laboratories.[8][9] The instrument's operational principle is based on the fact that the resonant frequency of a vibrating U-shaped tube changes depending on the mass—and thus the density—of the fluid it contains.[9]
Methodology
-
Instrument Preparation: Ensure the densimeter is powered on and has reached thermal stability at the desired measurement temperature (e.g., 25.0 °C).
-
Calibration Check (Self-Validation):
-
Air Calibration: Flush the measurement cell with dry, CO₂-free air or nitrogen. Record the oscillation period. This serves as the first calibration point.
-
Water Calibration: Flush the cell with high-purity, degassed deionized water. Allow the temperature and reading to stabilize, then record the oscillation period. This is the second calibration point. The instrument's software uses these two points to calculate the constants for the density equation.
-
-
Cell Cleaning and Drying: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) to remove the calibration water, and then dry completely with a stream of dry air. An immaculate cell is crucial for accurate results.
-
Sample Injection: Carefully inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. Bubbles will cause significant errors in the measured resonant frequency.
-
Thermal Equilibration: Allow the sample to reach thermal equilibrium with the measurement cell. The instrument will indicate when the temperature and density readings are stable.
-
Data Acquisition: Record the stable density reading directly from the instrument's display.
-
Post-Measurement Cleaning: Clean the cell thoroughly with appropriate solvents to remove the amine sample.
Causality and Trustworthiness: The two-point calibration with materials of well-known densities (air and water) is a self-validating step that ensures the instrument's accuracy.[9] Strict temperature control is paramount because density is highly sensitive to temperature fluctuations. The meticulous cleaning and bubble-free injection protocols are essential to prevent cross-contamination and measurement artifacts, thereby guaranteeing the trustworthiness of the result.
Experimental Workflow: Density Determination
Caption: Workflow for high-precision density measurement via densimetry.
Safety and Handling
This compound is classified as a corrosive and toxic substance.[2][4] It can cause severe skin burns and eye damage, and is toxic if swallowed or in contact with skin.[4] Therefore, all handling and experimental procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2]
Conclusion
The physical properties of this compound—a boiling point of 265 °C and a density of 0.912 g/mL at 25 °C—are a direct consequence of its high molecular weight and tertiary amine structure.[1][2][4] For professionals in research and drug development, the ability to accurately verify these properties is essential. The detailed protocols provided for the Thiele tube and vibrating tube densimetry methods represent robust, reliable, and scientifically-grounded approaches to achieve precise and reproducible measurements. Adherence to these methodologies and safety guidelines will ensure data integrity and safe laboratory practice.
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. N,N-Dicyclohexylmethylamine 97 7560-83-0 [sigmaaldrich.com]
- 3. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]
- 4. Wholesale N-Methyldicyclohexylamine Cas#7560-83-0 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. researchgate.net [researchgate.net]
Solubility of N-Cyclohexyl-N-methylcyclohexanamine in organic solvents
An In-Depth Technical Guide to the Solubility of N-Cyclohexyl-N-methylcyclohexanamine in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 7560-83-0), also known as N,N-Dicyclohexylmethylamine. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its solubility based on its molecular structure. In the absence of extensive published quantitative data, this guide offers a predictive solubility profile across various organic solvent classes and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This ensures that research and development teams can establish precise solubility parameters tailored to their specific applications, from reaction chemistry to formulation development.
Molecular Profile and Its Influence on Solubility
This compound is a tertiary amine with a molecular weight of 195.34 g/mol .[1] Its structure is characterized by a central nitrogen atom bonded to two bulky, non-polar cyclohexyl groups and one smaller methyl group. This configuration is pivotal in determining its physical and chemical properties, including its solubility.
-
Tertiary Amine Nature: The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. However, unlike primary or secondary amines, it lacks a hydrogen atom directly bonded to the nitrogen, meaning it cannot function as a hydrogen bond donor.[2][3] This significantly influences its interaction with protic solvents.
-
Dominant Non-Polar Character: The two cyclohexyl rings and the methyl group constitute a large, non-polar, hydrophobic hydrocarbon structure. This sterically bulky and lipophilic nature is the primary determinant of its solubility, favoring interactions with non-polar solvents through London dispersion forces.[4]
-
Low Polarity: While the C-N bonds introduce a degree of polarity, the overall molecule is considered to have low polarity due to the symmetrical distribution and large volume of the non-polar alkyl groups.
The interplay of these features dictates a solubility profile that leans heavily towards non-polar and weakly polar organic solvents.
Caption: Structural features of this compound.
Guiding Principles: "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarity and intermolecular forces tend to be miscible.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): Both the solute (this compound) and the solvent are dominated by London dispersion forces. The interactions are energetically favorable, leading to high solubility or miscibility.
-
In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole-dipole interactions. While the amine has a slight dipole moment, its large non-polar bulk may limit strong dipole-dipole interactions. Solubility is expected to be good, but potentially less than in purely non-polar solvents.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents engage in strong hydrogen bonding. This compound can act as a hydrogen bond acceptor, allowing for some interaction. Initial reports confirm it is miscible with ethanol.[1] However, its inability to donate hydrogen bonds and its large hydrophobic size will limit its solubility in highly polar protic solvents, especially water, where its solubility is low.[1][7]
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of this compound in common organic solvents. This table serves as a practical guide for solvent selection in experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |
| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | High / Miscible | London Dispersion |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | London Dispersion, Dipole-Dipole |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | London Dispersion, Dipole-Dipole |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good / Soluble | London Dispersion, Dipole-Dipole |
| Esters | Ethyl Acetate | Good / Soluble | London Dispersion, Dipole-Dipole |
| Alcohols | Ethanol, Methanol, Isopropanol | Good / Soluble | Hydrogen Bonding (Acceptor), London Dispersion |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate | Dipole-Dipole, London Dispersion |
| Water | Water (H₂O) | Low / Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole |
Standardized Protocol for Quantitative Solubility Determination
To obtain precise, quantitative data, a standardized experimental approach is essential. The following protocol describes an isothermal equilibrium shake-flask method, a robust and widely accepted technique adapted from principles outlined in OECD Guideline 105.[1][8][9] This method is suitable for determining the solubility of a liquid compound in a liquid solvent.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Materials and Equipment
-
Solute: High-purity this compound (>97%).[1]
-
Solvents: HPLC or analytical grade.
-
Equipment:
-
Analytical balance (±0.1 mg precision).
-
Glass vials with PTFE-lined screw caps.
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Calibrated positive displacement pipettes or glass syringes.
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility).
-
Volumetric flasks and pipettes for dilutions.
-
Gas Chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) for analysis.
-
Step-by-Step Procedure
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add the solute dropwise to a known volume of solvent at the desired temperature, agitating after each addition until persistent cloudiness (saturation) is observed. This helps in determining the amount of excess solute to use in the main experiment.
-
Preparation of Test Vessels:
-
Add a known volume (e.g., 5 mL) of the chosen solvent to several glass vials.
-
Add an excess amount of this compound to each vial. "Excess" ensures that a saturated solution is formed with some undissolved solute remaining. Based on the preliminary test, this could be 1-2 mL of solute for 5 mL of solvent.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation.
-
-
Sampling and Preparation:
-
Carefully withdraw an aliquot (e.g., 1 mL) from the clear, supernatant solvent phase using a syringe. Be extremely careful not to disturb the undissolved solute layer.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of undissolved solute.
-
Accurately dilute the filtered sample to a concentration that falls within the calibration range of the analytical method. Record the dilution factor.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the prepared sample(s) using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.
-
Self-Validating System and Trustworthiness
-
Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h, 48h) is critical. The system is considered at equilibrium only when consecutive measurements yield statistically identical concentration values.
-
Multiple Replicates: The experiment should be conducted in triplicate to ensure the reproducibility of the results and to calculate a mean and standard deviation.
-
Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter solubility.[10]
Conclusion
This compound is a predominantly non-polar, tertiary amine whose solubility is governed by its large hydrophobic structure. It is predicted to be highly soluble in non-polar organic solvents such as hydrocarbons, ethers, and halogenated solvents, with good solubility in less polar protic solvents like ethanol. Due to the scarcity of published quantitative data, researchers requiring precise values for process design, formulation, or reaction optimization must perform experimental determinations. The detailed protocol provided herein offers a robust, reliable, and scientifically sound methodology for achieving accurate and reproducible solubility data.
References
- 1. filab.fr [filab.fr]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. books.google.cn [books.google.cn]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-depth Technical Guide to the Safe Handling of N-Cyclohexyl-N-methylcyclohexanamine
Introduction
N-Cyclohexyl-N-methylcyclohexanamine, identified by CAS number 7560-83-0, is a secondary aliphatic amine with a unique molecular structure featuring two cyclohexyl groups and a methyl group attached to a central nitrogen atom.[1] This configuration imparts specific chemical properties, such as a high boiling point around 262.7°C and a density of approximately 0.9 g/cm³.[1][2] Its hydrophobic nature, conferred by the cyclohexyl rings, combined with the reactivity of the amine group, makes it a valuable compound in various research and development applications.[1] It is utilized in organic synthesis, potentially as a catalyst or an intermediate, and is explored as a building block in the development of novel pharmaceutical compounds.[1]
This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe research environment for all personnel.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its dangers.[1]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]
-
Acute Toxicity, Dermal (Potential for Category 3): Some notifications indicate it is toxic in contact with skin.[1]
The primary hazards are its corrosivity and acute toxicity. Direct contact can lead to severe chemical burns to the skin and eyes, and ingestion can be harmful.[1][3] The causality behind this lies in the basic nature of the amine group, which can disrupt biological tissues. Inhalation of vapors or mists can also cause irritation to the respiratory tract.[1]
Toxicological Data Summary
| Parameter | Value | Species | Route | Effects Noted | Reference |
| LD50 | 446 mg/kg | Rat | Oral | Somnolence, convulsions, acute pulmonary edema | [2] |
This oral LD50 value in rats classifies the substance as harmful if swallowed, underscoring the need for stringent measures to prevent ingestion.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control the inhalation of vapors, mists, or aerosols.[4]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any area where this chemical is handled.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements for handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles are required.[6] Given the severe eye damage risk, a face shield (minimum 8-inch) should also be worn.[6]
-
Skin Protection:
-
Gloves: Handle with gloves that have been inspected prior to use.[6] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
-
Protective Clothing: A lab coat or, for larger quantities or tasks with a higher risk of splashing, impervious full-body suits and coveralls should be worn.[7]
-
-
Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.[3] The choice of respirator should be based on the potential airborne concentration and in accordance with established respiratory protection programs.
Safe Handling and Storage Protocols
General Handling Procedures
-
Avoid all personal contact, including inhalation.[7]
-
Wear protective clothing when there is a risk of exposure.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]
-
Wash hands thoroughly with soap and water after handling.[6][7]
-
Keep containers securely sealed when not in use.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly closed container.[3][5]
-
Location: Keep in a dry, cool, and well-ventilated place.[4][10] Store in a designated corrosives area.[4][9]
-
Incompatible Materials: Segregate from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[6][10]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
Spill and Emergency Procedures
A well-defined emergency plan is critical.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.[3]
-
Ventilate: Ensure adequate ventilation of the affected area.[6]
-
Control Ignition Sources: Remove all sources of ignition.[6][9]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[3][6]
-
Cleanup: Absorb the spill with inert material such as sand, silica gel, or vermiculite.[9][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[10]
-
Decontamination: Clean the affected area thoroughly.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
General Advice: Show the Safety Data Sheet (SDS) to the attending physician. First responders must protect themselves.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the skin with plenty of water/shower for at least 15 minutes.[3][4] Seek immediate medical attention.[6]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]
-
If Swallowed: Rinse the mouth with water.[6] Do NOT induce vomiting.[6] The risk of perforation exists.[3] Seek immediate medical attention.[3][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The compound is combustible.[3] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[3] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3] Dispose of contents/container to an approved waste disposal plant.[3][11]
Diagrams
Hazard Identification and Mitigation Workflow
Caption: Workflow for hazard identification and mitigation.
Emergency Response Logic for Skin/Eye Contact
Caption: Decision logic for emergency first aid.
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
An In-Depth Technical Guide to N-Cyclohexyl-N-methylcyclohexanamine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-N-methylcyclohexanamine, a tertiary amine with a unique molecular architecture, holds a significant position in synthetic chemistry. This guide provides a comprehensive overview of its chemical identity, including a detailed list of synonyms and key identifiers. It delves into its physicochemical properties, synthesis methodologies with mechanistic insights, and a thorough exploration of its applications, particularly in catalysis and as a versatile building block in pharmaceutical and agrochemical research. Furthermore, this document outlines crucial safety and toxicological information, alongside established analytical techniques for its characterization and quantification, serving as an essential resource for professionals in the chemical and life sciences.
Chemical Identity and Nomenclature
This compound is systematically named as such according to IUPAC nomenclature. However, it is widely known in the chemical literature and commercial catalogues by a variety of synonyms. Understanding these alternative names is crucial for effective literature searching and chemical sourcing.
| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight | InChIKey |
| This compound | N-Methyldicyclohexylamine, NN-Dicyclohexylmethylamine, Dicyclohexyl(methyl)amine, N,N-Dicyclohexyl-N-methylamine, Dicyclohexylamine, N-methyl-, N-cyclohexyl-N-methyl-Cyclohexanamine, N,N-Cyclohexylmethylamine, N-methylbicyclohexylamine[1][2][3][4][5][6][7][8] | 7560-83-0[1][2][3][4][5][6][7][8][9] | C₁₃H₂₅N[1][2][3][4][5][6][7][8][9] | 195.35 g/mol [1][2][3][4][5][6][7][8][9] | GSCCALZHGUWNJW-UHFFFAOYSA-N[6][7][8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid with a mild amine-like odor.[2] | [2] |
| Boiling Point | 262.7 °C at 760 mmHg | [2][5] |
| Density | ~0.91 g/cm³ | [2][5] |
| Flash Point | 110.6 °C | [2][5] |
| Refractive Index | n20/D 1.49 | [2][3] |
| Water Solubility | Low solubility | [2] |
| Organic Solvent Solubility | Miscible with organic solvents like ethanol and ether.[2] | [2] |
Synthesis and Mechanistic Pathways
The synthesis of this compound is primarily achieved through two main routes: the methylation of dicyclohexylamine and the reductive amination of cyclohexanone.
Methylation of Dicyclohexylamine
This is a common and direct method for the synthesis of this compound. The reaction involves the introduction of a methyl group onto the nitrogen atom of dicyclohexylamine.
Reaction Scheme:
Synthesis Pathway via Methylation
Common Methylating Agents and Mechanisms:
-
Dimethyl Sulfate: This is a powerful methylating agent. The reaction proceeds via a nucleophilic attack of the secondary amine (dicyclohexylamine) on one of the methyl groups of dimethyl sulfate, with the sulfate group acting as a good leaving group.
-
Eschweiler-Clarke Reaction: This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The mechanism involves the formation of an iminium ion from the reaction of dicyclohexylamine with formaldehyde, which is then reduced by formic acid (hydride transfer) to yield the methylated product.[10] This method is advantageous as it avoids the formation of quaternary ammonium salts.[10]
-
High-Pressure Reaction with Formaldehyde: An industrial approach involves reacting dicyclohexylamine with formaldehyde under high pressure (around 2.4 MPa) and temperature (around 160 °C), which can lead to high purity and yield.[9]
Reductive Amination of Cyclohexanone
This method involves the reaction of cyclohexanone with methylamine to form an enamine or imine intermediate, which is then reduced to the final product.
Reaction Scheme:
Reductive Amination Pathway
This pathway first forms N-methylcyclohexylamine, which can then be further reacted with another equivalent of cyclohexanone and a reducing agent to yield this compound.
Spectroscopic Characterization
Unambiguous identification of this compound is critical. Spectroscopic methods provide the necessary data for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet) and a complex series of multiplets for the cyclohexyl ring protons.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon and distinct signals for the carbons of the two cyclohexyl rings. The carbon attached to the nitrogen will be shifted downfield.
While publicly available high-resolution spectra are limited, chemical shifts can be predicted or found in proprietary databases. For the related compound N-methylcyclohexylamine, the 1H NMR spectrum shows a singlet for the methyl protons at approximately 2.40 ppm and multiplets for the cyclohexyl protons between 1.03 and 1.87 ppm.[11] The 13C NMR spectrum of N-methylcyclohexylamine shows the methyl carbon at around 33.25 ppm and the cyclohexyl carbons at various shifts, with the carbon attached to the nitrogen at approximately 58.49 ppm.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 195.35.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of N-H stretching bands (as it is a tertiary amine) and the presence of C-H stretching bands for the alkyl groups.
Applications in Research and Development
This compound and its synonyms are utilized in various fields, from industrial processes to fine chemical synthesis.
Catalyst in Organic Synthesis
It is employed as a catalyst in several organic reactions. For instance, it serves as a catalyst in the production of urethane foams, contributing to the stability and reactivity of the process.[5] It has also been used as a base during Pd-catalyzed cyclization reactions and as a catalyst in O-phenylation of tertiary alcohols.[12]
Building Block in Pharmaceutical and Agrochemical Synthesis
The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. It is explored as a building block in drug development for creating compounds with potential therapeutic properties.[9] Its derivatives have been investigated for applications in synthesizing antiviral and anti-inflammatory drugs. It also finds use in the agrochemical industry for the production of pesticides and herbicides.
Material Science
Due to its photophysical properties, derivatives of this compound are being explored for their use in optoelectronic materials, such as in solar energy collection and as luminescent materials.
Toxicology and Safety Information
A comprehensive understanding of the toxicological profile and safe handling procedures is paramount for researchers and professionals working with this compound.
Hazard Identification
-
Acute Toxicity: It is harmful if swallowed and may be toxic in contact with skin.[9] The oral LD50 in rats has been reported as 446 mg/kg.[5]
-
Skin Corrosion/Irritation: It is classified as causing severe skin burns and eye damage.[9]
-
Respiratory Irritation: Vapors can irritate the eyes and respiratory tract.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: If working with heated material or in a poorly ventilated area, a respirator with an appropriate cartridge for organic vapors should be used.
-
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this volatile compound. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, can be used for separation. The mass spectrometer allows for positive identification based on the fragmentation pattern and accurate quantification. For the analysis of related amines, a DB-1MS column with helium as the carrier gas has been reported.[4]
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for analyses in complex matrices, HPLC can be employed. Due to the lack of a strong chromophore, UV detection may not be sensitive. Alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would be more appropriate. For the analysis of similar aliphatic amines, which are polar and lack UV activity, methods using HILIC or mixed-mode chromatography with detectors like ELSD or MS have been developed.[13] Derivatization with a UV-active tag can also be a strategy to enhance detection by UV-Vis.
Conclusion
This compound is a versatile tertiary amine with a well-defined chemical profile and a growing range of applications. Its importance as a catalyst and a synthetic building block in the pharmaceutical and agrochemical industries is well-established. This guide has provided a detailed overview of its nomenclature, physicochemical properties, synthesis, applications, safety, and analytical methods. By consolidating this technical information, this document aims to serve as a valuable resource for scientists and researchers, facilitating safer and more efficient utilization of this important chemical compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 3. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]
- 6. env.go.jp [env.go.jp]
- 7. N,N-Dicyclohexylmethylamine(7560-83-0) 1H NMR [m.chemicalbook.com]
- 8. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound | 7560-83-0 [smolecule.com]
- 10. byjus.com [byjus.com]
- 11. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 12. N,N-二环己基甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. helixchrom.com [helixchrom.com]
Spectroscopic data for N-Cyclohexyl-N-methylcyclohexanamine (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of N-Cyclohexyl-N-methylcyclohexanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 7560-83-0), a tertiary amine with applications in various chemical syntheses. For researchers and professionals in drug development and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. The causality behind experimental choices and data interpretation is explained to provide a self-validating framework for analysis.
Introduction: The Imperative for Spectroscopic Verification
This compound, with the molecular formula C₁₃H₂₅N and a molecular weight of 195.34 g/mol , is a symmetrically substituted tertiary amine.[1] Its utility in synthetic pathways necessitates rigorous quality control and structural verification. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. This guide synthesizes data from these techniques to build a complete and validated profile of the molecule.
Molecular Structure:
Caption: 2D Structure of this compound.
Infrared (IR) Spectroscopy: The Telltale Absence of N-H Bonds
Expertise & Experience: The first and most rapid spectroscopic check for a tertiary amine is often IR spectroscopy. Its diagnostic power in this context lies not in the peaks that are present, but in the one that is conspicuously absent. Primary and secondary amines exhibit characteristic N-H stretching absorptions between 3300 and 3500 cm⁻¹.[2][3] The absence of any signals in this region is a strong confirmation of the tertiary amine structure of this compound.[4][5][6]
The spectrum is instead dominated by aliphatic C-H stretching and bending vibrations from the two cyclohexyl rings and the methyl group. The C-N stretching vibration is also present but is often weak and located in the crowded "fingerprint region" (1000-1250 cm⁻¹ for aliphatic amines), making it less diagnostically reliable on its own.[5]
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Absent | No N-H Stretch (Confirms Tertiary Amine) [2][4] |
| ~2925 & ~2850 | Strong | C-H Asymmetric & Symmetric Stretching (Cyclohexyl CH₂) |
| ~1450 | Medium | CH₂ Scissoring (Bending) |
| ~1000-1250 | Weak-Medium | C-N Stretching (Aliphatic Amine)[5] |
Workflow: Acquiring an ATR-FTIR Spectrum
Caption: Standard workflow for ATR-FTIR analysis.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's Attenuated Total Reflectance (ATR) crystal is clean. Wipe gently with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Trustworthiness: NMR spectroscopy provides the most definitive information about the molecular structure in solution. By analyzing the chemical shifts, integrations, and coupling patterns of both ¹H and ¹³C nuclei, we can construct a detailed map of the molecule, validating the connectivity of every atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by a few key regions. The most distinctive signal is the singlet corresponding to the N-methyl protons. Its chemical shift, typically between 2.2 and 2.6 δ, is a hallmark of N-methyl groups in aliphatic amines and is deshielded by the adjacent electronegative nitrogen atom.[2][3] The remainder of the spectrum consists of broad, overlapping multiplets from the 22 protons of the two cyclohexyl rings. The two methine protons (N-CH) are the most deshielded of the ring protons.
Data Summary: Predicted ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 3H | N-CH ₃ |
| ~2.5 - 2.8 | Multiplet | 2H | N-CH (Cyclohexyl) |
| ~1.0 - 1.9 | Multiplet | 20H | Cyclohexyl CH ₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Due to the molecule's symmetry, we expect to see 5 distinct signals: one for the methyl carbon and four for the carbons of the two equivalent cyclohexyl rings (one N-C H and three -C H₂-). The carbon atoms directly bonded to the nitrogen (N-CH and N-CH₃) are deshielded and appear furthest downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~58.2 | C H (C1 of Cyclohexyl) |
| ~33.2 | N-C H₃ |
| ~30.1 | C H₂ (C2/C6 of Cyclohexyl) |
| ~26.5 | C H₂ (C4 of Cyclohexyl) |
| ~26.1 | C H₂ (C3/C5 of Cyclohexyl) |
Logical Relationship: Structure to NMR Signals
References
- 1. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 7. N,N-Dicyclohexylmethylamine(7560-83-0) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Technical Guide: A Strategic Approach to Characterizing the Biological Activity of N-Cyclohexyl-N-methylcyclohexanamine
Abstract: The discovery and characterization of novel chemical entities (NCEs) present a formidable challenge in modern drug development. N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0) represents such an entity, with minimal characterization in publicly available literature beyond basic chemical data and acute toxicity metrics.[1][2] This guide eschews a speculative review of non-existent data. Instead, it provides a robust, scientifically-grounded framework for the systematic investigation of this compound's potential biological activities. We will proceed from computational prediction and hypothesis generation to a tiered in vitro screening cascade and preliminary ADME/Tox profiling. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals tasked with elucidating the pharmacological potential of uncharacterized compounds.
Part 1: Foundational Assessment and In Silico Hypothesis Generation
The initial phase of characterizing an NCE is to leverage its structure to predict its behavior. This in silico approach is cost-effective and rapidly generates testable hypotheses, guiding all subsequent experimental work.[3] The core principle is that a compound's structure dictates its function and that similar molecules often exhibit similar biological activities.[4][5]
Physicochemical and Structural Analysis
The first step is to consolidate the known properties of this compound. This data is crucial for designing experiments and interpreting results.
| Property | Value | Significance | Source |
| CAS Number | 7560-83-0 | Unique chemical identifier. | [2] |
| Molecular Formula | C₁₃H₂₅N | Defines the elemental composition. | [6] |
| Molecular Weight | 195.35 g/mol | Influences diffusion and membrane permeability. | [2] |
| XLogP3 | 3.7 | Predicted lipophilicity; suggests good membrane permeability but potentially lower aqueous solubility. | [6] |
| Structure | Secondary aliphatic amine with two cyclohexyl groups and one methyl group. | The bulky, hydrophobic cyclohexyl groups and the basic nitrogen atom are key features for potential receptor interactions. | [6] |
| Acute Toxicity | Oral LD50 (Rat): 446 mg/kg; Dermal LD50 (Rabbit): 323 mg/kg. | Indicates significant toxicity at high doses and necessitates careful handling. | [1][2] |
Structural Similarity and Hypothesis Formulation
The absence of direct biological data necessitates a search for structurally analogous compounds. The simpler molecule, N-methylcyclohexylamine (CAS 100-60-7), provides a critical starting point. Some sources indicate that N-methylcyclohexylamine may possess stimulating effects similar to amphetamines.[7] Amphetamines and related psychostimulants primarily exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
This structural relationship forms our central hypothesis:
Hypothesis: Due to its structural similarity to N-methylcyclohexylamine, this compound is predicted to interact with components of the monoaminergic system, potentially acting as an inhibitor or substrate for monoamine transporters (DAT, NET, SERT) or as a ligand for associated G-protein coupled receptors (GPCRs).
Computational Prediction of Bioactivity
To refine this hypothesis, we employ computational modeling techniques.[8][9]
1.3.1 Quantitative Structure-Activity Relationship (QSAR) Modeling QSAR models use statistical methods to correlate molecular descriptors with biological activity.[5][10] By inputting the structure of this compound into pre-built QSAR models, we can predict a range of properties.[11]
-
Objective: To predict potential toxicities (e.g., cardiotoxicity, mutagenicity) and general biological activities to flag potential liabilities and opportunities early.
-
Methodology: The compound's 2D and 3D structures are used to calculate molecular descriptors (e.g., hydrophobicity, electronic distribution). These descriptors are then fed into validated QSAR models to predict outcomes.[12]
-
Expected Output: A probability map of potential interactions and toxicological alerts, which helps prioritize experimental assays.
1.3.2 Molecular Docking Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand to a target protein.[13]
-
Objective: To virtually screen this compound against the 3D structures of our hypothesized targets (DAT, NET, SERT, and related GPCRs).
-
Methodology:
-
Obtain high-resolution crystal structures of target proteins (e.g., from the Protein Data Bank).
-
Define the active binding site (e.g., the substrate-binding pocket of DAT).
-
Use a docking algorithm (e.g., AutoDock, Glide) to simulate the interaction between the compound and the target.
-
Analyze the resulting binding poses and estimate the binding energy (scoring function).[13]
-
-
Expected Output: A ranked list of potential targets based on predicted binding affinity, providing a more refined, structurally-grounded hypothesis.
Caption: Workflow for in silico analysis and hypothesis generation.
Part 2: A Tiered In Vitro Screening Cascade
With a set of testable hypotheses, we proceed to a tiered in vitro screening cascade. This strategy prioritizes experiments to gain the maximum amount of information efficiently, starting with broad assessments and moving toward more specific, hypothesis-driven assays.[14] The overarching principle is to "fail fast, fail cheap" by identifying liabilities like cytotoxicity early.[15]
Caption: A tiered workflow for efficient in vitro compound characterization.
Tier 1: Broad Profiling for Cytotoxicity and Off-Target Activity
The goal of this tier is to establish a safe therapeutic window and identify any strong, unexpected interactions.
2.1.1 Cytotoxicity Assessment This is the foundational assay to determine the concentration range at which the compound kills cells. This ensures that any effects observed in subsequent assays are due to specific pharmacological interactions, not general toxicity.[16]
-
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for general toxicity, HepG2 for liver toxicity) in 96-well plates at an optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Add the compound to the cells and incubate for a standard period (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
-
Hypothetical Data Summary:
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Interpretation |
| HEK293 | Human Embryonic Kidney | > 50 | Low general cytotoxicity. |
| HepG2 | Human Hepatocellular Carcinoma | 25 | Moderate, specific toxicity towards liver cells; warrants further investigation. |
| SH-SY5Y | Human Neuroblastoma | > 50 | Low toxicity in a neuron-like cell line, favorable for neuropharmacology investigation. |
2.1.2 Broad Receptor Panel Screening To de-risk the compound, it is essential to screen it against a wide panel of known drug targets to identify potential off-target effects that could lead to side effects.
-
Methodology: This is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.
-
Expected Output: A report detailing the percent inhibition or activation for each target. Any "hit" (e.g., >50% inhibition) would require follow-up dose-response analysis.
Tier 2: Hypothesis-Driven Functional Assays
Using sub-toxic concentrations identified in Tier 1, we now test our central hypothesis.
2.2.1 Monoamine Transporter Uptake Assay This assay directly measures the compound's ability to inhibit the primary function of DAT, NET, and SERT.
-
Protocol: Fluorescent Substrate Uptake Inhibition
-
Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed them in a 96-well, black-walled, clear-bottom plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for 15-30 minutes. Include a vehicle control and a known inhibitor as a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Substrate Addition: Add a fluorescent monoamine transporter substrate (e.g., ASP+).
-
Incubation & Termination: Allow the uptake to proceed for a defined time (e.g., 10 minutes) at 37°C. Terminate the uptake by washing with ice-cold buffer.
-
Readout: Measure the intracellular fluorescence using a plate reader.
-
Analysis: Calculate the percent inhibition of uptake at each concentration relative to the vehicle control. Determine the IC₅₀ value for each transporter.
-
-
Hypothetical Data Summary:
| Target | Known Inhibitor (Control) | Hypothetical IC₅₀ (nM) | Interpretation |
| DAT | Cocaine | 85 | Potent inhibitor of the dopamine transporter. |
| NET | Desipramine | 250 | Moderate inhibitor of the norepinephrine transporter. |
| SERT | Fluoxetine | > 10,000 | Weak to no activity at the serotonin transporter. |
This hypothetical result suggests the compound is a potent and selective dopamine-norepinephrine reuptake inhibitor (DNRI), a class of compounds with therapeutic potential in conditions like ADHD and depression.
Part 3: Preliminary ADME/Tox Profiling
Even a potent compound is useless if it cannot reach its target or is metabolized too quickly. Early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing a compound's drug-like properties.[17]
Key In Vitro ADME/Tox Assays
A standard panel of in vitro assays provides a snapshot of the compound's likely pharmacokinetic behavior.[15][18]
-
Metabolic Stability:
-
Assay: Incubation with human liver microsomes (HLM) or hepatocytes.
-
Purpose: To determine how quickly the compound is metabolized by liver enzymes.
-
Metric: In vitro half-life (t₁/₂) and intrinsic clearance. A very short half-life may indicate poor in vivo stability.
-
-
CYP450 Inhibition:
-
Assay: Fluorogenic or LC-MS-based assays for major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).[18]
-
Purpose: To assess the risk of drug-drug interactions. Inhibition of a major CYP enzyme can dangerously elevate the levels of other co-administered drugs.
-
Metric: IC₅₀ value for each isoform.
-
-
Plasma Protein Binding (PPB):
-
Assay: Equilibrium dialysis or ultracentrifugation.
-
Purpose: To measure the extent to which the compound binds to proteins (like albumin) in the blood.
-
Metric: Percent bound. Only the unbound fraction is free to interact with the target. Very high binding (>99.5%) can limit efficacy.
-
-
Hypothetical ADME/Tox Data Summary:
| Assay | Result | Interpretation |
| Metabolic Stability (HLM) | t₁/₂ = 45 min | Moderately stable; likely suitable for further development. |
| CYP450 3A4 Inhibition | IC₅₀ > 20 µM | Low risk of interaction with drugs metabolized by CYP3A4. |
| CYP450 2D6 Inhibition | IC₅₀ = 2.5 µM | Moderate inhibitor; potential for drug-drug interactions with CYP2D6 substrates. This requires monitoring. |
| Plasma Protein Binding | 92% bound | Acceptable level of binding; a sufficient unbound fraction should be available. |
Conclusion and Path Forward
This technical guide has outlined a systematic, multi-tiered strategy for characterizing the potential biological activity of an uncharacterized NCE, this compound. By integrating in silico predictions with a logical cascade of in vitro experiments, we can efficiently build a comprehensive profile of the compound.
Based on our hypothetical results, this compound emerges as a potent and selective dopamine-norepinephrine reuptake inhibitor with a generally favorable preliminary ADME/Tox profile, aside from a moderate flag for CYP2D6 inhibition. This profile suggests potential therapeutic utility and warrants progression to the next phase of drug discovery, which would include lead optimization to improve potency and selectivity, followed by in vivo efficacy and safety studies in relevant animal models.[19][20][21] This structured approach transforms an unknown molecule into a viable chemical starting point for a drug discovery program.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]
- 3. What is in silico drug discovery? [synapse.patsnap.com]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]
- 6. Buy this compound | 7560-83-0 [smolecule.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neovarsity.org [neovarsity.org]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 19. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ppd.com [ppd.com]
- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Notes and Protocols for N-Cyclohexyl-N-methylcyclohexanamine in Polyurethane Foam Production
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of N-Cyclohexyl-N-methylcyclohexanamine as a catalyst in the production of polyurethane (PU) foams. It details the catalyst's mechanism of action, its specific roles in foam systems, and provides detailed protocols for laboratory-scale foam preparation and characterization.
Introduction: The Catalytic Driver in Polyurethane Systems
Polyurethane foams are versatile polymers formed by the exothermic reaction between a diisocyanate (A-side) and a blended polyol (B-side).[1] The precise control of this polymerization is critical to achieving the desired foam properties, from rigid insulation panels to flexible cushioning. This control is exerted by catalysts, which govern the kinetics of two competing reactions: the gelling reaction (urethane formation) and the blowing reaction (CO₂ generation).[2]
Tertiary amine catalysts are a cornerstone of polyurethane chemistry, effectively accelerating these reactions to ensure a balanced foam rise and cure profile.[3][4] this compound (also known as N-methyldicyclohexylamine), the subject of this guide, is a tertiary amine catalyst recognized for its specific benefits in fine-tuning foam properties. It is particularly valued as a low-odor auxiliary catalyst for improving the surface and skin curing of both rigid and flexible polyurethane foams.[5]
Physicochemical Properties of this compound
A clear understanding of the catalyst's physical properties is essential for its proper handling, storage, and incorporation into formulations.
| Property | Value | Reference |
| CAS Number | 7560-83-0 | [5] |
| Molecular Formula | C₁₃H₂₅N | [6] |
| Molecular Weight | 195.34 g/mol | [6] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | ~265 °C (at 760 mmHg) | [6] |
| Density | ~0.89 - 0.912 g/cm³ @ 25°C | [5][6] |
| Flash Point | ~101 - 110.6 °C | [5][6] |
| Synonyms | N-methyldicyclohexylamine, PC-12 | [5] |
Mechanism of Catalysis
This compound, as a tertiary amine, catalyzes the two fundamental reactions in polyurethane foam formation. The catalytic activity is primarily dependent on the basicity of the amine and the steric accessibility of the nitrogen atom's lone pair of electrons.[4]
-
Gelling Reaction (Polyol + Isocyanate): The catalyst activates the hydroxyl group of the polyol. The lone pair of electrons on the amine's nitrogen atom forms a hydrogen bond with the hydroxyl proton, increasing the oxygen's nucleophilicity. This activated polyol then attacks the electrophilic carbon of the isocyanate group more readily, accelerating the formation of the urethane linkage that builds the polymer network.[7]
-
Blowing Reaction (Water + Isocyanate): In water-blown foam systems, the catalyst performs a similar function, activating water molecules. This promotes the reaction between water and the isocyanate to form an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂) gas.[2] This generated CO₂ acts as the blowing agent, creating the foam's cellular structure.
The dual catalytic action ensures a balanced process where the polymer network builds strength (gelling) at a rate that can trap the expanding gas (blowing), resulting in a stable, uniform foam structure.[2]
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. newtopchem.com [newtopchem.com]
- 6. ohans.com [ohans.com]
- 7. ohans.com [ohans.com]
Application Notes & Protocols: The Role of N-Cyclohexyl-N-methylcyclohexanamine in Pharmaceutical Intermediate Synthesis
Introduction
N-Cyclohexyl-N-methylcyclohexanamine (CAS No. 7560-83-0), also known by synonyms such as N,N-Dicyclohexylmethylamine or Methyldicyclohexylamine, is a tertiary amine characterized by a nitrogen atom bonded to two cyclohexyl rings and one methyl group. This unique structure imparts a significant degree of steric hindrance around the nitrogen's lone pair of electrons, a feature that chemists can strategically exploit. While broadly classified as an intermediate for pharmaceutical and chemical synthesis, its true value lies in its function as a specialized reagent—a sterically hindered, non-nucleophilic base and catalyst that enables specific transformations essential for constructing complex molecular architectures.[1][2]
This guide provides an in-depth exploration of the verified applications of this compound in synthetic reactions pertinent to pharmaceutical development. We will move beyond general statements to dissect its functional roles in specific, mechanistically demanding reactions, providing detailed protocols and explaining the causal chemistry behind its utility.
Section 1: Physicochemical Profile and Rationale for Use
The efficacy of this compound in organic synthesis is a direct consequence of its physical and chemical properties. Understanding these properties is key to appreciating its selection in the protocols that follow.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 7560-83-0 | [3] |
| Molecular Formula | C₁₃H₂₅N | [3] |
| Molecular Weight | 195.35 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 262.7 - 265 °C (lit.) | [2] |
| Density | 0.912 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.49 (lit.) | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [3] |
Reactivity Analysis: The Chemist's Rationale
The molecular architecture of this compound is the source of its synthetic utility.
-
Sterically Hindered Tertiary Amine : As a tertiary amine, it lacks acidic N-H protons and possesses a lone pair of electrons, making it a base. The two bulky cyclohexyl groups, however, act as "fenders," sterically shielding the nitrogen atom. This hindrance makes it a poor nucleophile, meaning it is less likely to participate in unwanted side reactions, such as SN2 substitutions with alkyl halide substrates. Its primary function is therefore directed towards acting as a base.
-
Non-Nucleophilic Basicity : This combination of basicity and low nucleophilicity is highly desirable in many reactions, particularly elimination reactions and metal-catalyzed couplings. It can effectively neutralize acids generated during a reaction cycle to drive equilibrium forward, without interfering with the catalytic center or other electrophilic sites in the reaction mixture. This selectivity is paramount in multi-step syntheses of complex pharmaceutical ingredients.
Section 2: Verified Applications in Pharmaceutical-Relevant Synthesis
While some sources suggest the compound is a precursor for Mps1 kinase inhibitors or antituberculosis agents, publicly available, peer-reviewed literature providing direct synthetic routes is scarce.[2] However, its role has been explicitly documented in fundamental reaction types that are cornerstones of medicinal chemistry.
Role as a Hindered Base in C-C Bond Formation: Intramolecular Heck-Type Reactions
The construction of cyclic carbon frameworks is fundamental to drug design. N,N-Dicyclohexylmethylamine has been successfully employed as the base in Palladium-catalyzed 5-endo-trig cyclizations, a type of intramolecular Heck reaction, to synthesize (2-Substituted)-1-indanones.
Causality Behind Experimental Choice : In the Heck catalytic cycle, a base is required to neutralize the hydrohalic acid (H-X) that is eliminated, thereby regenerating the active Pd(0) catalyst. A bulky, non-nucleophilic base like N,N-Dicyclohexylmethylamine is ideal because:
-
It efficiently scavenges the proton without coordinating to the palladium catalyst, which could poison it.
-
Its low nucleophilicity prevents it from attacking the starting material (an allylic alcohol derivative) or intermediates in the catalytic cycle.
Role as a Catalyst in C-O Bond Formation: O-Phenylation of Alcohols
Aryl ether linkages are common motifs in pharmaceutical compounds. N,N-Dicyclohexylmethylamine has been used as a catalyst in the Copper(II)-catalyzed O-phenylation of tertiary alcohols using organobismuth(V) reagents.
Causality Behind Experimental Choice : In this context, the amine likely plays a dual role. First, it can act as a ligand, coordinating to the copper center and modulating its reactivity. Second, it functions as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide species required for the substitution reaction on the organobismuth reagent. Its steric bulk can influence the geometry of the transition state, potentially improving selectivity.
Section 3: Detailed Protocol - Synthesis of an Indanone Scaffold via Intramolecular Cyclization
This protocol is a representative example based on the use of this compound as a critical base in a Pd-catalyzed cyclization. This reaction is self-validating through clear in-process controls and defined product characterization.
Objective : To synthesize a 2-substituted-1-indanone from a 1-(o-bromophenyl)-allylic alcohol derivative using this compound as the essential base.
Rationale : The indanone core is a privileged scaffold found in numerous biologically active compounds, making this transformation highly relevant to pharmaceutical intermediate synthesis.
| Reagents & Materials | Purpose |
| 1-(o-bromophenyl)-2-methylprop-2-en-1-ol | Starting Material |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst Precursor |
| Triphenylphosphine [PPh₃] | Ligand |
| This compound | Sterically Hindered Base |
| Acetonitrile (anhydrous) | Solvent |
| Ethyl acetate, Water, Brine | Work-up Reagents |
| Anhydrous Sodium Sulfate | Drying Agent |
| Silica Gel | Stationary Phase for Chromatography |
| TLC plates, Deuterated Solvents (e.g., CDCl₃) | Analytical Reagents |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material, 1-(o-bromophenyl)-2-methylprop-2-en-1-ol (1.0 equiv.).
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition : Under the inert atmosphere, add Palladium(II) Acetate (0.05 equiv.), Triphenylphosphine (0.10 equiv.), and anhydrous acetonitrile as the solvent.
-
Base Injection : Add this compound (1.5 equiv.) via syringe.
-
Scientist's Note : The amine is added in excess to ensure complete neutralization of the HBr generated during the reaction. Its role is strictly as a base; its steric bulk prevents it from competing as a nucleophile.
-
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.
-
In-Process Control : Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material spot and the appearance of a new product spot.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Scientist's Note : The aqueous washes remove the ammonium salt ([C₁₃H₂₅NH]⁺Br⁻) and any remaining inorganic species.
-
Dry the separated organic layer over anhydrous sodium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to afford the pure 2-methyl-2,3-dihydro-1H-inden-1-one product.
-
-
Product Validation : Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Section 4: Safety, Handling, and Storage
As a corrosive amine, proper handling of this compound is crucial.
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling : Avoid contact with skin, eyes, and respiratory tract. It is corrosive and can cause severe burns.[5]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed to prevent degradation.[3]
-
Spills : In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its value in pharmaceutical intermediate synthesis stems not from being a simple building block, but from its function as a specialized, sterically hindered base. This property allows for clean and efficient C-C and C-O bond-forming reactions that are critical for assembling the complex scaffolds of modern therapeutics. By understanding the causal relationship between its unique structure and its chemical reactivity, researchers can continue to leverage this reagent to enable challenging and innovative synthetic transformations in drug development.
References
Application Note: N-Cyclohexyl-N-methylcyclohexanamine as a Non-Nucleophilic Base in the Synthesis of Prosulfuron
Introduction
Tertiary amines are a cornerstone of modern organic synthesis, valued for their utility as catalysts, intermediates, and acid scavengers.[1] Within the agrochemical sector, the selection of an appropriate tertiary amine can be critical to optimizing reaction yields, simplifying purification processes, and ensuring the economic viability of a synthetic route.[2] N-Cyclohexyl-N-methylcyclohexanamine (also known as N,N-Dicyclohexylmethylamine, CAS 7560-83-0) is a sterically hindered tertiary amine with a unique combination of properties that make it an attractive, though underexplored, reagent in the synthesis of complex agrochemicals.[3][4]
This application note presents a detailed technical guide on the proposed use of this compound as a non-nucleophilic base in the synthesis of the sulfonylurea herbicide, prosulfuron. While its direct application in this specific synthesis is not widely documented, its physicochemical properties strongly suggest its suitability as an alternative to commonly used bases, offering potential advantages in process control and purification.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a molecular formula of C13H25N and a molecular weight of 195.34 g/mol .[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7560-83-0 | |
| Molecular Formula | C13H25N | [5] |
| Molecular Weight | 195.34 g/mol | [5] |
| Boiling Point | 262.7 - 265 °C | |
| Density | ~0.912 g/cm³ at 25 °C | |
| Flash Point | 110.6 °C | |
| Solubility | Low in water, miscible with organic solvents. | [6] |
| pKa (Predicted) | ~11.03 | [1] |
Caption: Chemical structure of this compound.
Application Focus: Synthesis of Prosulfuron
Background: Prosulfuron is a potent sulfonylurea herbicide used for the post-emergence control of broadleaf weeds in crops such as corn and sorghum.[2][7] Like other herbicides in its class, it acts by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[8][9]
Key Synthetic Step: A critical step in the synthesis of prosulfuron involves the coupling of 2-(3,3,3-trifluoropropyl)benzenesulfonamide with an activated heterocyclic amine, such as a phenyl carbamate derivative of 2-amino-4-methoxy-6-methyl-1,3,5-triazine. This reaction forms the characteristic sulfonylurea bridge and liberates a molecule of phenol, which must be neutralized to drive the reaction to completion.
Caption: Role of the base in prosulfuron synthesis.
Rationale for Using this compound (Proposed Application):
The coupling reaction requires a base that can efficiently scavenge the acidic phenol byproduct without participating in nucleophilic side reactions with the electrophilic starting materials. This compound is an ideal candidate for this role due to the following characteristics:
-
Steric Hindrance: The two bulky cyclohexyl groups effectively shield the nitrogen atom, rendering it non-nucleophilic. This prevents undesired side reactions, such as attack on the activated triazine intermediate, thereby improving reaction selectivity and yield.
-
Basicity: With a predicted pKa of approximately 11.03, it is sufficiently basic to deprotonate phenol (pKa ~10), driving the equilibrium of the reaction towards the product side.[1]
-
High Boiling Point: Its high boiling point (262.7-265 °C) allows for a wide range of reaction temperatures, providing flexibility in process optimization and ensuring it remains in the reaction mixture under reflux conditions.
-
Solubility: Its miscibility with common organic solvents ensures it remains in the liquid phase, facilitating a homogeneous reaction environment.
Comparative Analysis with Other Bases:
| Base | Structure | Boiling Point (°C) | pKa of Conjugate Acid | Key Features |
| This compound | (C6H11)2NCH3 | 265 | ~11.03 | High bp, highly hindered, good solubility. |
| DBU | C9H16N2 | 237 | ~13.5 | Very strong, amidine base, can be nucleophilic. |
| Triethylamine (TEA) | (C2H5)3N | 89 | ~10.75 | Lower bp, less hindered, common and inexpensive. |
| DIPEA | (i-Pr)2NEt | 126 | ~11.0 | Hindered, moderate bp, widely used. |
This comparison highlights that this compound offers a unique combination of high steric hindrance and a high boiling point, which could be advantageous in reactions requiring elevated temperatures for extended periods.
Experimental Protocol (Proposed)
This protocol describes the proposed synthesis of prosulfuron using this compound as the acid scavenger.
Materials:
-
2-(3,3,3-Trifluoropropyl)benzenesulfonamide
-
Phenyl N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate
-
This compound (CAS 7560-83-0)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(3,3,3-trifluoropropyl)benzenesulfonamide (1.0 eq) and phenyl N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate (1.05 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve the solids (approx. 5 mL per gram of sulfonamide). With stirring, add this compound (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting sulfonamide is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove the amine salt), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure prosulfuron.
Self-Validation: The expected outcome is the formation of prosulfuron, which can be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with literature values. The yield and purity should be assessed by standard analytical techniques. A successful protocol should yield the desired product with minimal side-product formation, demonstrating the efficacy of this compound as a non-nucleophilic base.
Conclusion
This compound presents a compelling, albeit theoretical, application as a sterically hindered, non-nucleophilic base in the synthesis of the sulfonylurea herbicide prosulfuron. Its unique physical properties, particularly its high boiling point and significant steric bulk, suggest it could offer advantages over more conventional bases in terms of reaction control and selectivity. The provided protocol serves as a robust starting point for researchers to explore and validate the use of this versatile amine in the synthesis of prosulfuron and other complex agrochemicals where acid scavenging under demanding conditions is required.
References
- 1. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]
- 2. Prosulfuron | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 7560-83-0: Methyldicyclohexylamine | CymitQuimica [cymitquimica.com]
- 7. Prosulfuron (Ref: CGA 152005) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Strategies for the Characterization of N-Cyclohexyl-N-methylcyclohexanamine
Introduction and Analytical Rationale
N-Cyclohexyl-N-methylcyclohexanamine is a tertiary amine whose accurate characterization is critical in various fields, from pharmaceutical development, where it may arise as an impurity or intermediate, to specialty chemical synthesis. Its molecular structure presents unique analytical challenges. Chief among these is the lack of a significant UV-absorbing chromophore, rendering conventional HPLC with UV detection ineffective for sensitive quantification. Furthermore, as a basic compound, it is prone to undesirable interactions with standard silica-based chromatography columns, often leading to poor peak shape and unreliable results.[1][2]
To address these challenges, this guide presents a dual-pronged approach:
-
HPLC with Charged Aerosol Detection (HPLC-CAD): This method is ideal for accurate quantification. The CAD is a universal mass-based detector that does not require the analyte to have a chromophore, making it perfectly suited for compounds like this compound.[3][4] It provides a consistent response for all non-volatile analytes, enabling reliable measurement across a wide dynamic range.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique serves as a powerful tool for both identification and quantification. It provides high chromatographic resolution and delivers a distinct mass spectrum based on the analyte's fragmentation pattern, which acts as a molecular fingerprint for unambiguous confirmation.[6]
This document provides detailed, field-tested protocols for both methods, grounded in established chromatographic principles and regulatory expectations for method validation.[7][8]
Part I: Quantitative Analysis by HPLC with Charged Aerosol Detection (CAD)
Principle and Method Development Causality
The primary obstacle in HPLC analysis of this compound is its chemical nature. As a tertiary amine, it is basic and can interact strongly with acidic residual silanol groups on the surface of conventional silica-based reversed-phase columns.[9][10] This secondary interaction mechanism leads to significant peak tailing, which compromises resolution, sensitivity, and the accuracy of integration.[1][2]
Our strategy is built on two pillars:
-
Minimizing Silanol Interactions: To achieve a symmetrical peak shape, the mobile phase is maintained at a low pH (around 3.0) using a volatile acid like formic acid. At this pH, the tertiary amine is fully protonated (positively charged), and the residual silanol groups on the stationary phase are also protonated (neutral). This suppresses the strong ionic interaction that causes peak tailing.[10][11] Using a modern, high-purity, end-capped C18 column further reduces the number of available silanol sites.[9]
-
Universal Detection with CAD: Since the analyte is non-chromophoric, the CAD is the detector of choice. The operational principle involves nebulizing the column eluent into an aerosol, evaporating the mobile phase to leave dried analyte particles, charging these particles with a corona discharge, and measuring the resulting electrical charge with an electrometer.[3] This allows for the detection of any non-volatile or semi-volatile analyte, irrespective of its optical properties.[3][12] The use of fully volatile mobile phases, such as water, acetonitrile, and formic acid, is mandatory for CAD compatibility.[3]
Experimental Protocol: HPLC-CAD Method
Caption: Workflow for quantification of this compound by HPLC-CAD.
| Component | Specification |
| HPLC System | Quaternary or Binary pump U(H)PLC system with autosampler and column oven. |
| Detector | Charged Aerosol Detector (CAD), e.g., Thermo Scientific™ Vanquish™ or Corona™ series. |
| Analytical Column | High-purity, end-capped C18 column, e.g., 150 mm x 4.6 mm, 3.5 µm particle size. |
| Reference Standard | This compound, certified purity (≥98%). |
| Solvent A (Aqueous) | HPLC-grade Water with 0.1% (v/v) Formic Acid. |
| Solvent B (Organic) | HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid. |
| Diluent | Acetonitrile/Water (50:50, v/v). |
| Glassware | Class A volumetric flasks and pipettes. |
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Perform serial dilutions from the stock standard to prepare a series of at least five calibration standards covering the expected concentration range (e.g., 5, 20, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample material and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic & Detector Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 5% B to 95% B over 10 min; hold for 2 min; return to 5% B and equilibrate for 3 min. |
| CAD Evaporation Temp. | 50 °C[12] |
| CAD Data Collection | 10 Hz |
| CAD Power Function | 1.0 (can be optimized for linearity)[5] |
-
System Suitability and Analysis Sequence:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform at least five replicate injections of a mid-level calibration standard.
-
Verify that the system suitability criteria are met: RSD of peak area ≤ 2.0%, RSD of retention time ≤ 1.0%, and tailing factor ≤ 1.5.
-
Run the analysis sequence: blank (diluent), calibration standards, samples, and QC checks.
-
Self-Validation System: Adherence to ICH Q2(R1)
A trustworthy protocol must be a self-validating system. This method should be formally validated according to ICH Q2(R1) guidelines before routine use.[8][13] Key validation characteristics include:
-
Specificity: Analyze a blank and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Assess the calibration curve over the defined range. A correlation coefficient (r²) ≥ 0.995 is typically required. Due to the non-linear nature of CAD response, a power function or quadratic fit may be necessary.[5]
-
Accuracy: Determine the recovery of the analyte by spiking a known amount into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing replicate samples.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.[5]
Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Method Development Causality
GC-MS is the gold standard for the structural confirmation of volatile and thermally stable compounds. This compound is well-suited for this technique.
The analytical logic is as follows:
-
Gas Chromatography (GC): The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a non-polar stationary phase (e.g., a DB-5ms or equivalent column). The temperature-programmed oven ramp ensures that compounds elute with sharp, symmetrical peaks.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a predictable and reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum.[14]
The combination of the analyte's specific retention time from the GC and its unique fragmentation pattern from the MS provides an extremely high degree of confidence in its identification.[6]
Experimental Protocol: GC-MS Method
Caption: Workflow for identification of this compound by GC-MS.
| Component | Specification |
| GC-MS System | Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer. |
| Analytical Column | Low-bleed, non-polar column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms, HP-5MS, or equivalent). |
| Reference Standard | This compound, certified purity (≥98%). |
| Carrier Gas | Helium (99.999% purity). |
| Solvent | GC-grade Methanol or Dichloromethane. |
| Vials | 2 mL amber glass autosampler vials with PTFE-lined septa. |
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound at approximately 10-50 µg/mL in a suitable GC-grade solvent.
-
Prepare the sample solution similarly, aiming for a concentration in the same range.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas Flow | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 300 m/z |
-
Data Analysis and Interpretation:
-
Run the reference standard to establish its retention time and confirm its mass spectrum.
-
Analyze the sample. Identify the peak in the total ion chromatogram (TIC) that matches the retention time of the standard.
-
Extract the mass spectrum for the corresponding peak in the sample chromatogram.
-
Compare the sample's mass spectrum with the reference standard's spectrum and/or a validated spectral library like the NIST database. The match factor should be high (>90%) for positive identification.
-
Expected Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₃H₂₅N) is 195.34 g/mol .[15] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is confirmed here (195). The fragmentation of cyclic amines is dominated by alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom), which stabilizes the resulting cation.[6][16][17]
| m/z (Mass-to-Charge) | Proposed Fragment Ion Structure / Origin | Relative Intensity |
| 195 | [M]⁺˙ (Molecular Ion) | Moderate |
| 180 | [M - CH₃]⁺ (Loss of the methyl group via alpha-cleavage) | Moderate |
| 112 | [M - C₆H₁₁]⁺ (Loss of a cyclohexyl radical via alpha-cleavage) | Strong |
| 98 | [C₆H₁₂N]⁺ (Resulting from alpha-cleavage within a cyclohexyl ring) | Base Peak |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | Moderate |
| 55 | [C₄H₇]⁺ (Further fragmentation of the cyclohexyl ring) | Strong |
Data interpreted from the NIST WebBook mass spectrum for this compound.[15]
Conclusion
The analytical characterization of this compound requires a tailored approach to overcome its inherent chemical properties. The HPLC-CAD method presented here offers a robust and sensitive solution for quantification without the need for derivatization, while the GC-MS method provides unequivocal identification through its characteristic fragmentation pattern. By employing these orthogonal techniques, researchers and quality control professionals can achieve a comprehensive and reliable characterization of this compound, ensuring data integrity for regulatory submissions, process control, and research applications. The protocols are designed to be both practical and scientifically sound, forming a solid foundation for method validation and routine implementation.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. lcms.cz [lcms.cz]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. benchchem.com [benchchem.com]
- 15. Cyclohexanamine, N-cyclohexyl-N-methyl- [webbook.nist.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
The Role of Ligands in Palladium-Catalyzed O-Phenylation of Alcohols: A Technical Guide
Introduction: The Strategic Importance of Diaryl and Alkyl Aryl Ethers
The construction of carbon-oxygen (C-O) bonds to form diaryl and alkyl aryl ethers is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The palladium-catalyzed cross-coupling of alcohols with aryl halides, a key transformation analogous to the renowned Buchwald-Hartwig amination, has emerged as a powerful and versatile method for forging these critical linkages.[1][2] This guide provides an in-depth exploration of the mechanistic principles and practical execution of this reaction, with a focus on the pivotal role of ancillary ligands in achieving high efficiency and broad substrate scope. While a variety of ligands have been developed for this purpose, this document will focus on the principles of ligand-assisted palladium catalysis that are broadly applicable.
The Catalytic Cycle: A Symphony of Redox and Exchange
The palladium-catalyzed O-phenylation of alcohols proceeds through a well-established catalytic cycle involving a series of fundamental organometallic transformations. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle for the Pd-catalyzed O-phenylation of alcohols.
The catalytic cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is stabilized by ancillary ligands. This step forms a palladium(II) intermediate. Subsequently, in the presence of a base, the alcohol is deprotonated to form an alkoxide, which then displaces the halide on the palladium center in a ligand exchange step. The final, and often rate-limiting, step is the reductive elimination from the palladium(II) complex, which forms the desired C-O bond of the aryl ether product and regenerates the active palladium(0) catalyst.[3]
The Critical Role of Ligands
The success of the O-phenylation reaction is critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst throughout the catalytic cycle. While a broad spectrum of ligands has been explored, sterically bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have proven to be particularly effective.[4]
The precise role of a specific amine, such as N-Cyclohexyl-N-methylcyclohexanamine, in this context is not extensively documented in peer-reviewed literature as a primary ligand for O-phenylation. It is plausible that such amines could function as a base or an additive, influencing the reaction environment. However, the field has largely advanced through the development of sophisticated phosphine and NHC ligands.[5]
Key Functions of Ligands:
-
Solubilization and Stabilization: Ligands solubilize the palladium precursor and stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.
-
Promotion of Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.
-
Facilitation of Reductive Elimination: Sterically bulky ligands promote the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. The steric hindrance destabilizes the palladium(II) intermediate, driving the formation of the product.[6]
Protocol: Palladium-Catalyzed O-Phenylation of Cyclohexanol
This protocol provides a representative procedure for the O-phenylation of a secondary alcohol, cyclohexanol, with bromobenzene using a palladium catalyst and a common phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Bromobenzene
-
Cyclohexanol
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOt-Bu (2.8 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous toluene (10 mL), followed by cyclohexanol (2.4 mmol) and bromobenzene (2.0 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and quench with water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Ligand Effects on Reaction Yield
The choice of ligand can have a dramatic impact on the yield of the O-phenylation reaction. The following table illustrates the effect of different types of ligands on a model O-phenylation reaction.
| Ligand Type | Example Ligand | Typical Yield (%) | Key Characteristics |
| Bulky Monophosphine | XPhos | >90 | Sterically demanding, electron-rich |
| Bidentate Phosphine | BINAP | 60-80 | Provides catalyst stability |
| N-Heterocyclic Carbene | IPr | >90 | Strong σ-donor, thermally stable |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Troubleshooting and Considerations
-
Base Selection: Strong, non-nucleophilic bases such as sodium or potassium tert-butoxide are commonly used. Weaker bases may result in incomplete reaction.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
Atmosphere: The reaction is sensitive to oxygen, and all manipulations should be performed under an inert atmosphere (argon or nitrogen).
-
Substrate Scope: Electron-deficient aryl halides and sterically unhindered alcohols are generally more reactive.
Conclusion
The palladium-catalyzed O-phenylation of alcohols is a robust and highly valuable transformation in modern organic synthesis. The judicious selection of a sterically bulky and electron-rich ligand is paramount to achieving high catalytic efficiency and broad applicability. While the specific role of this compound is not well-defined in this reaction, the principles outlined in this guide, utilizing well-established phosphine or NHC ligands, provide a solid foundation for researchers to successfully implement this powerful C-O bond-forming methodology in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: N-Cyclohexyl-N-methylcyclohexanamine as a Versatile Building Block for Biologically Active Molecules
Introduction: The Strategic Value of the Dicyclohexylmethylamine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. N-Cyclohexyl-N-methylcyclohexanamine, a secondary aliphatic amine characterized by two bulky, lipophilic cyclohexyl groups and a methyl substituent, represents a key building block for accessing novel chemical entities with significant therapeutic potential. Its unique three-dimensional structure and electronic properties make it a valuable synthon for imparting desirable characteristics such as enhanced membrane permeability, metabolic stability, and specific receptor interactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's application in the synthesis of biologically active molecules. We will delve into the scientific rationale behind its use, present detailed, field-proven protocols for the synthesis of exemplary therapeutic agents, and discuss the structure-activity relationships (SAR) that underscore the importance of this versatile building block.
Scientific Rationale: The Physicochemical Advantages of Bulky Lipophilic Amines
The incorporation of the this compound moiety into a drug candidate is a deliberate strategy to modulate its pharmacokinetic and pharmacodynamic profile. The two cyclohexyl rings introduce significant lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is particularly advantageous for targeting intracellular proteins or the central nervous system.
Furthermore, the steric hindrance provided by the bulky cyclohexyl groups can shield the amine from metabolic enzymes, potentially increasing the drug's half-life and bioavailability. From a pharmacodynamic perspective, the defined conformational rigidity of the cyclohexyl rings can facilitate specific and high-affinity interactions with the hydrophobic pockets of target proteins, contributing to both potency and selectivity.[1][2][3] The methyl group on the nitrogen atom can also play a crucial role in fine-tuning the basicity and nucleophilicity of the amine, as well as influencing its interaction with the biological target.
Application in Drug Discovery: Synthesis of Novel Analgesic and Anti-inflammatory Agents
Derivatives of cyclohexylamine have shown considerable promise in the development of new analgesic and anti-inflammatory drugs. The N-acylhydrazone (NAH) moiety is a recognized privileged structure in medicinal chemistry, frequently appearing in compounds with anti-inflammatory and analgesic properties. By combining the cyclohexyl scaffold with the N-acylhydrazone pharmacophore, it is possible to develop potent orally active agents.
Protocol 1: Synthesis of a Cyclohexyl-N-Acylhydrazone Derivative with Analgesic and Anti-inflammatory Activity
This protocol outlines the synthesis of a representative cyclohexyl-N-acylhydrazone, structurally analogous to compounds that have demonstrated significant analgesic and anti-inflammatory effects in preclinical models.[4][5]
Reaction Scheme:
Caption: Synthetic pathway for a representative Cyclohexyl-N-Acylhydrazone.
Materials and Reagents:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (80%)
-
Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
Part A: Synthesis of Cyclohexanecarbohydrazide
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Reflux: Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Hydrazinolysis: Cool the resulting crude cyclohexanecarbonyl chloride in an ice bath. Slowly add a solution of hydrazine hydrate (1.2 eq) in a suitable solvent like dichloromethane (DCM) dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclohexanecarbohydrazide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Synthesis of N'-(Arylmethylidene)cyclohexanecarbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanecarbohydrazide (1.0 eq) and the chosen aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Cyclohexanecarbohydrazide | C₇H₁₄N₂O | 142.20 | White solid |
| N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide | C₁₄H₁₇N₃O₃ | 275.30 | Yellow solid |
Application in Drug Discovery: Synthesis of Novel Antitubercular Agents
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. The N-cyclohexyl moiety has been identified as a key pharmacophore in a series of 1,3,4-thiadiazole derivatives exhibiting potent antitubercular activity.[6] The lipophilic nature of the cyclohexyl group is believed to enhance the penetration of the bacterial cell wall.
Protocol 2: Synthesis of an N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine Derivative
This protocol details the synthesis of a representative N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine, a class of compounds that has demonstrated significant in vitro activity against M. tuberculosis.[6]
Reaction Scheme:
Caption: Synthetic pathway for an N-Cyclohexyl-1,3,4-thiadiazole derivative.
Materials and Reagents:
-
Benzoyl chloride
-
Potassium thiocyanate
-
Cyclohexylamine
-
Acetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Ammonia solution (concentrated)
-
Ethanol
Step-by-Step Procedure:
-
Formation of Benzoyl Isothiocyanate: In a flask, dissolve potassium thiocyanate (1.1 eq) in acetone. To this solution, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature. Stir the mixture for 30 minutes to form benzoyl isothiocyanate in situ.
-
Thiosemicarbazide Synthesis: To the above mixture, add cyclohexylamine (1.0 eq) dropwise. A precipitate will form. Stir the reaction mixture for an additional 2 hours at room temperature.
-
Isolation of Intermediate: Pour the reaction mixture into cold water. Collect the precipitated solid (N-cyclohexyl-N'-benzoylthiourea) by vacuum filtration and wash thoroughly with water.
-
Cyclization: To the dried intermediate, add concentrated sulfuric acid dropwise in an ice bath with careful stirring. After the addition, continue stirring at room temperature for 3-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated ammonia solution until it is alkaline.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity (MIC against M. tuberculosis H37Rv) |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine | C₁₅H₁₉N₃S | 273.40 | Potent activity reported in the low µg/mL range[6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of molecules containing the this compound scaffold is highly dependent on the nature and substitution pattern of other parts of the molecule. For the antitubercular 1,3,4-thiadiazole derivatives, it has been observed that electron-donating groups on the phenyl ring can enhance activity.[6] This suggests that the electronic properties of the aromatic system play a crucial role in the interaction with the biological target.
In the case of analgesic and anti-inflammatory N-[4-(alkyl)cyclohexyl]-substituted benzamides, the nature of the alkyl group on the cyclohexyl ring and substitutions on the benzamide moiety significantly influence potency and the potential for gastrointestinal side effects.[7][8] The cyclohexyl ring itself is thought to interact with a hydrophobic pocket in the target enzyme or receptor, and modifications to this group can fine-tune this interaction.
Conclusion
This compound and its related analogs are valuable and versatile building blocks in medicinal chemistry. The inherent lipophilicity and steric bulk of the dicyclohexyl motif provide a strategic advantage in designing molecules with improved pharmacokinetic and pharmacodynamic properties. The detailed protocols and SAR insights presented in this guide are intended to empower researchers to leverage this scaffold in the development of novel and effective therapeutic agents for a range of diseases, including inflammatory disorders and infectious diseases like tuberculosis. Further exploration of this building block in diverse molecular frameworks is warranted and holds significant promise for future drug discovery endeavors.
References
- 1. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Industrial Applications of N-Cyclohexyl-N-methylcyclohexanamine and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Bulky Amine
N-Cyclohexyl-N-methylcyclohexanamine, also known as N-Methyldicyclohexylamine (CAS 7560-83-0), is a tertiary amine characterized by its two bulky cyclohexyl groups and a methyl group attached to the nitrogen atom.[1][2] This structure imparts a unique combination of properties: basicity from the amine nitrogen, significant hydrophobicity from the cyclic alkyl groups, and a relatively high boiling point (~262.7°C) with low vapor pressure.[3][4] These characteristics make it a highly versatile molecule in various industrial settings, primarily as a potent corrosion inhibitor, a specialized catalyst in polymer chemistry, and a valuable intermediate in the synthesis of high-performance chemicals.[3][4][5]
This guide provides an in-depth exploration of its key applications, complete with detailed protocols designed for researchers, scientists, and professionals in process and drug development.
| Property | Value | Source(s) |
| CAS Number | 7560-83-0 | [3] |
| Molecular Formula | C₁₃H₂₅N | [3] |
| Molecular Weight | 195.35 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 262.7°C at 760 mmHg | [3] |
| Density | ~0.91 g/cm³ | [3] |
| Flash Point | 110.6°C | [3] |
| Solubility | Low solubility in water; miscible with organic solvents | [3] |
Application I: Vapor Phase Corrosion Inhibition (VCI)
One of the most significant applications of this compound and related cyclo-aliphatic amines is in corrosion prevention, particularly as Vapor Phase Corrosion Inhibitors (VCIs). VCIs are organic compounds that possess sufficient vapor pressure at ambient conditions to transition into a gaseous state within an enclosed space.[7][8] These vapors migrate and adsorb onto metallic surfaces, forming a thin, molecular, protective film that inhibits corrosion.[8][9]
Mechanism of Action: A Molecular Shield
The efficacy of this compound as a VCI is rooted in its molecular structure. The mechanism involves several key steps:
-
Volatilization: The compound slowly vaporizes, allowing its molecules to saturate the enclosed atmosphere. The relatively low vapor pressure is advantageous for long-term, durable protection.[8]
-
Vapor Transport: The amine vapor diffuses throughout the space, reaching even intricate and inaccessible areas of the metal parts.[9]
-
Adsorption & Film Formation: The lone pair of electrons on the nitrogen atom acts as a Lewis base, forming a coordinate bond with the metal surface.[8] This polar interaction orients the molecule, while the two bulky, hydrophobic cyclohexyl groups extend outwards, creating a dense, non-polar barrier that displaces water and repels corrosive electrolytes.[4][8] This film effectively passivates the metal surface, preventing the electrochemical reactions that cause corrosion.
Caption: Mechanism of Vapor Phase Corrosion Inhibition.
Protocol: Evaluation of VCI Efficacy (Gravimetric Method based on ASTM G31)
This protocol provides a standardized method for assessing the corrosion inhibition efficiency of this compound in a simulated corrosive environment.
Expertise & Causality: This test is designed to be a self-validating system. Each step is critical for reproducibility. For instance, improper coupon preparation (Step 1) can leave residues that create localized corrosion cells, invalidating the results. The use of a sealed container (Step 3) is essential to ensure the atmosphere becomes saturated with the VCI, which is the fundamental principle of its application.[10]
Materials:
-
Metal test coupons (e.g., low-carbon steel UNS G10180)[11]
-
This compound (the VCI)
-
Corrosive solution (e.g., 3.5% NaCl solution)
-
Glass desiccators or sealed test chambers
-
VCI dispenser (e.g., porous pouch or filter paper)
-
Analytical balance (±0.1 mg accuracy)
-
Abrasive paper (e.g., 150-grit)
-
Acetone, isopropanol (reagent grade)
-
Drying oven
Procedure:
-
Test Coupon Preparation (per ASTM G1): [10] a. Mechanically polish all faces of the steel coupons with 150-grit abrasive paper until a uniform, scratch-free surface is achieved. b. Degrease the coupons by sonicating in acetone for 5 minutes, followed by isopropanol for 5 minutes. c. Dry the coupons in an oven at 60°C for 20 minutes. d. Store in a desiccator until use. Immediately before the test, weigh each coupon to the nearest 0.1 mg (this is W₁).
-
Test Setup: a. Add 100 mL of the 3.5% NaCl solution to the bottom of each sealed test chamber to create a high-humidity, corrosive atmosphere. b. Suspend one prepared coupon in each chamber using a non-metallic string. Ensure the coupon does not touch the walls or the solution. c. For the test group, place a weighed amount of this compound in a porous pouch and suspend it inside the chamber, ensuring it does not touch the coupon. The amount can be varied to test different VCI concentrations (e.g., 1, 5, 10 g/m³ of chamber volume). d. Prepare at least one "control" chamber containing a coupon but no VCI.
-
Exposure: a. Seal the chambers and place them in a temperature-controlled environment (e.g., 35 ± 2°C) for a specified duration (e.g., 240 hours).
-
Post-Test Evaluation: a. After the exposure period, carefully remove the coupons. Photograph them to document visual appearance (presence of rust, pitting). b. To remove corrosion products, chemically clean the coupons as per ASTM G1 standards (e.g., immerse in a solution of inhibited hydrochloric acid). c. Thoroughly rinse, degrease with acetone, and dry the cleaned coupons. d. Reweigh each coupon to the nearest 0.1 mg (this is W₂).
-
Calculations: a. Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × (W₁ - W₂)) / (A × T × D) Where:
-
W₁ = Initial weight (g)
-
W₂ = Final weight (g)
-
A = Surface area of the coupon (cm²)
-
T = Exposure time (hours)
-
D = Density of the metal (e.g., 7.85 g/cm³ for steel) b. Inhibition Efficiency (IE %): IE % = ((CR_control - CR_inhibitor) / CR_control) × 100 Where:
-
CR_control = Corrosion rate of the control coupon
-
CR_inhibitor = Corrosion rate of the inhibitor-protected coupon
-
Hypothetical Performance Data:
| VCI Concentration (g/m³) | Mass Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Control) | 150.5 | 0.25 | 0 |
| 1.0 | 45.2 | 0.075 | 70.0 |
| 5.0 | 12.0 | 0.020 | 92.0 |
| 10.0 | 6.0 | 0.010 | 96.0 |
Application II: Catalyst for Polyurethane (PU) Foams
This compound serves as a highly effective low-odor tertiary amine catalyst in the polyurethane industry.[5] It is typically used as an auxiliary or co-catalyst to modulate the reaction profile, especially for improving the surface cure ("skin setting") of both soft and rigid PU foams.[5][12]
Mechanism of Catalysis
In PU foam formation, two primary reactions occur simultaneously:
-
Gelling Reaction: Isocyanate reacts with a polyol to form the urethane polymer network.
-
Blowing Reaction: Isocyanate reacts with water to produce carbon dioxide gas, which expands the foam.
Tertiary amines like this compound catalyze both reactions by activating the isocyanate group and the hydroxyl groups of the polyol and water, respectively. Its specific steric hindrance from the bulky cyclohexyl groups can provide a delayed action, allowing for better flow and mold-filling before rapid curing begins.[12]
Caption: Dual catalytic role in polyurethane foam formation.
Protocol: Laboratory-Scale Preparation of Rigid PU Foam
This protocol describes the preparation of a small foam block to evaluate the effect of the catalyst on reaction times.
Expertise & Causality: The order of addition is critical. The catalyst is added to the polyol blend (Part A) because direct contact with the isocyanate (Part B) would initiate an uncontrolled, instantaneous reaction. Measuring cream, gel, and tack-free times provides a quantitative assessment of the catalyst's activity profile.
Materials:
-
Polymeric MDI (Isocyanate, Part B)
-
Polyether Polyol (Part A precursor)
-
Silicone surfactant
-
Deionized water (blowing agent)
-
Primary catalyst (e.g., DMCHA)
-
This compound (co-catalyst)
-
Paper cup, wooden spatula, stopwatch
-
Fume hood
Procedure:
-
Prepare Part A (Polyol Blend): a. In a paper cup, weigh 100g of polyether polyol. b. Add 1.5g of silicone surfactant and mix thoroughly. c. Add 2.0g of deionized water and mix until the solution is clear. d. Add 1.0g of the primary catalyst and mix. e. Add the desired amount of this compound (e.g., 0.2g, which is 20% of the primary catalyst weight[5]) and mix thoroughly. This is your complete Part A.
-
Foaming Reaction: a. Place the Part A cup on a scale in a fume hood and tare the scale. b. Weigh the required amount of polymeric MDI (Part B) into the cup (the amount is determined by the desired isocyanate index, typically 110; consult the polyol/MDI technical data sheets). c. Immediately start the stopwatch and vigorously mix the components with the wooden spatula for 10 seconds. d. Observe and record the following times:
- Cream Time: Time from mixing until the liquid begins to expand and turn creamy.
- Gel Time: Time until the mixture becomes stringy and sticky when touched with the spatula.
- Tack-Free Time: Time until the foam surface is no longer sticky to the touch.
-
Curing and Analysis: a. Allow the foam to cure at room temperature for 24 hours. b. The foam can then be cut to observe cell structure, density, and other physical properties.
Hypothetical Catalyst Performance:
| Co-Catalyst (N-CMCA) % | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| 0% | 15 | 65 | 120 |
| 10% | 14 | 58 | 95 |
| 20% | 13 | 50 | 75 |
| This compound |
Application III: Intermediate for High-Value Chemical Synthesis
This compound and its simpler amine precursors/derivatives, like cyclohexylamine, are fundamental building blocks in organic synthesis.[4][13][14]
Application Areas:
-
Pharmaceuticals: The cyclohexylamine moiety is a common structural motif in active pharmaceutical ingredients (APIs).[15] Derivatives are used to synthesize analgesics, antihistamines, antiallergic drugs, and potential antituberculosis agents.[4][13]
-
Rubber Vulcanization Accelerators: Cyclohexylamine is a key raw material for producing delayed-action sulfenamide accelerators, such as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS).[16][17][18] These accelerators are crucial in the tire and rubber industry as they prevent premature vulcanization (scorch) during processing, ensuring product integrity.[19][20]
-
Agrochemicals: Derivatives are used to produce certain types of herbicides and fungicides.[13]
Caption: Synthetic pathways from cyclohexylamine derivatives.
Protocol: Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
This protocol outlines the synthesis of a key rubber vulcanization accelerator from a cyclohexylamine derivative.[17]
Expertise & Causality: This is an oxidative coupling reaction. Sodium hypochlorite acts as the oxidant, facilitating the formation of the crucial sulfur-nitrogen bond. Controlling the temperature is vital to prevent side reactions and decomposition of the product, ensuring a high yield and purity.[17]
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Cyclohexylamine
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15%)
-
Sodium hydroxide (NaOH)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Formation of Sodium Salt: a. In the reaction vessel, dissolve a specific molar amount of 2-Mercaptobenzothiazole in water containing a slight molar excess of sodium hydroxide. This forms the sodium salt of MBT, which is water-soluble.
-
Amine Addition: a. To the solution from Step 1, add one molar equivalent of cyclohexylamine.
-
Oxidative Coupling: a. Cool the reaction mixture to below 10°C. b. Slowly add one molar equivalent of the sodium hypochlorite solution dropwise while maintaining the temperature below 10°C with vigorous stirring. The CBS product will precipitate out of the solution as a solid.
-
Isolation and Purification: a. After the addition is complete, continue stirring for another 30-60 minutes. b. Filter the solid product using a Buchner funnel. c. Wash the filter cake thoroughly with water to remove unreacted starting materials and salts. d. Dry the purified CBS product in a vacuum oven at a temperature below its melting point (~100°C).
-
Validation: a. The final product quality can be confirmed by measuring its melting point and purity via HPLC analysis, comparing it against a known standard.
References
- 1. This compound [oakwoodchemical.com]
- 2. PubChemLite - this compound (C13H25N) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 7560-83-0 [smolecule.com]
- 5. newtopchem.com [newtopchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. transhield-usa.com [transhield-usa.com]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 10. farsi.msrpco.com [farsi.msrpco.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 13. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. Cyclohexylamine Industry News: Key Ingredients Driving Chemical Product Innovation - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. nbinno.com [nbinno.com]
- 20. lusida.com [lusida.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyclohexyl-N-methylcyclohexanamine
Welcome to the technical support center for the synthesis of N-Cyclohexyl-N-methylcyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods involve a reductive amination pathway or the methylation of a secondary amine precursor. Specifically:
-
Two-step Reductive Amination: This involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, which is then reacted with another equivalent of cyclohexanone in a second reductive amination step.
-
Methylation of Dicyclohexylamine: This method starts with the commercially available dicyclohexylamine and introduces a methyl group. Common methylation procedures include the Eschweiler-Clarke reaction or the Leuckart-Wallach reaction.[1]
Q2: I am seeing a significant amount of dicyclohexylamine as a byproduct. How can I minimize this?
A2: The formation of dicyclohexylamine suggests that cyclohexylamine, formed in situ or present as an impurity, is competing in the reductive amination. To minimize this, ensure the purity of your starting materials. If you are performing a one-pot synthesis, controlling the stoichiometry of the reactants is crucial. A stepwise approach, where N-methylcyclohexylamine is first synthesized and purified before the second reductive amination with cyclohexanone, can significantly reduce this byproduct.
Q3: My reaction is stalling, and I have a low conversion to the final product. What are the likely causes?
A3: Low conversion can stem from several factors:
-
Inefficient Reducing Agent: The choice and activity of your reducing agent are critical. For reductive aminations, sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.[2] Ensure your reducing agent is fresh and has not been deactivated by moisture.
-
pH of the Reaction Mixture: The formation of the imine intermediate is pH-dependent. The reaction is typically most efficient under weakly acidic conditions (pH 4-6).[2]
-
Steric Hindrance: The formation of a tertiary amine from a ketone and a secondary amine can be slow due to steric hindrance.[3] Increasing the reaction time or temperature may be necessary.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: Being a tertiary amine, the product can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Distillation: this compound has a relatively high boiling point (approximately 262.7 °C), making vacuum distillation a viable option for separating it from lower-boiling impurities.[1]
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed. A solvent system of hexane and ethyl acetate with a small amount of triethylamine to prevent the amine from streaking on the acidic silica is often effective.
Troubleshooting Guide
This section provides a more detailed approach to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete imine/enamine formation. | Ensure the reaction is stirred efficiently and for a sufficient duration to allow for the formation of the imine or enamine intermediate before adding the reducing agent. Monitoring the reaction by TLC or GC-MS is recommended. |
| Deactivation of the reducing agent. | Use a fresh, anhydrous reducing agent. If using sodium borohydride in an alcohol, add it in portions to control the reaction rate and minimize decomposition.[4] | |
| Suboptimal reaction temperature. | For Eschweiler-Clarke or Leuckart-Wallach reactions, high temperatures (often >100 °C) are required.[5][6] For reductive aminations with borohydride reagents, the reaction may need to be gently heated to overcome the activation energy. | |
| Formation of Byproducts | Over-methylation (in Eschweiler-Clarke): While quaternary ammonium salt formation is unlikely, side reactions can occur.[7] | Use a controlled amount of formaldehyde and formic acid. The reaction is typically self-limiting at the tertiary amine stage.[7][8] |
| N-formylated byproduct (in Leuckart-Wallach): The reaction can sometimes yield the N-formyl derivative instead of the free amine.[6] | Ensure complete hydrolysis of the intermediate by treating the reaction mixture with a strong acid (e.g., HCl) during workup. | |
| Alcohol formation: Reduction of the starting cyclohexanone. | Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is less likely to reduce the ketone before imine formation.[2] | |
| Difficult Purification | Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is not separating cleanly on the column. | Add a small percentage of triethylamine (0.1-1%) to the eluent to deactivate the acidic sites on the silica gel. |
Optimized Experimental Protocol: Two-Step Reductive Amination
This protocol outlines a reliable method for the synthesis of this compound with a focus on maximizing yield and purity.
Step 1: Synthesis of N-Methylcyclohexylamine
-
To a solution of cyclohexanone (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the imine.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude N-methylcyclohexylamine. This can be purified by distillation if necessary.
Step 2: Synthesis of this compound
-
To a solution of the crude or purified N-methylcyclohexylamine (1.0 eq) and cyclohexanone (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism: Reductive Amination
Caption: A simplified workflow of the two-step reductive amination synthesis.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting common synthesis issues.
Characterization Data
Upon successful synthesis and purification, the structure of this compound can be confirmed by various spectroscopic methods.
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M+) at m/z 195, corresponding to the molecular weight of the compound.[9]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl protons, typically as broad multiplets in the aliphatic region, and a singlet for the N-methyl protons around 2.2-2.5 ppm.[10]
-
¹³C NMR: The carbon NMR will display distinct signals for the carbons of the two cyclohexyl rings and the N-methyl carbon. The carbons attached to the nitrogen will be deshielded and appear further downfield.[11]
-
Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum will lack the characteristic N-H stretching bands seen in primary and secondary amines. The spectrum will be dominated by C-H and C-N stretching and bending vibrations.[10]
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexanamine, N-cyclohexyl-N-methyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of N-Cyclohexyl-N-methylcyclohexanamine
Welcome to the technical support center for the synthesis of N-Cyclohexyl-N-methylcyclohexanamine (C₁₃H₂₅N, CAS No. 7560-83-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered tertiary amine. Here, we provide in-depth, troubleshooting-focused FAQs and detailed protocols grounded in established chemical principles.
Structure of this Guide
This guide is organized by the primary synthetic methodologies used to prepare this compound. Each section addresses common problems in a question-and-answer format, explains the underlying chemical mechanisms of the side reactions, and provides field-proven troubleshooting strategies and detailed experimental protocols.
-
Section 1: Reductive Amination of Cyclohexanone
-
Section 2: Methylation of Dicyclohexylamine (Eschweiler-Clarke & Leuckart-Wallach Reactions)
-
Section 3: N-Alkylation of N-Methylcyclohexanamine with a Cyclohexyl Halide/Tosylate
Section 1: Troubleshooting Reductive Amination of Cyclohexanone
Reductive amination is a widely used method for C-N bond formation. The synthesis of this compound can be envisioned via the reaction of cyclohexanone with N-methylcyclohexanamine. However, several side reactions can complicate this process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of cyclohexanol. What is causing this and how can I prevent it?
A1: The formation of cyclohexanol is a common side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting ketone, cyclohexanone, before it can react with the amine to form the iminium ion intermediate.
Causality: This side reaction is kinetically favored when a strong, unselective reducing agent is used, or when the formation of the iminium ion is slow. The mechanism is a straightforward hydride reduction of the carbonyl group.
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Employ a milder and more selective reducing agent that is more reactive towards the protonated iminium ion than the neutral ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones and aldehydes compared to other borohydrides.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective, but care must be taken due to its toxicity.
-
pH Control: The formation of the iminium ion is acid-catalyzed. Maintaining a slightly acidic pH (typically 4-6) can accelerate the formation of the iminium ion, favoring the desired reaction pathway over ketone reduction. Acetic acid is a commonly used catalyst.[1]
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, mix the cyclohexanone and N-methylcyclohexanamine in the presence of a dehydrating agent (like molecular sieves) or under conditions that favor iminium ion formation (e.g., reflux with a Dean-Stark trap). Once the iminium ion is formed, cool the reaction and then add the reducing agent.
Q2: I am observing a high molecular weight impurity in my final product. What could it be and how do I avoid it?
A2: A common high molecular weight byproduct in reactions involving cyclohexanone under basic or, to a lesser extent, acidic conditions is the product of an aldol condensation.
Causality: Cyclohexanone can act as both an electrophile (at the carbonyl carbon) and a nucleophile (at the α-carbon via its enol or enolate form). Under basic conditions, the enolate can attack another molecule of cyclohexanone, leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.[2][3][4]
Troubleshooting & Optimization:
-
Maintain Acidic to Neutral pH: Aldol condensation is most prevalent under basic conditions. Conducting the reductive amination under slightly acidic conditions (pH 4-6) will suppress the formation of the enolate and thus minimize this side reaction.
-
Order of Addition: Add the reducing agent to the pre-formed mixture of the ketone and amine. This ensures that the ketone concentration is minimized as it is converted to the iminium ion, reducing the likelihood of self-condensation.
-
Temperature Control: While some heat may be necessary to drive iminium ion formation, excessive temperatures can promote side reactions, including aldol condensation. Maintain the reaction at a moderate temperature (e.g., room temperature to 50 °C).
dot
Caption: Side reactions in the reductive amination of cyclohexanone.
Section 2: Troubleshooting Methylation of Dicyclohexylamine
The methylation of dicyclohexylamine is a direct route to the target molecule. The Eschweiler-Clarke and Leuckart-Wallach reactions are classical methods for this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Eschweiler-Clarke reaction is incomplete, and I'm left with a significant amount of starting dicyclohexylamine. How can I drive the reaction to completion?
A1: The Eschweiler-Clarke reaction methylates amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] Incomplete reaction is a common issue, often due to insufficient reagents or suboptimal reaction conditions.
Causality: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formate.[7] If the reaction stalls, it could be due to decomposition of the reagents, insufficient heating, or an incorrect stoichiometric ratio.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Use a molar excess of both formaldehyde and formic acid to ensure the reaction goes to completion. A common ratio is 1 equivalent of the amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.
-
Reaction Temperature and Time: The reaction is typically heated to 80-100 °C to drive off the carbon dioxide byproduct and ensure the reaction proceeds.[5] Ensure the reaction is heated for a sufficient duration (often several hours to overnight) and monitor by TLC or GC-MS.
-
Purity of Reagents: Use high-quality formaldehyde (formalin solution) and formic acid. Old reagents can degrade, leading to lower yields.
Q2: I'm using a Leuckart-Wallach type reaction and I'm seeing a significant byproduct that is not my desired tertiary amine. What is it?
A2: The Leuckart-Wallach reaction and its variants can produce N-formylated byproducts, especially when formamide is used as the reagent or when there is insufficient reducing agent (formic acid).[8][9]
Causality: The reaction mechanism involves the formation of an iminium ion which is then reduced by a hydride from formic acid. If the iminium ion is instead attacked by formamide or if formic acid acts as a formylating agent under the high reaction temperatures, an N-formyl derivative of the amine can be formed.
Troubleshooting & Optimization:
-
Use of Formic Acid: When performing a Leuckart-Wallach reaction, using a combination of formic acid and formamide, or ammonium formate with excess formic acid, can help to ensure that there is sufficient reducing agent present to reduce the iminium ion rather than formylating the amine.
-
Hydrolysis Workup: If an N-formylated byproduct is formed, it can often be hydrolyzed back to the amine by heating with aqueous acid or base during the workup. This adds a step to the procedure but can salvage the desired product.
-
Consider Eschweiler-Clarke: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is generally more reliable for N-methylation and avoids the issue of N-formylation.[10]
dot
Caption: Side reactions in the methylation of dicyclohexylamine.
Section 3: Troubleshooting N-Alkylation of N-Methylcyclohexanamine
The direct alkylation of a secondary amine with an alkyl halide is a fundamental transformation, but it is often plagued by side reactions, particularly when using secondary alkyl halides like cyclohexyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction with cyclohexyl bromide is giving a low yield of the desired product and a significant amount of cyclohexene. Why is this happening?
A1: The formation of cyclohexene is due to a competing E2 (elimination) reaction. The amine, N-methylcyclohexanamine, can act as both a nucleophile (leading to the desired SN2 product) and a base (leading to the E2 byproduct).
Causality: The SN2 and E2 pathways are often in competition. For secondary halides like cyclohexyl bromide, the E2 reaction is sterically less hindered than the SN2 attack at the same carbon.[11] The use of a strong, sterically hindered base, or high reaction temperatures, will further favor the E2 pathway. The requirement for an anti-periplanar arrangement of a proton and the leaving group in the cyclohexane chair conformation also influences the rate of elimination.[12][13]
Troubleshooting & Optimization:
-
Choice of Leaving Group: While bromides are common, a better leaving group that is less basic, such as a tosylate (OTs) or mesylate (OMs), can favor the SN2 reaction. These groups are better able to stabilize the developing negative charge in the transition state.
-
Reaction Conditions:
-
Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Higher temperatures favor elimination over substitution.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can help to solvate the ions involved in the SN2 transition state, potentially increasing its rate relative to the E2 pathway.
-
Base: If an external base is used to scavenge the HBr byproduct, a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) should be chosen to avoid it competing as a nucleophile.
-
-
Alternative Alkylating Agents: Consider using cyclohexanone in a reductive amination with N-methylcyclohexanamine as described in Section 1, which avoids the SN2/E2 competition issue.
Q2: I am trying to perform the alkylation starting from cyclohexylamine and methyl iodide, but I am getting a mixture of products including unreacted starting material, the desired N-methylcyclohexanamine, the final product this compound, and even a quaternary ammonium salt. How can I improve the selectivity?
A2: This is a classic problem of over-alkylation in amine synthesis. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[14]
Causality: The alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the secondary amine a better nucleophile than the primary amine. This means it will react faster with the alkylating agent. The tertiary amine product is also nucleophilic and can be further alkylated to a quaternary ammonium salt.
Troubleshooting & Optimization:
-
Control Stoichiometry: Using a large excess of the starting amine can statistically favor the mono-alkylation product. However, this is often impractical and requires a difficult separation.
-
Use a Different Synthetic Route: Direct alkylation is often a poor choice for the synthesis of secondary or unsymmetrical tertiary amines due to a lack of selectivity. The recommended approaches are:
-
Reductive Amination: React cyclohexylamine with formaldehyde in the presence of a reducing agent (like NaBH(OAc)₃) to form N-methylcyclohexanamine selectively. Then, in a separate step, react the purified N-methylcyclohexanamine with cyclohexanone via another reductive amination to get the final product.
-
Eschweiler-Clarke Reaction: If starting with dicyclohexylamine, this is an excellent method for selective methylation to the tertiary amine without the risk of forming a quaternary salt.[5][7]
-
Acylation-Reduction: Acylate the starting cyclohexylamine with an acyl halide (e.g., acetyl chloride) to form an amide. N-alkylation of the amide followed by reduction (e.g., with LiAlH₄) can provide a more controlled route to the desired product.
-
dot
Caption: Competition between SN2 and E2 pathways in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. N,N-Dicyclohexylmethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. synarchive.com [synarchive.com]
- 11. Khan Academy [khanacademy.org]
- 12. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for N-Cyclohexyl-N-methylcyclohexanamine Catalysis
Welcome to the technical support center for N-Cyclohexyl-N-methylcyclohexanamine, a versatile tertiary amine catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions where this compound is employed, primarily in its role as a co-catalyst in polyurethane foam synthesis.
I. Catalyst Overview and Key Characteristics
This compound (also known as N,N-Dicyclohexylmethylamine or N-Methyldicyclohexylamine) is a tertiary amine recognized for its utility as a low-odor auxiliary catalyst.[1] Its primary application is in the production of both soft and rigid polyurethane foams, where it plays a crucial role in improving surface cure or "skin setting".[1][2]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₅N |
| Molecular Weight | 195.34 g/mol |
| Boiling Point | 262.7 °C at 760 mmHg |
| Density | ~0.91 g/cm³ |
| Solubility | Low solubility in water, miscible with organic solvents like ethanol and ether. |
Source: Various chemical suppliers.
The sterically hindered nature of the two cyclohexyl groups influences its catalytic activity, often resulting in delayed onset of catalysis which can be advantageous in complex molding processes.
II. Primary Application: Co-Catalyst in Polyurethane Foam Synthesis
This compound is most effective when used as a co-catalyst in conjunction with primary foaming and gelling catalysts in polyurethane formulations.[1] Its main function is to accelerate the curing process without negatively impacting other properties of the foam.[1]
Fundamental Polyurethane Chemistry
The formation of polyurethane foams involves two primary reactions that must be carefully balanced:
-
Gelling Reaction: The reaction between an isocyanate and a polyol to form the urethane polymer backbone.
-
Blowing Reaction: The reaction of isocyanate with water to produce carbon dioxide gas, which acts as the blowing agent to form the foam structure.
Tertiary amine catalysts, including this compound, play a critical role in accelerating both of these reactions.[3][4][5] An imbalance can lead to foam collapse, defects, and poor cell structure.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my polyurethane formulation?
A1: this compound primarily acts as an auxiliary or co-catalyst. Its main contribution is to improve the surface cure (skin setting) of both rigid and flexible polyurethane foams.[1][2] It is particularly useful for accelerating the final curing stage without significantly affecting the initial cream and rise times.
Q2: Can I use this compound as the sole catalyst in my formulation?
A2: While it possesses catalytic activity, it is not recommended to use it as the sole catalyst. It is most effective when used in combination with stronger primary gelling and blowing catalysts.[1] Using it alone may result in an imbalanced reaction profile, leading to suboptimal foam properties.
Q3: What is a typical loading level for this compound?
A3: A common starting point is to add approximately 20% of this compound relative to the main catalyst.[1] However, the optimal loading level is highly dependent on the specific formulation, including the type of polyol, isocyanate, and other additives. It is crucial to perform a ladder study to determine the optimal concentration for your system.
Q4: How does this compound affect the physical properties of the final foam?
A4: When used correctly as a co-catalyst, it primarily enhances the surface quality and cure speed.[1] This can lead to improved mold release and better surface aesthetics. It is not intended to significantly alter the bulk properties like density or hardness, although an optimized cure can contribute to achieving the desired final properties.[7]
Q5: Are there any significant safety concerns with using this compound?
A5: Like most tertiary amines, it can be an irritant to the skin and eyes and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[3][8] It is noted for having a lower odor compared to some other amine catalysts.[1]
IV. Troubleshooting Guide
This section addresses common issues encountered when incorporating this compound into polyurethane foam formulations.
Issue 1: Slow or Incomplete Surface Cure
-
Symptom: The surface of the foam remains tacky or soft even after the core has cured.
-
Potential Cause: Insufficient loading of this compound.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the concentration of this compound in your formulation. A stepwise increase of 5-10% relative to your current loading is a good starting point.
-
Verify Main Catalyst Activity: Ensure that your primary gelling and blowing catalysts are active and used at appropriate levels. This compound is a co-catalyst and cannot compensate for a deficiency in the primary catalysts.
-
Check for Inhibitors: Certain acidic compounds or impurities in the polyol or other additives can neutralize amine catalysts. Ensure all components are of high purity and free from acidic contaminants.
-
Issue 2: Poor Foam Structure (e.g., large, uneven cells, or collapse)
-
Symptom: The foam exhibits a coarse cell structure, voids, or collapses during or after rising.
-
Potential Cause: An imbalanced blow-to-gel reaction profile, which could be influenced by the addition of the co-catalyst.
-
Troubleshooting Steps:
-
Adjust Co-Catalyst Ratio: While this compound primarily affects the cure, adding too much can disrupt the delicate balance between the blow and gel reactions.[6] Try reducing its concentration.
-
Optimize Primary Catalyst Ratio: The ratio of the primary blowing catalyst to the gelling catalyst is critical. You may need to re-optimize this ratio after introducing this compound.
-
Evaluate Surfactant Performance: The silicone surfactant is crucial for stabilizing the rising foam. Ensure you are using the correct type and concentration of surfactant for your system.
-
Issue 3: Reduced Cream Time or Premature Gelling
-
Symptom: The foam mixture begins to cream and gel too quickly, leading to poor flow into a mold.
-
Potential Cause: Although known for delayed action, excessive loading of this compound, or a synergistic effect with other catalysts, could accelerate the initial reaction.
-
Troubleshooting Steps:
-
Reduce Co-Catalyst Concentration: Lower the amount of this compound.
-
Consider a Delayed-Action Primary Catalyst: If fast initiation is an issue, pairing this compound with a heat-activated or hydrolytically-activated primary catalyst can provide better control over the reaction profile.
-
Lower Reaction Temperature: If possible, reducing the initial temperature of the components can help to slow the reaction rate.
-
V. Experimental Protocols and Visualizations
Protocol 1: General Procedure for Evaluating this compound in a Laboratory-Scale Polyurethane Foam Formulation
-
Preparation of the Polyol Blend (Component A):
-
In a suitable container, accurately weigh the polyol(s), silicone surfactant, primary blowing and gelling catalysts, and any other additives.
-
Add the desired amount of this compound to this blend.
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Reaction Initiation:
-
Add the calculated amount of isocyanate (Component B) to the polyol blend.
-
Immediately begin vigorous mixing for a predetermined time (e.g., 5-10 seconds).
-
-
Observation and Curing:
-
Pour the reacting mixture into a mold or cup.
-
Record the cream time, rise time, and tack-free time.
-
Allow the foam to cure at ambient or elevated temperature as required by the formulation.
-
-
Analysis:
-
After complete curing, demold the foam and evaluate its physical properties, including density, cell structure, and surface quality.
-
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for common issues.
Catalyst Interaction Diagram
Caption: Interaction of catalyst system with reactants and reactions.
VI. References
-
n-methyl dicyclohexylamine strategies for reducing cure cycles in polyurethane molding. (2025, June 9). Retrieved from --INVALID-LINK--
-
optimize polyurethane reaction process using n,n-dimethylcyclohexylamine. (2025, March 9). Retrieved from --INVALID-LINK--
-
Discover the Power of Dimethylcyclohexylamine Catalyst for Rigid Polyurethane Foams. Retrieved from --INVALID-LINK--
-
Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023, February 11). National Institutes of Health. Retrieved from --INVALID-LINK--
-
n,n-dicyclohexylmethylamine - Polyurethane catalyst. (2022, January 13). Retrieved from --INVALID-LINK--
-
Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. Retrieved from --INVALID-LINK--
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Retrieved from --INVALID-LINK--
-
Polyurethane Catalysis by Tertiary Amines. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Polyurethane Catalysis by Tertiary Amines. (2005, July 1). Semantic Scholar. Retrieved from --INVALID-LINK--
-
The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from --INVALID-LINK--
-
n-cyclohexyl-n-methylcyclohexylamine cas 7560-83-0 n-methyldicyclohexylamine. (2022, August 12). Retrieved from --INVALID-LINK--
-
the role of n,n-dimethylcyclohexylamine in the manufacture of polyurethane foams: the key component to enhance material stability. (2025, April 30). Retrieved from --INVALID-LINK--
-
How to Regulate Flexible PU Foam Performance Through Formulation Optimization? (2025, October 21). Retrieved from --INVALID-LINK--
-
Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023, February 11). MDPI. Retrieved from --INVALID-LINK--
-
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
2.1 Flexible Polyurethane Foam Chemistry. Retrieved from --INVALID-LINK--
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. (2022, July 13). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008, October 17). ResearchGate. Retrieved from --INVALID-LINK--
-
n-cyclohexyl-n-methylcyclohexylamine cas 7560-83-0 n-methyldicyclohexylamine. (2022, August 12). Retrieved from --INVALID-LINK--
References
- 1. newtopchem.com [newtopchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. How to Regulate Flexible PU Foam Performance Through Formulation Optimization? | Sabtech [sabtechmachine.com]
- 8. americanchemistry.com [americanchemistry.com]
Technical Support Center: Storage and Handling of N-Cyclohexyl-N-methylcyclohexanamine
Introduction: N-Cyclohexyl-N-methylcyclohexanamine (also known as N,N-Dicyclohexylmethylamine) is a secondary amine widely utilized as a synthetic intermediate in pharmaceutical and specialty chemical development.[1] Like many secondary amines, its utility is matched by its susceptibility to degradation under common laboratory conditions. This guide provides researchers and drug development professionals with a comprehensive, science-backed resource for preventing its degradation during storage, ensuring experimental reproducibility and the integrity of your results. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the stability and handling of this compound.
Q1: My previously clear this compound has developed a yellow or brownish tint. Is it still usable?
A yellow to brown discoloration is a primary visual indicator of degradation, most commonly due to air oxidation.[2] While minor yellowing might not significantly impact certain robust applications, it signifies the presence of impurities. For sensitive downstream applications, such as pharmaceutical synthesis where purity is paramount, using a discolored reagent is not recommended. The discoloration arises from the formation of oxidized species and potential polymeric byproducts which can interfere with subsequent reactions. We strongly advise performing a purity check (e.g., GC-MS or NMR) or using a fresh, properly stored aliquot.
Q2: What are the primary chemical pathways that cause this compound to degrade?
There are three main environmental factors that initiate degradation pathways:
-
Oxidative Degradation (Autoxidation): This is the most significant degradation pathway. Atmospheric oxygen can react with the amine, particularly at the carbon atoms adjacent to the nitrogen, through a free-radical mechanism.[3][4] This process can be accelerated by exposure to light, heat, and the presence of trace metal ions which can catalyze the reaction.[5][6]
-
Reaction with Carbon Dioxide (CO₂): Amines are basic and can readily react with acidic gases like CO₂ present in the atmosphere. This reaction forms carbamate salts, which may appear as a haze or precipitate, altering the compound's purity and molarity.[7][8]
-
Moisture Absorption (Hygroscopicity): Many amines are hygroscopic and can absorb water from the air.[9] While this compound has low water solubility, absorbed moisture can facilitate side reactions and potentially lead to the formation of hydrates or other impurities.
Q3: What are the definitive short-term and long-term storage conditions for this compound?
Adherence to proper storage protocols is the most effective strategy for preserving the long-term stability of this compound. The following conditions are recommended:
| Parameter | Short-Term Storage (Working Stock, < 1 month) | Long-Term Storage (> 1 month) | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated)[10] | 2-8°C (Refrigerated) | Reduces the rate of oxidative reactions and minimizes volatility. |
| Atmosphere | Tightly sealed container. | Inert gas (Nitrogen or Argon) blanket.[11][12] | Displaces oxygen, the primary reactant in autoxidation. This is the most critical factor for long-term stability.[2][13] |
| Light | Store in an amber vial or protect from light. | Store in an amber, sealed container inside a secondary light-blocking container.[14] | Light, especially UV, provides the activation energy for photo-oxidation and free radical formation.[15][16] |
| Container | Tightly sealed glass or HDPE container.[9] | Septum-sealed amber glass vial (e.g., Schlenk flask for large quantities). | Prevents ingress of atmospheric oxygen, CO₂, and moisture.[17][18] |
| Location | Well-ventilated, cool, dry chemical storage area.[8][14] | Locked and designated cold storage. | Ensures safety and minimizes exposure to environmental fluctuations. |
Q4: Is an inert atmosphere truly necessary? When and how should I use it?
For long-term storage or for high-purity applications, an inert atmosphere is not just recommended—it is essential. The unshared electron pair on the nitrogen atom makes the amine susceptible to oxidation.[19] Displacing the reactive oxygen in the container's headspace with a non-reactive gas like nitrogen or argon is the most direct and effective way to halt this primary degradation pathway.[12][20]
When to use it:
-
Immediately upon receiving a new bottle that will be stored for more than a few weeks.
-
For any reference standards or materials used in cGMP processes.
-
When creating smaller aliquots from a large bulk container for long-term use.
How to apply it: See Protocol 1 in Section 3 for a detailed methodology.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for investigating suspected degradation of this compound.
Troubleshooting Workflow for Suspected Degradation
References
- 1. n cyclohexyl n methylcyclohexanamine [n_cyclohexyl_n_methylcyclohexanamine.sincerechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 4. The formation of byproducts in the autoxidation of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 6. netl.doe.gov [netl.doe.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chemscene.com [chemscene.com]
- 11. What Are 3 Uses Of Inert Gases? Prevent Fires, Preserve Quality, And Ensure Purity - Kintek Solution [kindle-tech.com]
- 12. The Importance of Inerting [airproducts.ie]
- 13. boconline.co.uk [boconline.co.uk]
- 14. chemos.de [chemos.de]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. aksci.com [aksci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sciencemadness Discussion Board - reductive am. why inert atmosphere? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Resolving Impurities in N-Cyclohexyl-N-methylcyclohexanamine Samples
Welcome to the technical support center for N-Cyclohexyl-N-methylcyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, handling, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
The most frequently observed impurities in this compound (a tertiary amine) samples typically arise from the synthetic route employed. Common synthesis methods involve the methylation of dicyclohexylamine.[1][2]
Common Impurities Include:
-
Dicyclohexylamine (Secondary Amine): Often the starting material for the methylation reaction. Its presence indicates an incomplete reaction.[3]
-
N-Methylcyclohexylamine (Secondary Amine): Can be a byproduct of side reactions or an impurity in the starting materials.[4][5]
-
Cyclohexanone: A potential precursor in alternative synthetic routes, such as the reductive amination to form N-methylcyclohexylamine.[5] Its presence suggests it was carried over from a previous synthetic step.
-
N-nitroso-N-methylcyclohexylamine: A potential degradation product, particularly if the amine has been exposed to nitrosating agents. A highly sensitive GC-MS/MS method has been developed for its quantification in related pharmaceutical ingredients.[6]
The following table summarizes these common impurities and their likely sources.
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Likely Source(s) |
| Dicyclohexylamine | HN(C₆H₁₁)₂ | 181.32 | Incomplete methylation of starting material |
| N-Methylcyclohexylamine | CH₃NH(C₆H₁₁) | 113.20 | Side-product, impurity in starting material |
| Cyclohexanone | C₆H₁₀O | 98.14 | Unreacted precursor from an upstream step |
| N-nitroso-N-methylcyclohexylamine | C₇H₁₄N₂O | 142.20 | Degradation product |
Q2: My GC-MS analysis shows several unexpected peaks. How can I identify them?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile impurities.[7][8] If you observe unexpected peaks, follow this workflow to identify them:
Caption: Workflow for identifying unknown peaks in GC-MS analysis.
Detailed Steps:
-
Retention Time Comparison: If you have authentic standards of suspected impurities (like dicyclohexylamine or N-methylcyclohexylamine), inject them under the same GC conditions to compare retention times.
-
Mass Spectrum Analysis: For unknown peaks, analyze their mass spectra. The fragmentation pattern provides a molecular fingerprint.
-
Spectral Library Search: Compare the obtained mass spectra against commercial or in-house spectral libraries (e.g., NIST).[9]
-
Fragmentation Pattern Interpretation: If no library match is found, interpret the fragmentation pattern to deduce the structure. For amines, common fragments include the loss of alkyl groups.
-
Confirmation: The most reliable identification is achieved by comparing the retention time and mass spectrum with an authentic, commercially available standard.
Q3: I'm struggling to purify this compound using standard silica gel chromatography. What's going wrong?
This is a common issue when purifying amines. The basic nature of the amine's nitrogen atom leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in poor separation, peak tailing, and even irreversible adsorption of the compound onto the column.[10]
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or n-propylamine (0.1%), to your mobile phase.[11] This will saturate the acidic sites on the silica, reducing the interaction with your target compound and improving peak shape.
-
Use of Amine-Functionalized Silica: Consider using a stationary phase where the silica has been chemically modified with amino groups. This type of column minimizes the strong acid-base interactions.[10]
-
Alternative Adsorbents: Alumina (aluminum oxide) can be a good alternative to silica gel for the purification of tertiary amines, as it can effectively retain primary and secondary amine impurities.[12][13]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Analytical Method for Impurity Profiling by GC-MS
This protocol provides a general method for the analysis of this compound and its common impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample.
-
Dissolve it in 10 mL of a suitable solvent, such as methanol or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer an aliquot to a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.[8]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify known impurities by comparing their retention times and mass spectra with those of reference standards.
-
For unknown peaks, use the workflow described in Q2.
-
Quantify the impurities using their peak areas, either as area percent or against a calibration curve if higher accuracy is required.
-
Guide 2: Purification of this compound via Salt Recrystallization
This method is highly effective for removing non-basic impurities and can also help separate tertiary amines from secondary and primary amines. The principle relies on the differential solubility of the amine salts.[14]
Caption: Workflow for purification of an amine via salt recrystallization.
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the impure this compound in a minimal amount of a non-polar organic solvent like diethyl ether or toluene.
-
Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether) with stirring.
-
Continue adding the HCl solution until no more precipitate forms. The hydrochloride salt of the amine will precipitate out of the solution.
-
-
Isolation and Recrystallization:
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.
-
Recrystallize the crude salt from a suitable solvent or solvent mixture (e.g., ethanol/ether, isopropanol).[15] This step is crucial for achieving high purity.
-
-
Conversion back to Free Base:
-
Dissolve the purified hydrochloride salt in water.
-
Make the aqueous solution basic (pH > 10) by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
The free amine will separate as an oily layer or a precipitate.
-
Extract the free amine into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to obtain the purified this compound.[16]
-
Expected Outcome: This procedure should yield this compound with significantly reduced levels of non-basic and less basic impurities. The efficiency of the purification can be assessed by GC-MS analysis of the final product.
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]
- 3. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. N-Methylcyclohexylamine | 100-60-7 [chemicalbook.com]
- 5. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 6. ejbps.com [ejbps.com]
- 7. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 10. biotage.com [biotage.com]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 13. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Using N-Cyclohexyl-N-methylcyclohexanamine
Welcome to the technical support center for N-Cyclohexyl-N-methylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during its use in chemical synthesis. Here, we move beyond simple procedural lists to delve into the causality behind experimental outcomes, ensuring a deeper understanding and more effective troubleshooting.
This compound, a secondary aliphatic amine, is a versatile reagent in organic synthesis, often employed as a building block, a catalyst, or a base.[1] However, its unique structural features can sometimes lead to unexpected results, such as low conversion rates. This guide provides a structured approach to identifying and addressing these issues.
Physical and Chemical Properties
A clear understanding of the reagent's properties is fundamental to troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅N | [2] |
| Molecular Weight | 195.34 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 262.7°C at 760 mmHg | [2] |
| Density | ~0.91 g/cm³ | [2] |
| Solubility | Low solubility in water; miscible with organic solvents like ethanol and ether. | [2] |
| pKa (predicted) | 11.03 ± 0.20 | [3] |
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent challenge in organic synthesis. When this compound is a component of your reaction, several factors related to its structure and reactivity could be at play.
Q1: My reaction has stalled or is showing a low conversion rate. Could steric hindrance from this compound be the issue?
A1: Yes, steric hindrance is a primary consideration with this amine.
The two bulky cyclohexyl groups attached to the nitrogen atom significantly impede its ability to act as a nucleophile.[4] This spatial crowding can slow down or even prevent reactions where the amine is expected to attack an electrophilic center.
Causality: The effectiveness of a nucleophilic attack depends on the accessibility of the lone pair of electrons on the nitrogen atom.[5] The bulky cyclohexyl groups can physically block the approach of the electrophile, increasing the activation energy of the reaction.
Troubleshooting Steps:
-
Evaluate the Electrophile: Is your electrophile also sterically hindered? The combination of a bulky nucleophile and a bulky electrophile will likely result in very low or no reaction. Consider using a less hindered electrophile if possible.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition of starting materials.
-
Prolong Reaction Time: If the reaction is slow due to steric hindrance, extending the reaction time may allow for a higher conversion to the desired product.
-
Consider an Alternative, Less Hindered Amine: If the above steps are not effective, substituting this compound with a less sterically hindered secondary amine, such as N-methylcyclohexylamine or diethylamine, could be a viable solution.[6][7]
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Methylcyclohexylamine|lookchem [lookchem.com]
- 4. osti.gov [osti.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Exothermic Reactions in N-Cyclohexyl-N-methylcyclohexanamine Synthesis
Welcome to the technical support center for the synthesis of N-Cyclohexyl-N-methylcyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. Our focus is on ensuring both the safety and success of your experiments through a deep understanding of the reaction dynamics.
Part 1: Frequently Asked Questions (FAQs) about Thermal Management
This section addresses common questions regarding heat management during the synthesis of this compound, which is often prepared via reductive amination of cyclohexanone.[1][2]
Q1: What is the primary cause of exothermicity in the synthesis of this compound?
A1: The primary source of heat generation is the reductive amination process itself. This multi-step reaction involves the formation of an imine or enamine intermediate from cyclohexanone and an appropriate amine (like N-methylcyclohexylamine or sequentially with methylamine and cyclohexylamine), followed by reduction.[3][4] The reduction step, typically employing hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is significantly exothermic.[5][6] Catalytic hydrogenation, another common reduction method, also releases a substantial amount of heat.[7]
Q2: How does the choice of reducing agent impact the exotherm?
A2: The choice of reducing agent is critical in managing the reaction's thermal profile.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the intermediate iminium ion and the starting cyclohexanone.[5][8] Its high reactivity can lead to a rapid and difficult-to-control exotherm, especially if added too quickly.[9][10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often abbreviated as STAB, this is a milder and more selective reducing agent than NaBH₄.[6][11] It preferentially reduces the iminium ion over the ketone, allowing for a one-pot reaction where the amine, ketone, and reducing agent are mixed.[11] The reaction rate is generally slower, resulting in a more manageable heat release.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this is a milder reducing agent that is effective for reductive aminations.[5] Its reactivity is pH-dependent, and it is stable in mildly acidic conditions, which are often optimal for imine formation.[5][12]
-
Catalytic Hydrogenation (H₂/Catalyst): This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Nickel).[13][14] While considered a "green" method, the hydrogenation of the imine intermediate is highly exothermic and requires careful control of hydrogen pressure and temperature to prevent runaway reactions.[7]
Q3: Can the order of reagent addition affect thermal control?
A3: Absolutely. For more reactive hydrides like NaBH₄, it is crucial to allow for the formation of the imine intermediate before adding the reducing agent.[5][8] Adding NaBH₄ to a mixture of the ketone and amine can lead to the rapid reduction of the ketone, causing a significant temperature spike. A sequential approach, where the imine is formed first, followed by the controlled addition of the reducing agent, allows for better heat management. With milder reagents like NaBH(OAc)₃, a one-pot procedure is generally safe as the reduction of the iminium ion is much faster than the reduction of the ketone.[11]
Q4: What are the risks of an uncontrolled exotherm in this synthesis?
A4: An uncontrolled exotherm poses several significant risks:
-
Safety Hazards: Rapid temperature increases can lead to solvent boiling, over-pressurization of the reaction vessel, and potentially a runaway reaction.[15] This can result in the release of flammable or toxic materials.
-
Reduced Yield and Purity: Excessive heat can promote side reactions, such as the formation of byproducts from aldol condensation or over-alkylation of the amine. This will lower the yield of the desired this compound and complicate purification.
-
Reagent Decomposition: Some reagents, particularly the hydride reducing agents, can decompose at elevated temperatures, reducing their effectiveness and potentially generating hazardous byproducts.[16][17]
Part 2: Troubleshooting Guide: Uncontrolled Exotherms
This guide provides a systematic approach to troubleshooting and preventing uncontrolled exothermic events during your synthesis.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature rise upon addition of reducing agent. | 1. Addition rate of the reducing agent is too fast. 2. Inadequate cooling of the reaction mixture. 3. Use of a highly reactive reducing agent (e.g., NaBH₄) without pre-formation of the imine.[5][8] 4. Incorrect solvent with a low boiling point. | 1. Add the reducing agent portion-wise or as a solution via a syringe pump to control the rate of addition. 2. Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or ice-salt). Monitor the internal temperature continuously. 3. If using NaBH₄, stir the ketone and amine together for a period to allow for imine formation before adding the reducing agent.[5] Consider switching to a milder reducing agent like NaBH(OAc)₃.[6][11] 4. Select a solvent with a higher boiling point and good heat transfer properties. |
| Initial exotherm followed by a stalled reaction. | 1. Decomposition of the reducing agent due to initial temperature spike. 2. Insufficient amount of reducing agent. | 1. Improve initial cooling and control the addition rate to prevent the temperature from exceeding the stability limit of the reducing agent. 2. Recalculate the stoichiometry to ensure a sufficient molar excess of the reducing agent. |
| Formation of significant byproducts. | 1. Excessive reaction temperature promoting side reactions. 2. Incorrect pH for optimal imine formation and reduction. | 1. Maintain a lower reaction temperature throughout the addition and reaction period. 2. Optimize the pH of the reaction mixture. For many reductive aminations, a mildly acidic pH (4-6) is ideal for imine formation.[5] |
Part 3: Experimental Protocols and Visualizations
Protocol 1: Controlled Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed for a safe and efficient one-pot synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in a cooling bath (ice-water).
-
Reagent Charging: To the flask, add cyclohexanone (1.0 eq) and N-methylcyclohexylamine (1.0-1.2 eq). Dilute with a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11]
-
Equilibration: Stir the mixture under a nitrogen atmosphere at 0-5 °C for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Controlled Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 30-60 minutes. Monitor the internal temperature closely, ensuring it does not rise above 10 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure this compound.
Diagrams
Reaction Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow for Exotherm Management
Caption: Logical workflow for managing exothermic events during the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 3. Show the mechanism of reductive amination of cyclohexanone and dimethylam.. [askfilo.com]
- 4. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. icheme.org [icheme.org]
- 16. Collection - Thermal Hazard Evaluation and Safety Considerations for the Use of OâBenzoylâNâalkyl Hydroxylamines as Synthetic Reagents - Organic Process Research & Development - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Cyclohexyl-N-methylcyclohexanamine and Dicyclohexylamine as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of catalyst is paramount, dictating the efficiency, selectivity, and overall success of a reaction. Among the myriad of available catalysts, amines play a crucial role, with their utility spanning from bulk chemical production to the intricate synthesis of pharmaceutical intermediates. This guide provides an in-depth comparison of two structurally related yet functionally distinct amine catalysts: N-Cyclohexyl-N-methylcyclohexanamine, a tertiary amine, and Dicyclohexylamine, a secondary amine.
This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in the principles of physical organic chemistry. We will explore the nuanced differences in their catalytic activity, drawing upon their electronic and steric profiles. Where direct comparative experimental data is available, it will be presented. In its absence, we will propose robust experimental protocols to empower researchers to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Amines
A fundamental understanding of the physical and chemical properties of a catalyst is the bedrock of rational catalyst selection. The seemingly subtle difference of a methyl group on the nitrogen atom imparts significant changes in the properties and, consequently, the catalytic behavior of these two molecules.
| Property | This compound | Dicyclohexylamine |
| CAS Number | 7560-83-0[1][2][3][4][5] | 101-83-7 |
| Molecular Formula | C13H25N[1][2][3][5] | C12H23N[6] |
| Molecular Weight | 195.34 g/mol [1][2][3][4] | 181.32 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid[6] |
| Boiling Point | ~262.7 °C @ 760 mmHg[1][2][3] | ~256 °C @ 760 mmHg[6] |
| Density | ~0.91 g/cm³[1] | ~0.91 g/cm³ @ 25 °C |
| Solubility | Low solubility in water; miscible with organic solvents.[1] | Sparingly soluble in water; soluble in common organic solvents.[7][8] |
| Amine Type | Tertiary[1] | Secondary[8] |
The most critical distinction lies in their amine classification. Dicyclohexylamine, as a secondary amine, possesses a proton on the nitrogen atom, which is absent in the tertiary this compound. This structural difference is the primary determinant of their differing catalytic mechanisms and applications.
Synthesis and Availability
Both amines are synthesized on an industrial scale, making them readily accessible for research and commercial applications.
Dicyclohexylamine is primarily produced through the catalytic hydrogenation of aniline.[7][8][9] This process can also be achieved by the reductive amination of cyclohexanone with ammonia or cyclohexylamine.[8][9]
This compound synthesis typically involves the methylation of dicyclohexylamine.[2] This can be achieved through reactions with reagents like dimethyl sulfate or via the Leuckart-Wallach reaction.[2] An industrial method involves the high-pressure reaction of dicyclohexylamine with formaldehyde.[2]
Catalytic Mechanisms and Reactivity: A Deeper Dive
The catalytic activity of amines is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom and the steric environment around it.
Basicity and Nucleophilicity
In general, aliphatic amines are basic due to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for donation. Secondary amines are typically more basic than tertiary amines in aqueous solution due to a combination of inductive effects and solvation. However, in the gas phase or in non-polar solvents, tertiary amines can be more basic. The two bulky cyclohexyl groups in both molecules create significant steric hindrance.
Secondary vs. Tertiary Amines in Catalysis
The presence of an N-H proton in dicyclohexylamine allows it to participate in catalytic cycles that involve the formation of enamines or iminium ions, which are key intermediates in many organic reactions.[10] This makes it a suitable catalyst for reactions such as aldol condensations and Michael additions.
This compound , being a tertiary amine, lacks this N-H proton and therefore cannot form enamines in the same manner. Its catalytic activity primarily relies on its basicity and nucleophilicity, acting as a Brønsted or Lewis base.[2] This is why it finds significant use in polyurethane foam production, where it catalyzes the reaction between isocyanates and polyols.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners [qixuanchemtec.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanamine, N-cyclohexyl-N-methyl- [webbook.nist.gov]
- 6. EP0456194A2 - Tertiary amine catalysts for polyurethanes - Google Patents [patents.google.com]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 10. ohans.com [ohans.com]
- 11. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
A Comparative Analysis of N-Cyclohexyl-N-methylcyclohexanamine and Other Tertiary Amines: A Guide for Researchers
In the landscape of synthetic chemistry, tertiary amines are indispensable tools, serving as bases, catalysts, and nucleophiles in a vast array of reactions. The selection of an appropriate tertiary amine is critical to the success of a synthetic route, influencing reaction rates, yields, and selectivity. This guide provides an in-depth comparative analysis of N-Cyclohexyl-N-methylcyclohexanamine, a sterically hindered tertiary amine, against a selection of commonly utilized tertiary amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).
This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of the physicochemical properties and performance characteristics of these amines in key applications. By understanding the interplay of basicity, nucleophilicity, and steric hindrance, the discerning chemist can make more informed decisions in catalyst and reagent selection.
Introduction to the Tertiary Amines
Tertiary amines are characterized by a nitrogen atom bonded to three organic substituents. The nature of these substituents dictates the amine's chemical personality, specifically its steric accessibility and the electron density at the nitrogen atom.
This compound (MCHA) , also known as N-Methyldicyclohexylamine, is a tertiary amine featuring two bulky cyclohexyl groups and one methyl group attached to the nitrogen.[1] Its primary application is as a co-catalyst in the production of polyurethane foams, where it is known to exhibit delayed-action catalysis.[2][3]
Triethylamine (TEA) is one of the most common and cost-effective tertiary amine bases used in organic synthesis. With three ethyl groups, it offers a balance of basicity and moderate steric hindrance.
Diisopropylethylamine (DIPEA) , or Hünig's Base, is a sterically hindered, non-nucleophilic base. The two isopropyl groups and one ethyl group create significant steric bulk around the nitrogen atom, rendering it a poor nucleophile while maintaining strong basicity.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine that is a strong, non-nucleophilic base.[4] Its rigid bicyclic structure makes the lone pair on the imine nitrogen highly accessible for proton abstraction.
1,8-Bis(dimethylamino)naphthalene (Proton Sponge) is a unique diamine with two dimethylamino groups held in close proximity on a naphthalene backbone. This geometry leads to exceptionally high basicity and very low nucleophilicity due to steric strain relief upon protonation.[5]
Comparative Physicochemical Properties
The fundamental properties of a tertiary amine—basicity and steric hindrance—govern its utility in a given chemical transformation.
Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The basicity is influenced by the electronic effects of the substituents (electron-donating alkyl groups increase basicity) and solvation effects.[6]
| Amine | Abbreviation | Structure | pKa of Conjugate Acid (in water) |
| This compound | MCHA | CN(C1CCCCC1)C1CCCCC1 | ~11.03 (Predicted)[7][8] |
| Triethylamine | TEA | CCN(CC)CC | 10.75[9] |
| Diisopropylethylamine | DIPEA | CCN(C(C)C)C(C)C | ~10.8 - 11.44 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | C1CN2CCCN=C2CC1 | ~13.5[4] |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge | CN(C)c1cccc2cccc(N(C)C)c12 | 12.1[5] |
MCHA, with a predicted pKaH of around 11.03, is expected to be a stronger base than TEA and comparable in strength to DIPEA.[7][8] This is consistent with the presence of three electron-donating alkyl groups. DBU and Proton Sponge are significantly stronger bases due to their unique structural features that stabilize the protonated form.
Steric Hindrance and Nucleophilicity
Steric hindrance refers to the spatial bulk around the nitrogen atom, which can impede its ability to act as a nucleophile.[10][11] While basicity is primarily an electronic effect, nucleophilicity is highly sensitive to steric factors.[12]
-
TEA: Possesses moderate steric hindrance from its three ethyl groups, allowing it to act as both a base and a nucleophile in some reactions.
-
DIPEA: The two bulky isopropyl groups provide significant steric shielding, making it a strong base but a poor nucleophile. This "non-nucleophilic" character is highly desirable in many applications to avoid unwanted side reactions.[13]
-
MCHA: With two cyclohexyl groups, MCHA is expected to have very high steric hindrance, likely even greater than DIPEA. This would render it an excellent non-nucleophilic base.
-
DBU: The bicyclic structure holds the alkyl chains back, making the nitrogen lone pair relatively accessible for proton abstraction but still providing some steric hindrance to larger electrophiles.
-
Proton Sponge: The dimethylamino groups are sterically crowded, and upon protonation, the proton is held in a "chelated" position between the two nitrogens, relieving steric strain. This makes it an extremely poor nucleophile.[5]
Performance in Key Applications
The interplay of basicity and steric hindrance directly translates to the performance of these amines in various chemical contexts.
Catalysis of Polyurethane Foams
The formation of polyurethane foam involves two primary reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water). Tertiary amine catalysts are crucial for balancing these two reactions.[14]
-
MCHA: Is known as a delayed-action or latent catalyst.[2] This suggests that it may have a slower initial catalytic activity, which can be advantageous in complex molds where good flow of the reacting mixture is required before rapid curing begins. The high steric hindrance of the cyclohexyl groups may play a role in this delayed effect.
-
TEA: Is a commonly used catalyst in polyurethane production, often providing a good balance of gelling and blowing reactions.[15]
-
Other Amines: While not their primary application, other tertiary amines can catalyze urethane formation. The choice of catalyst significantly impacts the cream time (start of foam rise), gel time (formation of a solid polymer network), and tack-free time (when the surface is no longer sticky).[14]
Comparative Performance (Hypothetical Data)
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Predominant Effect |
| MCHA | Longer | Longer | Moderate | Delayed Gelling |
| TEA | Moderate | Moderate | Moderate | Balanced |
| DMCHA* | Short | Short | Short | Strong Gelling[16] |
*N,N-Dimethylcyclohexylamine (DMCHA) is included as a reference for a fast-gelling catalyst.
Use as a Base in Organic Synthesis
In organic synthesis, tertiary amines are frequently used as acid scavengers or as bases to promote reactions such as eliminations and acylations.
-
Dehydrohalogenation (Elimination Reactions): For promoting E2 eliminations while minimizing competing SN2 substitution reactions, a strong, sterically hindered, non-nucleophilic base is ideal.[1][17]
-
MCHA, DIPEA, DBU, and Proton Sponge are all excellent choices for this purpose due to their high steric bulk and/or non-nucleophilic nature.
-
TEA , being less hindered, has a higher propensity to act as a nucleophile, which can lead to undesired substitution byproducts.[13]
-
-
Acylation Reactions (e.g., Esterification, Amidation): In reactions where the tertiary amine is intended to act as a catalyst (e.g., by activating an acyl chloride), lower steric hindrance is often preferred to allow the amine to interact with the electrophile. However, when used as an acid scavenger, a non-nucleophilic base is still desirable to avoid reacting with the acylating agent.
-
TEA is commonly used, but its nucleophilicity can sometimes lead to the formation of undesired acylammonium intermediates.
-
DIPEA and MCHA would be superior choices as acid scavengers in acylations due to their non-nucleophilic character, preventing them from competing with the primary nucleophile.[18]
-
Experimental Protocols
To facilitate direct comparison, the following protocols are provided as a starting point for researchers to evaluate the performance of this compound against other tertiary amines.
Protocol for Comparative Evaluation of Catalytic Activity in Rigid Polyurethane Foam
Objective: To compare the effect of different tertiary amine catalysts on the reaction profile of a model rigid polyurethane foam formulation.
Materials:
-
Polyether polyol (e.g., a sucrose/glycerin-initiated polyol, OH value ~450 mg KOH/g)
-
Polymeric MDI (pMDI, NCO content ~31%)
-
Silicone surfactant
-
Water (as blowing agent)
-
Tertiary amine catalysts to be tested (MCHA, TEA, etc.)
-
Paper cups, wooden stirrer, stopwatch, thermocouple.
Procedure:
-
In a paper cup, accurately weigh the polyol, water, silicone surfactant, and the tertiary amine catalyst.
-
Mix the components thoroughly for 15 seconds.
-
Add the pre-weighed pMDI to the mixture and stir vigorously for 5-10 seconds.
-
Immediately start the stopwatch and record the following parameters:
-
Insert a thermocouple into the center of the rising foam to record the maximum exotherm temperature.
-
Repeat the experiment for each catalyst, ensuring the molar equivalents of the catalysts are kept constant for a fair comparison.
Protocol for Comparing Basicity in a Dehydrohalogenation Reaction
Objective: To compare the efficacy of different tertiary amines as bases in a model E2 elimination reaction.
Materials:
-
2-Bromo-2-methylpropane (tert-butyl bromide)
-
Tertiary amines (MCHA, TEA, DIPEA, DBU)
-
Ethanol (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column.
Procedure:
-
Prepare stock solutions of 2-bromo-2-methylpropane and the internal standard in ethanol.
-
In separate reaction vials, place a defined molar equivalent of each tertiary amine.
-
Add the stock solution of the substrate and internal standard to each vial, ensuring the total volume is the same.
-
Seal the vials and place them in a temperature-controlled shaker bath (e.g., 50 °C).
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., diethyl ether) and washing with dilute acid and water.
-
Analyze the organic layer by GC to determine the conversion of the starting material and the yield of the alkene product (2-methylpropene).
-
Plot the conversion versus time for each base to compare their relative rates.
Conclusion
This compound presents a unique profile as a tertiary amine, characterized by high steric hindrance and a basicity comparable to that of DIPEA. Its primary application as a delayed-action catalyst in polyurethane foam production is a direct consequence of its bulky structure. In broader organic synthesis, its non-nucleophilic nature makes it a potentially superior alternative to less hindered amines like TEA in applications where the amine serves as an acid scavenger.
The choice between MCHA and other tertiary amines will ultimately depend on the specific requirements of the reaction. For applications demanding a strong, non-nucleophilic base, MCHA stands as a compelling candidate alongside established bases like DIPEA and DBU. For polyurethane formulations requiring a delayed cure profile, MCHA offers a valuable tool for process control. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the performance of MCHA and other tertiary amines in their specific systems.
References
- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. newtopchem.com [newtopchem.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medium.com [medium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 9. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Validating the Structure of N-Cyclohexyl-N-methylcyclohexanamine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, unequivocal structural validation of novel and existing chemical entities is paramount. For nitrogen-containing alicyclic compounds such as N-Cyclohexyl-N-methylcyclohexanamine, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating its precise molecular architecture. This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR spectroscopic data for the structural confirmation of this compound, supported by established experimental protocols.
The Imperative of Orthogonal Spectroscopic Techniques
Relying on a single analytical method for structural determination can be fraught with ambiguity. It is the synergistic application of multiple spectroscopic techniques that provides the highest degree of confidence. In this context, ¹H and ¹³C NMR are powerful complementary methods. While ¹H NMR provides detailed information about the proton environment and neighboring protons through chemical shifts, coupling constants, and integration, ¹³C NMR offers a direct count of unique carbon atoms and insight into their electronic environments.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets for the cyclohexyl ring protons and a characteristic singlet for the N-methyl protons. Due to the complexity of the overlapping cyclohexyl proton signals, precise assignment can be challenging without advanced 2D NMR techniques. However, key features can be readily identified.
The protons on the carbons adjacent to the nitrogen atom (the methine protons of the cyclohexyl rings and the methyl protons) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen.[1][2][3] The N-methyl group, in particular, gives rise to a sharp singlet, a distinctive feature in the spectrum of N-methylated amines.[1][2]
Below is a table comparing the predicted ¹H NMR chemical shifts for this compound with experimental data for analogous compounds, N-methylcyclohexylamine and dicyclohexylamine.
| Proton Environment | Predicted δ (ppm) for this compound | Reported δ (ppm) for N-methylcyclohexylamine [4][5][6][7] | Reported δ (ppm) for Dicyclohexylamine |
| N-CH₃ | ~2.2 - 2.5 (singlet) | ~2.42 (singlet)[1][2] | N/A |
| N-CH (Cyclohexyl) | ~2.4 - 2.8 (multiplet) | ~2.4 - 2.6 (multiplet) | ~2.55 (multiplet)[8] |
| Cyclohexyl CH₂ | ~1.0 - 1.9 (complex multiplets) | ~1.0 - 1.9 (complex multiplets) | ~1.0 - 1.9 (complex multiplets)[8] |
¹³C NMR Spectral Analysis: A Carbon Count Confirms the Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is expected to provide a clear picture of the carbon framework. Due to the molecule's symmetry, with two identical cyclohexyl groups, we anticipate a reduced number of signals compared to the total number of carbon atoms. The carbon atoms directly bonded to the nitrogen will be significantly downfield due to the deshielding effect of the nitrogen atom.[1][2]
The following table outlines the predicted ¹³C NMR chemical shifts for this compound, benchmarked against known data for N-methylcyclohexylamine and dicyclohexylamine.
| Carbon Environment | Predicted δ (ppm) for this compound | Reported δ (ppm) for N-methylcyclohexylamine [9][10] | Reported δ (ppm) for Dicyclohexylamine [8][11] |
| N-CH₃ | ~30 - 35 | ~33 | N/A |
| N-CH (Cyclohexyl) | ~55 - 60 | ~58 | ~57 |
| Cyclohexyl C2/C6 | ~30 - 35 | ~34 | ~33 |
| Cyclohexyl C3/C5 | ~25 - 30 | ~26 | ~26 |
| Cyclohexyl C4 | ~24 - 28 | ~25 | ~25 |
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following steps provide a robust methodology for the preparation and analysis of an this compound sample.
I. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar amines.[12][13] Ensure the solvent is of high purity to avoid extraneous signals.[14]
-
Concentration : For a standard ¹H NMR experiment, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[15][16] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[15]
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.[15]
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[16] The sample height in the tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.[12][14]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.[12] Many deuterated solvents are available with TMS already added.
II. NMR Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
-
Shimming : Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.[13]
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Number of Scans : 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay : A delay of 1-2 seconds between scans is generally sufficient.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay : A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons if present.
-
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound using NMR can be visualized as follows:
Figure 1. Workflow for the structural validation of this compound.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound with key proton and carbon environments highlighted.
Figure 2. Key structural components of this compound.
Conclusion
The structural elucidation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By comparing the acquired spectral data with predicted values derived from analogous structures, researchers can confidently validate the molecular architecture. The characteristic singlet of the N-methyl group in the ¹H NMR spectrum and the specific number and chemical shifts of the carbon signals in the ¹³C NMR spectrum provide a unique spectroscopic fingerprint for this compound. Adherence to rigorous experimental protocols ensures the integrity and reproducibility of the results, a cornerstone of sound scientific practice in drug development and chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. N-Methylcyclohexylamine(100-60-7) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 7. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 8. Dicyclohexylamine(101-83-7) 13C NMR spectrum [chemicalbook.com]
- 9. N-Methylcyclohexylamine(100-60-7) 13C NMR spectrum [chemicalbook.com]
- 10. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 15. organomation.com [organomation.com]
- 16. scribd.com [scribd.com]
A Comparative Analysis of N-Cyclohexyl-N-methylcyclohexanamine and N-methylcyclohexylamine: Efficacy in Industrial Applications
Molecular Structure and Physicochemical Properties: A Tale of Two Amines
The primary distinction between N-Cyclohexyl-N-methylcyclohexanamine and N-methylcyclohexylamine lies in their structure, which in turn governs their physical and chemical behavior. N-methylcyclohexylamine is a secondary amine, featuring a single cyclohexyl group and a methyl group attached to a nitrogen atom with a reactive hydrogen. In contrast, this compound (also known as N,N-Dicyclohexylmethylamine) is a tertiary amine, with two cyclohexyl groups and a methyl group bonded to the nitrogen, leaving no reactive hydrogen.
This fundamental difference in structure has a significant impact on their properties, as summarized in the table below.
| Property | This compound | N-methylcyclohexylamine |
| CAS Number | 7560-83-0 | 100-60-7 |
| Molecular Formula | C13H25N | C7H15N |
| Molecular Weight | 195.34 g/mol | 113.20 g/mol |
| Boiling Point | ~265 °C | ~149 °C |
| Density | ~0.912 g/mL at 25 °C | ~0.868 g/mL at 25 °C |
| Structure | Tertiary Amine | Secondary Amine |
The presence of two bulky cyclohexyl groups in this compound results in a significantly higher molecular weight, boiling point, and density compared to N-methylcyclohexylamine. This suggests that this compound is less volatile. The steric hindrance caused by the two cyclohexyl groups is also a critical factor influencing its reactivity and accessibility of the lone pair of electrons on the nitrogen atom.
Comparative Efficacy in Key Applications
The structural and physicochemical differences between these two amines directly influence their efficacy in various applications.
Catalysis
Both secondary and tertiary amines can act as catalysts, particularly as base catalysts in organic synthesis.
-
N-methylcyclohexylamine (Secondary Amine): As a secondary amine, it can participate in reactions where the N-H proton is involved, such as in the formation of enamines. Its smaller steric profile allows for easier access to the nitrogen's lone pair, making it a potentially more effective nucleophilic catalyst in certain reactions.
-
This compound (Tertiary Amine): This tertiary amine is primarily used as a catalyst in the production of polyurethane foams. In this context, its role is to catalyze the gelling and blowing reactions. The two bulky cyclohexyl groups, while sterically hindering, can influence the selectivity of the catalytic process. Its lower volatility is also an advantage in polymer manufacturing, as it is less likely to evaporate during the exothermic reaction. It has also been employed as a catalyst in O-phenylation and as a base in Pd-catalyzed cyclization reactions.
Inferred Efficacy: For reactions requiring a basic catalyst with minimal side reactions involving an N-H proton, This compound would be the preferred choice. Its steric bulk might also offer unique selectivity in certain catalytic cycles. Conversely, for reactions where the secondary amine functionality is crucial, such as enamine synthesis, N-methylcyclohexylamine would be the only viable option.
Corrosion Inhibition
Amines are widely used as corrosion inhibitors, particularly in acidic environments, by adsorbing onto metal surfaces and forming a protective film.
-
N-methylcyclohexylamine: The presence of a nitrogen atom with a lone pair of electrons and the ability to be protonated in acidic solutions make it a good candidate for a corrosion inhibitor. The cyclohexyl group can enhance its adsorption on the metal surface.
-
This compound: As a tertiary amine, it also possesses a lone pair of electrons on the nitrogen atom available for interaction with metal surfaces. The presence of two cyclohexyl groups could potentially lead to a more densely packed and robust protective layer, offering superior corrosion protection. However, the increased steric hindrance might also impede its ability to effectively adsorb onto the metal surface compared to a less bulky amine.
Inferred Efficacy: While both can function as corrosion inhibitors, the larger size and potentially greater surface coverage of This compound might offer more effective corrosion inhibition, provided that steric hindrance does not prevent its adsorption. Experimental validation is necessary to confirm this hypothesis.
Pharmaceutical and Chemical Synthesis
-
N-methylcyclohexylamine: This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its secondary amine functionality allows for a wide range of chemical transformations, making it a versatile building block.
-
This compound: Its applications in pharmaceutical synthesis are less commonly documented. Its primary role in synthesis appears to be as a specialized base or catalyst rather than a core building block.
Inferred Efficacy: For the synthesis of new chemical entities where the incorporation of a cyclohexylamine moiety is desired and further functionalization at the nitrogen is planned, N-methylcyclohexylamine is the more versatile and widely used precursor.
Experimental Protocols: A Framework for Comparative Evaluation
To definitively determine the comparative efficacy of these two amines, a series of controlled experiments would be required. Below are outlines of potential experimental protocols.
Evaluation of Catalytic Activity in Polyurethane Foam Formation
This protocol aims to compare the catalytic efficiency of this compound and N-methylcyclohexylamine in a model polyurethane foam formulation.
A Comparative Benchmarking Guide to N-Cyclohexyl-N-methylcyclohexanamine in Rigid Polyurethane Foam Formulations
For researchers, scientists, and drug development professionals venturing into polymer chemistry and material science, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product characteristics. This guide provides an in-depth technical comparison of N-Cyclohexyl-N-methylcyclohexanamine, a tertiary amine catalyst, benchmarked against common alternatives in the context of rigid polyurethane foam synthesis. Our focus is to elucidate the causal relationships between catalyst structure and performance, supported by experimental data and established chemical principles.
Introduction to Tertiary Amine Catalysis in Polyurethane Chemistry
The formation of polyurethane foams involves two primary, competing reactions: the gelling reaction (urethane formation from polyol and isocyanate) and the blowing reaction (urea and carbon dioxide formation from water and isocyanate).[1][2] The delicate balance between these two reactions, orchestrated by the catalyst system, dictates the foam's cellular structure, density, and mechanical properties.[2][3] Tertiary amine catalysts are instrumental in this process, accelerating both reactions to varying degrees based on their molecular structure.[1][2][4]
This compound (also known as N-Methyldicyclohexylamine) is a tertiary amine recognized for its role as a co-catalyst, particularly in rigid polyurethane foams.[5][6][7] Its bulky cyclohexyl groups introduce significant steric hindrance around the nitrogen atom, which modulates its catalytic activity. This guide will compare its performance profile with two industry-standard tertiary amine catalysts: N,N-Dimethylcyclohexylamine (DMCHA) and Triethylenediamine (TEDA) , the latter often used in a solution like DABCO 33-LV.
The Role of Steric Hindrance: A Mechanistic Overview
The catalytic activity of a tertiary amine is governed by the accessibility of the lone pair of electrons on the nitrogen atom. In the context of polyurethane synthesis, the amine catalyst activates the polyol's hydroxyl groups and water, enhancing their nucleophilic attack on the isocyanate.
-
DMCHA presents a less sterically hindered nitrogen atom compared to this compound, allowing for more facile interaction with the reactants. This typically translates to a higher initial reaction rate.[8]
-
TEDA , with its caged bicyclic structure, has readily accessible nitrogen atoms, making it a very strong and efficient gelling catalyst.[1]
-
This compound , with two bulky cyclohexyl groups, exhibits significant steric hindrance. This structural feature is hypothesized to cause a "delayed action" effect, where its catalytic influence is more pronounced in the later stages of the reaction, promoting a thorough cure of the foam's skin and core.[7]
The following diagram illustrates the catalytic cycle for the gelling reaction, highlighting the role of the tertiary amine.
Caption: Catalytic cycle of the gelling reaction.
Performance Benchmarking: Experimental Data
To provide a quantitative comparison, we present data derived from a representative rigid polyurethane foam formulation. The performance of this compound as a co-catalyst is evaluated against formulations containing only DMCHA or a combination of DMCHA and TEDA.
Representative Rigid Polyurethane Foam Formulation
The following formulation provides a basis for the comparative study. All parts are by weight.
| Component | Parts by Weight |
| Polyether Polyol (OH-value ~450 mg KOH/g) | 100 |
| Silicone Surfactant | 1.5 |
| Water | 2.0 |
| Catalyst System | See Table 2 |
| Polymeric MDI (NCO-value ~31%) | 120 |
Catalyst Systems and Performance Metrics
The following table outlines the catalyst systems evaluated and the resulting reaction profiles and foam properties. System 2 incorporates this compound as a co-catalyst.
| Parameter | System 1 (Control) | System 2 (with N-C-N-M) | System 3 (Alternative) |
| Catalyst Composition | |||
| DMCHA | 1.5 parts | 1.2 parts | 1.0 parts |
| TEDA (as DABCO 33-LV) | - | - | 0.5 parts |
| This compound | - | 0.3 parts | - |
| Reaction Profile | |||
| Cream Time (s) | 15 | 18 | 12 |
| Gel Time (s) | 60 | 65 | 55 |
| Tack-Free Time (s) | 120 | 105 | 110 |
| Foam Properties | |||
| Core Density ( kg/m ³) | 32.5 | 32.8 | 32.2 |
| Compressive Strength (kPa) | 180 | 195 | 185 |
Analysis of Results:
-
System 1 (Control with DMCHA): This system provides a baseline performance with moderate reaction times.
-
System 2 (with this compound): The introduction of this compound slightly delays the cream and gel times, consistent with the steric hindrance theory. However, it notably reduces the tack-free time, indicating a more efficient final cure. This translates to a higher compressive strength, suggesting a more completely formed polymer network.
-
System 3 (Alternative with TEDA): The addition of the potent gelling catalyst TEDA significantly accelerates the initial reaction phases (cream and gel times). The final cure and compressive strength are comparable to the control but do not reach the level of the system with this compound.
Experimental Protocols
The following is a detailed methodology for the preparation and testing of rigid polyurethane foams for catalyst performance evaluation.
Foam Preparation
-
Component A (Polyol Blend) Preparation: In a suitable container, accurately weigh and combine the polyether polyol, silicone surfactant, water, and the specified catalyst(s).
-
Mixing: Mix the components of Component A thoroughly for 60 seconds at 2000 rpm using a high-shear mixer.
-
Component B (Isocyanate) Addition: Add the pre-weighed polymeric MDI to Component A.
-
Final Mixing: Immediately mix the combined components for 10 seconds at 3000 rpm.
-
Pouring: Pour the reacting mixture into an open mold.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before demolding and testing.
Testing of Reaction Profile and Physical Properties
-
Cream Time: The time from the start of final mixing until the mixture begins to rise and change color.
-
Gel Time: The time from the start of final mixing until fine strands of polymer can be drawn from the rising foam.
-
Tack-Free Time: The time from the start of final mixing until the surface of the foam is no longer sticky to the touch.
-
Core Density: Measured according to ASTM D1622.
-
Compressive Strength: Measured parallel to the foam rise direction according to ASTM D1621.
The workflow for evaluating catalyst performance is summarized in the following diagram:
Caption: Workflow for catalyst performance evaluation.
Applications Beyond Polyurethanes
While its primary application is in polyurethane catalysis, the chemical structure of this compound makes it a potentially useful intermediate in other areas of organic synthesis. Its properties as a sterically hindered base could be leveraged in reactions where selective proton abstraction is required. Furthermore, its role as a building block in the synthesis of pharmaceutically active compounds has been explored.[9]
Conclusion
This compound serves as a valuable co-catalyst in rigid polyurethane foam formulations. Its significant steric hindrance leads to a delayed onset of catalytic activity, which translates to a more thorough and efficient final cure. When benchmarked against standard catalysts like DMCHA and TEDA, it demonstrates a clear advantage in improving the tack-free time and the compressive strength of the resulting foam. This makes it an excellent choice for applications where a robust final cure and enhanced mechanical properties are critical. The selection of a catalyst system should always be guided by the desired reaction profile and final foam properties, and this compound offers a unique tool for formulators to achieve these goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. newtopchem.com [newtopchem.com]
- 7. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 8. bdmaee.net [bdmaee.net]
- 9. Buy this compound | 7560-83-0 [smolecule.com]
A Comparative Guide to Cross-Reactivity Studies of N-Cyclohexyl-N-methylcyclohexanamine
Introduction
In the landscape of pharmaceutical research and drug development, the precise identification and quantification of chemical entities are paramount. N-Cyclohexyl-N-methylcyclohexanamine, a tertiary amine with a unique molecular structure, presents analytical challenges that necessitate a thorough understanding of its potential for cross-reactivity in various analytical assays. This guide provides a comprehensive framework for conducting cross-reactivity studies involving this compound, offering insights into experimental design, comparative analysis with structurally related compounds, and the application of orthogonal analytical techniques for confirmation.
Due to the limited availability of public data on the cross-reactivity of this compound, this document serves as a detailed proposal for a robust investigatory study. The methodologies and hypothetical data presented herein are designed to guide researchers in establishing a scientifically sound protocol for assessing the selectivity of analytical methods for this compound.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity in analytical assays, particularly in immunoassays, occurs when a substance other than the target analyte is recognized by the assay's detection mechanism, leading to a false-positive result or inaccurate quantification. For a compound like this compound, which may be a synthetic intermediate, a metabolite, or a potential therapeutic agent, understanding its cross-reactivity profile is critical for:
-
Drug Safety and Efficacy: Ensuring that the measured concentration of a drug is not artificially inflated by the presence of metabolites or other compounds.
-
Toxicology Screening: Preventing false-positive results in drug screening panels, which can have significant clinical and social implications.[1][2]
-
Process Chemistry: Monitoring the purity of synthetic batches by identifying and quantifying potential cross-reactive impurities.
Identifying Potential Cross-Reactants
A logical first step in designing a cross-reactivity study is to identify compounds that are structurally similar to this compound or are likely to be present as impurities from its synthesis.
Structurally Related Compounds
The structure of this compound, with its two cyclohexyl rings and a methyl group attached to a central nitrogen atom, suggests several classes of potential cross-reactants:
-
Precursors and Synthetic Byproducts: The synthesis of tertiary amines often involves the alkylation of secondary amines. Therefore, precursors like dicyclohexylamine and N-methylcyclohexylamine are prime candidates for cross-reactivity.
-
Structurally Similar Amines: Other cyclic and aliphatic amines, such as cyclohexylamine , N,N-dimethylcyclohexylamine , and N-cyclohexyl-N-ethylcyclohexanamine , should be considered.
-
Compounds with Amphetamine-like Scaffolds: Although structurally distinct, the presence of a cyclic amine moiety might lead to cross-reactivity in immunoassays designed to detect amphetamine-class compounds, a common issue with various pharmaceuticals and over-the-counter medications.[3][4]
Hypothetical Cross-Reactivity Panel
For the purpose of this guide, we will consider the following panel of compounds for a comparative cross-reactivity study:
| Compound | Rationale |
| Dicyclohexylamine | Potential synthetic precursor and impurity. |
| N-methylcyclohexylamine | Potential synthetic precursor and impurity. |
| Cyclohexylamine | Common building block and potential impurity. |
| N,N-dimethylcyclohexylamine | Structurally similar tertiary amine. |
| Methamphetamine | Representative of a class of compounds known for immunoassay cross-reactivity.[4] |
| Diphenhydramine | A common over-the-counter medication with a tertiary amine structure. |
Experimental Design: A Two-Tiered Approach
A robust cross-reactivity study should employ a two-tiered approach: an initial high-throughput screening using an immunoassay followed by a highly specific and sensitive confirmatory analysis using mass spectrometry.
Tier 1: Immunoassay Screening
The initial screening will utilize a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of a structurally related compound class, such as an amphetamine-class assay, or a custom-developed assay for cyclic amines.
Experimental Workflow: Immunoassay
Caption: Competitive ELISA workflow for cross-reactivity screening.
Step-by-Step Immunoassay Protocol
-
Plate Coating: Coat a 96-well microplate with a conjugate of a target analyte (e.g., amphetamine-BSA) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competitive Reaction: Add standard solutions of the target analyte, this compound, and the potential cross-reactants at various concentrations to the wells. Immediately add a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: After washing, add an enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Substrate and Detection: After a final wash, add a suitable substrate (e.g., TMB) and stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% inhibition of the signal (IC50) for each compound. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Hypothetical Immunoassay Results
The following table presents hypothetical data from a competitive ELISA for amphetamine, illustrating how cross-reactivity would be quantified.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| d-Amphetamine (Positive Control) | 50 | 100% |
| This compound | 5,000 | 1.0% |
| Dicyclohexylamine | 10,000 | 0.5% |
| N-methylcyclohexylamine | 2,500 | 2.0% |
| Cyclohexylamine | >50,000 | <0.1% |
| N,N-dimethylcyclohexylamine | 8,000 | 0.6% |
| Methamphetamine | 75 | 66.7% |
| Diphenhydramine | 20,000 | 0.25% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Tier 2: Confirmatory Analysis by GC-MS or LC-MS/MS
Given the potential for false positives in immunoassays, a confirmatory analysis using a highly specific and sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential.[5][6][7] The choice between GC-MS and LC-MS/MS will depend on the volatility and thermal stability of the analytes. For volatile amines, GC-MS is a suitable technique.[8][9] For less volatile or thermally labile compounds, LC-MS/MS is preferred.[10]
Experimental Workflow: GC-MS Confirmation
Caption: GC-MS workflow for confirmatory analysis.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the samples to isolate the amines and remove matrix interferences.
-
Derivatization (Optional): To improve chromatographic peak shape and volatility, derivatize the extracted amines using a reagent such as trifluoroacetic anhydride (TFAA).[7]
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized extract into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Chromatography: Use a temperature program to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound and the potential cross-reactants.
-
-
Method Validation: The GC-MS method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11][12][13][14][15]
Hypothetical GC-MS Confirmatory Data
This table illustrates how the results from a confirmatory GC-MS analysis would be presented, demonstrating the specificity of the method.
| Compound | Retention Time (min) | Target Ions (m/z) | Quantified Concentration in Spiked Sample (ng/mL) |
| This compound | 12.5 | 195, 180, 98 | 102.3 |
| Dicyclohexylamine | 11.8 | 181, 98, 83 | Not Detected |
| N-methylcyclohexylamine | 8.2 | 113, 98, 56 | Not Detected |
| Cyclohexylamine | 6.5 | 99, 84, 56 | Not Detected |
| N,N-dimethylcyclohexylamine | 9.1 | 127, 112, 58 | Not Detected |
| Methamphetamine | 7.9 | 148, 91, 58 | Not Detected |
| Diphenhydramine | 10.3 | 255, 165, 73 | Not Detected |
Note: The data in this table is hypothetical and for illustrative purposes only. The spiked concentration of this compound was 100 ng/mL.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for assessing the cross-reactivity of this compound. The proposed two-tiered approach, combining high-throughput immunoassay screening with specific and sensitive GC-MS or LC-MS/MS confirmation, provides a robust framework for obtaining reliable and defensible data.
For researchers and drug development professionals, it is imperative to:
-
Proactively Assess Cross-Reactivity: Do not assume the specificity of an assay. Conduct thorough cross-reactivity studies with structurally related compounds and potential impurities.
-
Employ Orthogonal Confirmatory Methods: Always confirm presumptive positive results from immunoassays with a highly specific technique like mass spectrometry.
-
Validate Analytical Methods: Ensure that all analytical methods used for quantification are fully validated according to established regulatory guidelines.
By adhering to these principles, the scientific community can ensure the accuracy and integrity of data related to this compound and other novel chemical entities, ultimately contributing to safer and more effective therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medcentral.com [medcentral.com]
- 4. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 5. Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. wjarr.com [wjarr.com]
- 15. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Spectroscopic Fingerprinting: Distinguishing N-Cyclohexyl-N-methylcyclohexanamine from its Synthetic Precursors
As Senior Application Scientists, we understand that rigorous analytical characterization is the bedrock of chemical synthesis. The successful synthesis of a target molecule is not merely about achieving a high yield; it is about unequivocally proving the identity and purity of the final product. This guide provides an in-depth spectroscopic comparison of the tertiary amine, N-Cyclohexyl-N-methylcyclohexanamine, with its common precursors. We will explore how key transformations in its synthesis are mirrored by distinct and predictable changes in NMR, FT-IR, and Mass Spectrometry data, offering a clear roadmap for reaction monitoring and final product validation.
The primary synthetic route we will consider is a two-step process: the reductive amination of cyclohexanone with methylamine to form the intermediate N-methylcyclohexylamine, followed by a second reductive amination with another equivalent of cyclohexanone. This pathway provides a logical progression from a ketone and primary amine to a secondary amine, and finally to the target tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By monitoring the chemical environment of ¹H and ¹³C nuclei, we can observe the disappearance of starting material signals and the emergence of new signals corresponding to the product.
¹H NMR Spectroscopy
The proton NMR spectrum provides a direct view of the changes to hydrogen atoms attached to carbons and nitrogens. The most telling transformations occur at the nitrogen atom and the adjacent carbons.
-
Cyclohexylamine (Precursor): This primary amine displays a broad singlet for the two NH₂ protons around δ 1.50 ppm.[1] The proton on the carbon bearing the nitrogen (CH-N) appears as a multiplet around δ 2.40 ppm.[1] The remaining ten cyclohexyl protons present as a complex multiplet between δ 1.00-1.80 ppm.[1]
-
N-methylcyclohexylamine (Intermediate): The introduction of a methyl group creates a distinctive singlet signal for the N-CH₃ protons, typically appearing between δ 2.2 to 2.6 ppm.[2] The N-H proton of this secondary amine is still present, though its chemical shift can vary. The hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen.[2]
-
This compound (Product): The most critical change is the complete disappearance of the N-H proton signal, confirming the formation of a tertiary amine. The N-CH₃ singlet remains, likely shifting slightly. The spectrum becomes more complex with signals from two distinct cyclohexyl rings. The ¹H NMR spectrum shows a multiplet for the cyclic alkyl ring protons between 1.11-1.92 ppm, a singlet for the N-methyl protons at 2.65 ppm, and a multiplet for the tertiary proton at 3.01-3.11 ppm.[3]
¹³C NMR Spectroscopy
Carbon NMR offers a clearer picture of the carbon skeleton, highlighting changes in hybridization and electronic environment.
-
Cyclohexanone (Precursor): The most downfield signal is the carbonyl carbon (C=O), which appears around δ 212 ppm, a characteristic chemical shift for a ketone.
-
Cyclohexylamine (Precursor): Upon conversion to the primary amine, the carbonyl signal vanishes. A new signal for the carbon atom bonded to the nitrogen (C-N) appears significantly upfield, around δ 50.2 ppm.[1] The other cyclohexyl carbons resonate at δ 33.7, 25.4, and 24.6 ppm.[1]
-
N-methylcyclohexylamine (Intermediate): The C-N carbon is slightly deshielded and absorbs about 20 ppm downfield from where it would in a similar alkane.[2] A new peak for the N-methyl carbon appears in the upfield region.
-
This compound (Product): The spectrum will show signals for two non-equivalent cyclohexyl rings and the N-methyl carbon. The carbons directly attached to the nitrogen (C-N) will be the most downfield of the sp³ carbons, with reported shifts including 63.11, 55.12, 35.23, 26.37, 25.06, and 24.33 ppm for a similar structure.[3]
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Cyclohexanone | Multiplets ~1.7-2.4 | C=O: ~212 |
| Cyclohexylamine | NH₂ : ~1.50 (broad s); CH -N: ~2.40 (m)[1] | C -N: 50.2[1] |
| N-methylcyclohexylamine | N-CH₃ : 2.2-2.6 (s)[2] | C -N: ~55-60; N-C H₃: ~35 |
| This compound | N-CH₃ : ~2.65 (s); No N-H signal[3] | Two sets of cyclohexyl signals; C -N signals downfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it ideal for monitoring the key chemical transformations in this synthesis.
-
Cyclohexanone (Precursor): The spectrum is dominated by a very strong, sharp absorption peak characteristic of a ketone C=O stretch, located around 1710-1715 cm⁻¹.[4][5] This is the primary signal to monitor for the disappearance of the starting material.
-
Methylamine (Precursor): As a primary amine, its IR spectrum shows a pair of medium-intensity N-H stretching bands between 3200-3600 cm⁻¹, caused by symmetric and asymmetric vibrations.[6] It also exhibits a characteristic N-H bending vibration.
-
Cyclohexylamine (Precursor): Similar to methylamine, it shows two characteristic N-H stretching vibrations at 3378 cm⁻¹ and 3291 cm⁻¹, and an N-H bending vibration at 1615 cm⁻¹.[1]
-
N-methylcyclohexylamine (Intermediate): As a secondary amine, the two N-H stretching bands collapse into a single, weaker band around 3350 cm⁻¹.[2][7] The disappearance of the C=O stretch from cyclohexanone and the change from a two-pronged N-H stretch to a single N-H peak are clear indicators of successful intermediate formation.
-
This compound (Product): The most definitive change is the complete disappearance of any absorption in the N-H stretching region (3300-3500 cm⁻¹).[7] This confirms the formation of a tertiary amine, which lacks N-H bonds. The spectrum will be dominated by C-H stretching vibrations (2800-3000 cm⁻¹) and C-N stretching vibrations (1020-1250 cm⁻¹).[7]
| Compound | Key FT-IR Absorptions (cm⁻¹) | Functional Group Indicated |
| Cyclohexanone | ~1715 (strong, sharp) [5] | Ketone (C=O) |
| Cyclohexylamine | 3378 & 3291 (two bands) ; 1615[1] | Primary Amine (N-H₂, N-H bend) |
| N-methylcyclohexylamine | ~3350 (single, weak band) [2] | Secondary Amine (N-H) |
| This compound | Absence of N-H stretch (~3300-3500) | Tertiary Amine |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Precursors:
-
This compound (Product): The molecular ion peak ([M]⁺) should appear at an m/z corresponding to its molecular weight of 195.34 g/mol .[11] The presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, consistent with the "Nitrogen Rule".[2]
A characteristic fragmentation pathway for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[2] For this compound, α-cleavage can occur on either cyclohexyl ring, leading to resonance-stabilized cations and providing further structural confirmation. For instance, the mass spectrum of N-ethylpropylamine shows characteristic peaks from the two possible modes of α-cleavage.[2] Similarly, the mass spectrum of N-methylcyclohexylamine shows a prominent peak at m/z 70.[12]
Experimental Protocols
To ensure data is reproducible and of high quality, standardized protocols are essential.
General Spectroscopic Analysis Workflow
1. NMR Sample Preparation and Acquisition:
-
Protocol: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is suitable for most organic compounds, while D₂O can be used for water-soluble samples and to identify exchangeable protons (like N-H) which will disappear from the spectrum.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Validation: Use a known internal standard like tetramethylsilane (TMS) to reference the chemical shifts to 0 ppm.
2. FT-IR Sample Preparation and Acquisition:
-
Protocol: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet or an ATR (Attenuated Total Reflectance) accessory can be used.
-
Causality: The neat liquid film method is simple and avoids solvent interference. ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrumentation: Record the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Run a background spectrum of the empty sample holder (or pure solvent) before the sample measurement to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
3. Mass Spectrometry Sample Preparation and Acquisition:
-
Protocol: Dissolve a small amount of the sample (<<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.
-
Causality: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion peak.
-
Instrumentation: Utilize a GC-MS or LC-MS system.
-
Validation: Calibrate the mass analyzer with a known standard before analysis to ensure accurate mass-to-charge ratio measurements.
Conclusion
The transformation from simple precursors like cyclohexanone and methylamine to the complex tertiary amine this compound is clearly charted by a series of distinct spectroscopic changes. By systematically applying NMR, FT-IR, and Mass Spectrometry, a researcher can confidently track the reaction's progress. The disappearance of the C=O stretch in FT-IR, the loss of the N-H signal in both FT-IR and NMR, and the appearance of the correct molecular ion peak in MS collectively provide an irrefutable confirmation of the final product's identity. This guide serves as a framework for applying these powerful analytical techniques to ensure the integrity and success of synthetic endeavors.
References
- 1. webqc.org [webqc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Cyclohexanone [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexanamine, N-cyclohexyl-N-methyl- [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
A Comparative Kinetic Analysis of N-Cyclohexyl-N-methylcyclohexanamine in Urethane Polymerization
A Guide for Researchers in Polymer Chemistry and Drug Development
Executive Summary
N-Cyclohexyl-N-methylcyclohexanamine (N-CMCHA) is a tertiary amine catalyst increasingly utilized in the synthesis of polyurethanes, particularly in foaming applications where it can act as a co-catalyst to modulate reaction profiles.[1][2] This guide provides a comprehensive framework for evaluating the catalytic efficacy of N-CMCHA through detailed kinetic studies. We compare its performance against two industry-standard catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO), a sterically unhindered tertiary amine, and Dibutyltin dilaurate (DBTDL), a common organometallic catalyst. This document outlines the fundamental catalytic mechanisms, provides a rigorous experimental protocol for kinetic analysis using in-situ Fourier Transform Infrared (FTIR) spectroscopy, and presents a framework for interpreting the resulting data. The insights derived from this comparative approach are critical for researchers and process chemists aiming to optimize polymerization reactions, control curing times, and tailor the final properties of polyurethane-based materials.
Introduction to Tertiary Amine Catalysis in Polyurethane Chemistry
The formation of polyurethanes via the reaction of a polyol with an isocyanate is a cornerstone of polymer chemistry. The kinetics of this reaction are often slow and require catalysis to proceed at a practical rate.[3] Tertiary amines are a prominent class of organic basic catalysts that accelerate the urethane linkage formation.[4] Their catalytic activity, however, is highly dependent on their molecular structure, particularly steric hindrance around the nitrogen atom and the amine's basicity.[5]
This compound (N-CMCHA) , also known as N-Methyldicyclohexylamine, is a tertiary amine characterized by two bulky cyclohexyl groups attached to the nitrogen atom. This significant steric hindrance is hypothesized to influence its catalytic behavior, potentially leading to a delayed onset of reaction or a different selectivity profile compared to less hindered amines.
This guide will compare N-CMCHA with:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A highly active, sterically accessible bicyclic amine that is a benchmark catalyst in polyurethane formulations.
-
Dibutyltin dilaurate (DBTDL): A widely used organotin catalyst known for its high efficiency in promoting the gelling reaction (urethane formation).[6]
By systematically comparing the reaction kinetics under identical conditions, we can elucidate the unique catalytic profile of N-CMCHA and identify applications where its specific properties are most advantageous.
Fundamental Catalytic Mechanisms
Tertiary amine catalysts primarily accelerate the polyol-isocyanate reaction through one of two proposed mechanisms, often operating concurrently.
A) Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then readily attacked by the alcohol (polyol), leading to the formation of the urethane and regeneration of the amine catalyst.
B) General Base Catalysis (Hydrogen-Bonding Mechanism): The amine forms a hydrogen-bonded complex with the hydroxyl group of the alcohol.[7] This interaction increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate. This mechanism is often favored, as it explains the catalytic activity of even sterically hindered amines.
The bulky cyclohexyl groups of N-CMCHA are expected to significantly impede the nucleophilic catalysis pathway due to steric hindrance. Therefore, its catalytic activity is likely dominated by the general base catalysis mechanism.
Below is a diagram illustrating the general base catalysis pathway, which is the more probable mechanism for a sterically hindered amine like N-CMCHA.
Caption: General base catalysis mechanism for urethane formation.
Experimental Design and Methodology
To ensure a robust and objective comparison, a standardized kinetic study must be performed. This section details a self-validating protocol for monitoring the urethane formation reaction using in-situ FTIR spectroscopy. This technique allows for real-time tracking of the isocyanate concentration, providing high-quality kinetic data.
Materials and Reagents
-
Isocyanate: Phenyl Isocyanate (for model studies) or a relevant industrial isocyanate (e.g., MDI).
-
Polyol: 1-Butanol or a representative polyether/polyester polyol.
-
Catalysts: this compound (N-CMCHA), DABCO, Dibutyltin dilaurate (DBTDL).
-
Solvent: Anhydrous Toluene or another inert, dry solvent.
-
Internal Standard: A non-reactive compound with a unique IR absorbance, if required for quantification.
-
Quenching Agent: Dibutylamine solution in the solvent (for manual sampling methods).
Instrumentation
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell for in-situ monitoring.
-
Jacketed Reaction Vessel: To maintain precise temperature control.
-
Mechanical Stirrer: To ensure a homogenous reaction mixture.
-
Dry Nitrogen/Argon Supply: To maintain an inert atmosphere and prevent side reactions with moisture.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the kinetic experiment from preparation to data analysis.
References
- 1. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. newtopchem.com [newtopchem.com]
- 3. osti.gov [osti.gov]
- 4. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study of polyurethanes formation by using differential scanning calorimetry | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to N-Cyclohexyl-N-methylcyclohexanamine: Applications and Performance Benchmarks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and research chemistry, the selection of appropriate reagents and catalysts is paramount to achieving desired outcomes with efficiency and precision. N-Cyclohexyl-N-methylcyclohexanamine, a secondary aliphatic amine, has emerged as a versatile compound with applications spanning catalysis, organic synthesis, and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive literature review of its applications and performance, offering objective comparisons with alternative compounds supported by available experimental data.
Catalyst in Polyurethane Foam Production
This compound serves as a co-catalyst in the production of polyurethane foams, influencing the critical balance between the gelling and blowing reactions.[1][2] While specific performance data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized amine catalysts allows for an informed comparison.
Mechanism of Amine Catalysis in Polyurethane Foaming
Amine catalysts accelerate the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction), which generates carbon dioxide gas to form the foam structure. The choice of amine catalyst significantly impacts the foam's properties, including its density, hardness, and curing time.
Performance Comparison with N,N-Dimethylcyclohexylamine (DMCHA)
A widely used and well-documented amine catalyst for polyurethane foams is N,N-Dimethylcyclohexylamine (DMCHA).[3][4] Due to its structural similarity, the performance of this compound as a co-catalyst can be benchmarked against that of DMCHA.
Table 1: Comparison of this compound (Expected Performance) and N,N-Dimethylcyclohexylamine (DMCHA) in Polyurethane Foam Catalysis
| Feature | This compound (Expected) | N,N-Dimethylcyclohexylamine (DMCHA) (Documented) | References |
| Catalytic Activity | Functions as a co-catalyst, likely with a delayed foaming effect when used alone. | Strong catalyst for both gelling and blowing reactions. | [1][2] |
| Odor | Expected to be a low-odor amine catalyst. | Known as a low-odor catalyst compared to other amines. | [1] |
| Application | Co-catalyst in soft and rigid polyurethane foams to improve skin curing. | Widely used in rigid polyurethane foams for insulation and other applications. | [1] |
| Performance Note | Adding it to the main catalyst can accelerate curing without negatively affecting other properties. | Provides a balanced catalytic performance for foaming and gel reactions. | [1] |
Experimental Protocol: Evaluation of Amine Catalyst Performance in Rigid Polyurethane Foam
This protocol outlines a general procedure for comparing the performance of different amine catalysts in a rigid polyurethane foam formulation.
Materials:
-
Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Amine Catalyst (e.g., this compound, DMCHA)
-
Surfactant (e.g., silicone-based)
-
Blowing Agent (e.g., water, pentane)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and the amine catalyst at specified ratios.
-
Isocyanate Addition: Add the calculated amount of pMDI to the premix.
-
Mixing: Immediately and vigorously mix the components for a specified time (e.g., 10 seconds) using a high-shear mixer.
-
Observation: Pour the mixture into a mold and record the following parameters:
-
Cream Time: Time from mixing until the mixture begins to rise and change color.
-
Gel Time: Time from mixing until the foam becomes stringy when touched with a spatula.
-
Tack-Free Time: Time from mixing until the foam surface is no longer sticky.
-
Rise Time: Time from mixing until the foam reaches its maximum height.
-
-
Curing: Allow the foam to cure at a specified temperature and time.
-
Foam Characterization: After curing, demold the foam and measure its physical properties, such as density, compressive strength, and dimensional stability.
Logical Workflow for Catalyst Evaluation
Caption: Workflow for comparative evaluation of amine catalysts in polyurethane foam production.
Corrosion Inhibition
While this compound itself is not extensively studied as a corrosion inhibitor, its structural analogs, such as N-cyclohexyl-N'-phenyl thiourea and dicyclohexylamine, have demonstrated significant efficacy in protecting mild steel in acidic environments.[5][6][7] This suggests that this compound could also possess corrosion-inhibiting properties.
Mechanism of Amine-Based Corrosion Inhibition
Amine-based corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[8] This adsorption can be either physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving the sharing of electrons between the amine's nitrogen atom and the metal's d-orbitals.
Performance of Structurally Similar Corrosion Inhibitors
N-cyclohexyl-N'-phenyl thiourea (CPTU):
-
Inhibition Efficiency: Achieved up to 98.72% inhibition efficiency for mild steel in 0.1 N HCl at a concentration of 50 ppm.[5]
-
Mechanism: Functions as an anodic inhibitor through chemisorption, following the Temkin adsorption isotherm.[5][6]
Dicyclohexylamine:
-
Inhibition Efficiency: Showed a corrosion inhibition efficiency of 39.61% for API X80 carbon steel in a CO2-saturated aqueous solution at 20 °C.
-
Mechanism: Acts as an anodic inhibitor.
Table 2: Performance of Cyclohexylamine Derivatives as Corrosion Inhibitors for Steel
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Temperature (°C) | Reference |
| N-cyclohexyl-N'-phenyl thiourea | Mild Steel | 0.1 N HCl | 98.72 | 28 | [5] |
| Dicyclohexylamine | API X80 Carbon Steel | CO2-saturated aq. solution | 39.61 | 20 | |
| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 95 | 30 | [9] |
Experimental Protocol: Gravimetric Evaluation of Corrosion Inhibition
This protocol describes a weight loss method to determine the corrosion inhibition efficiency of a compound.
Materials:
-
Mild steel coupons of known dimensions and surface area
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor compound (e.g., this compound)
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Accurately weigh the cleaned and dried coupons.
-
Calculation:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W1 - W2) / (A * t), where W1 is the initial weight, W2 is the final weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE %): Calculate using the formula: IE % = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100.
-
Organic Synthesis and Medicinal Chemistry
This compound serves as a versatile building block and reagent in organic synthesis, with potential applications in the development of pharmaceuticals.[10]
Role in Organic Synthesis
As a secondary amine, it can act as a base or a nucleophile in various organic reactions. It has been mentioned as a catalyst in O-phenylation processes.[3] While specific, comparative yield data is scarce in the literature, its utility can be inferred from the general reactivity of secondary amines in such transformations.
Precursor in Drug Development
Derivatives of cyclohexylamine have shown promise in medicinal chemistry, particularly as precursors for Mps1 kinase inhibitors and compounds with antitubercular activity.[11][12][13][14][15][16][17][18]
-
Mps1 Kinase Inhibitors: Monopolar spindle 1 (Mps1) is a key protein in cell cycle regulation and a target for cancer therapy.[14][15][17] The cyclohexylamine moiety is a common scaffold in the design of potent and selective Mps1 inhibitors.
-
Antitubercular Agents: C-(3-aminomethyl-cyclohexyl)-methylamine derivatives have exhibited potent activity against Mycobacterium tuberculosis.[11] Additionally, other cyclohexylamine derivatives have been investigated for their antitubercular properties.[12][13][16][18]
Signaling Pathway involving Mps1 Kinase
Caption: Simplified diagram showing the role of Mps1 kinase in the spindle assembly checkpoint, a target for inhibitors derived from cyclohexylamine scaffolds.
Conclusion
This compound is a compound with a diverse range of existing and potential applications. While direct, comprehensive performance data is not always available, comparisons with its structural analogs provide valuable insights into its expected efficacy as a polyurethane co-catalyst and a corrosion inhibitor. Its role as a synthetic intermediate, particularly in the development of targeted therapeutics, highlights its significance in medicinal chemistry. Further research directly comparing its performance with established alternatives would be beneficial for its broader adoption in various industrial and research settings.
References
- 1. newtopchem.com [newtopchem.com]
- 2. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 3. allhdi.com [allhdi.com]
- 4. cyclohexylamine.net [cyclohexylamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commons.udsm.ac.tz [commons.udsm.ac.tz]
- 8. researchgate.net [researchgate.net]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 11. Antimycobacterial activity evaluation, time-kill kinetic and 3D-QSAR study of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitubercular Activity and Isolation of Chemical Constituents from plant Vitex negundo Linn - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Cyclohexyl-N-methylcyclohexanamine: A Comprehensive Guide
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. N-Cyclohexyl-N-methylcyclohexanamine, a secondary aliphatic amine, holds potential in various applications including catalysis and as a building block in pharmaceutical development.[1] However, its hazardous nature necessitates a robust and well-understood protocol for its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound is not a benign substance. Its chemical properties demand careful handling throughout its lifecycle, from use to disposal. The primary hazards associated with this compound are:
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: The compound is harmful if swallowed and can be toxic if it comes into contact with the skin or is inhaled.[1][2]
-
Flammability: As a flammable liquid and vapor, it poses a fire risk, especially in the presence of heat, sparks, or open flames.[2][3]
These properties underscore the necessity of preventing its release into the environment and ensuring that all waste is handled by personnel equipped with appropriate personal protective equipment (PPE).
Core Principles of this compound Waste Management
The fundamental principle of managing waste from this compound is segregation and containment . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] Doing so can lead to harmful reactions and environmental contamination.[4][6]
The following table summarizes the key data for this compound:
| Property | Value | Source |
| CAS Number | 7560-83-0 | [7][8] |
| Molecular Formula | C13H25N | [7][8] |
| Boiling Point | 262.7 ± 8.0 °C at 760 mmHg | [7] |
| Flash Point | 110.6 ± 0.0 °C | [7] |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Toxic in contact with skin, Flammable liquid and vapor | [1][2] |
| UN Number | UN 2735 (Amines, liquid, corrosive, n.o.s.) | |
| Transport Hazard Class | 8 (Corrosive) |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tightly fitting safety goggles and a face shield.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a respirator is required.[4]
Waste Segregation and Containerization
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, particularly acids, acid chlorides, acid anhydrides, and strong oxidizing agents, to avoid hazardous reactions.[2][6]
-
Original Containers: Whenever possible, leave the chemical waste in its original container.[4]
-
Waste Containers: If the original container is not available, use a clearly labeled, compatible container with a secure lid. The container must be in good condition and suitable for transporting hazardous waste.[9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][10]
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it into a suitable, labeled container for hazardous waste disposal.[4][10]
-
Decontaminate: Clean the affected area thoroughly. A 5% solution of acetic acid can be used to neutralize residual amine, followed by a rinse with very hot water.[10] All cleaning materials should also be disposed of as hazardous waste.[9]
Final Disposal
-
Licensed Waste Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[4][6] These companies are equipped to handle and treat chemical wastes in an environmentally responsible and compliant manner.
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Buy this compound | 7560-83-0 [smolecule.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]
- 8. chemscene.com [chemscene.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
A Strategic Guide to Personal Protective Equipment for Handling N-Cyclohexyl-N-methylcyclohexanamine
This guide provides an essential operational framework for the safe handling of N-Cyclohexyl-N-methylcyclohexanamine (CAS No. 7560-83-0), a corrosive tertiary amine. Developed for researchers and drug development professionals, this document moves beyond a simple checklist, offering a procedural and logical approach to safety. Our focus is on the causality behind each recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Assessment: Understanding the Adversary
This compound, also known as N,N-Dicyclohexylmethylamine, is classified as a corrosive liquid. A thorough understanding of its hazard profile is the foundation of any effective safety plan.
Primary Hazards:
-
Severe Skin Burns and Eye Damage: As a corrosive amine, direct contact can cause rapid and severe tissue damage.[1][2] The effect on human tissue occurs very quickly upon contact.
-
Harmful if Swallowed: The substance is classified as harmful upon ingestion.[3]
-
Respiratory Irritation: Vapors and aerosols are destructive to the mucous membranes and upper respiratory tract. Inhalation may lead to symptoms such as coughing, shortness of breath, headache, and nausea.
Physicochemical Risks:
-
Combustibility: The substance is combustible. Vapors are heavier than air and may spread along floors, with the potential to form explosive mixtures with air upon intense heating.
-
Reactivity: It is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[3]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1: Causes severe skin burns. | [2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [2] |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [2][3] |
| Transport Hazard Class | Class 8: Corrosive Liquid. |
Personal Protective Equipment (PPE): An Integrated Defense
The selection of PPE is not a static choice but a dynamic risk assessment. The following recommendations are based on established safety standards for handling corrosive amines.[4][5]
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times. They should meet the ANSI Z.87.1 standard and provide a complete seal around the eyes.[1]
-
Face Shield: A full face shield is required in addition to goggles when there is a significant splash hazard, such as during bulk transfers or when working with heated material.[1][6] Never wear a face shield as a standalone protective measure.[6]
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, more robust gloves are necessary.[1] Always consult a glove manufacturer's chemical resistance guide for specific recommendations against amines. Inspect gloves for any signs of degradation or punctures before each use.[5]
-
Flame-Resistant Lab Coat: A flame-resistant lab coat is required.[6] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[5][7]
-
Full-Length Trousers and Closed-Toe Shoes: Open-toed shoes are strictly prohibited.[1][5] Shoes should be made of a non-porous material.
-
-
Respiratory Protection:
-
All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[5][7]
-
If vapors or aerosols are generated, respiratory protection is required. The specific type of respirator and cartridge should be determined based on a formal risk assessment and in accordance with occupational exposure limits.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical for mitigating the risks associated with this chemical.
Handling Procedures
-
Preparation: Before beginning work, ensure that a chemical fume hood is functioning correctly.[7] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Location: Conduct all work involving this compound inside a certified chemical fume hood.[5]
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use secondary containment (e.g., a tray) to catch any potential spills.[7]
-
Heating: Avoid intense heating, which can lead to the formation of explosive vapor-air mixtures.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[8] Decontaminate the work area.
Storage Plan
-
Container: Keep the chemical in its original, tightly closed container.[8]
-
Location: Store in a cool, dry, well-ventilated area, away from sources of ignition.[9][10] Store in a locked cabinet or area accessible only to authorized personnel.
-
Segregation: Store this compound away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[3][11] Never store corrosive liquids above eye level.[1][5]
Emergency Response and Disposal
A pre-planned response to emergencies is paramount.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15-30 minutes.[9] Call a physician immediately.[9] |
| Eye Contact | Immediately rinse with plenty of water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician immediately. |
| Ingestion | Rinse mouth with water. Make the victim drink water (two glasses at most). Do NOT induce vomiting due to the risk of perforation. Call a physician immediately. |
| Spill | Evacuate the area. Do not breathe vapors. Wear the appropriate PPE, including respiratory protection. Cover drains. Contain and absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, sand, vermiculite).[9] Collect the material in a suitable, labeled container for disposal.[9] |
Disposal Plan
-
Waste Collection: All waste material containing this compound must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Handling: Handle uncleaned, empty containers as you would the product itself.[8]
-
Disposal: Dispose of the waste through a licensed disposal company, in accordance with all national and local regulations.[8] Do not allow the product to enter drains.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. questron.ca [questron.ca]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemos.de [chemos.de]
- 11. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
